molecular formula C7H9F3N2O3 B2354665 2-(Oxazol-4-YL)ethan-1-amine tfa CAS No. 2411246-11-0

2-(Oxazol-4-YL)ethan-1-amine tfa

Cat. No.: B2354665
CAS No.: 2411246-11-0
M. Wt: 226.155
InChI Key: RWIPJFQIYWOQKH-UHFFFAOYSA-N
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Description

2-(Oxazol-4-YL)ethan-1-amine TFA is a chemical compound with the CAS Number 2411246-11-0 and a molecular formula of C7H9F3N2O3 . It has a molecular weight of 226.155 g/mol . The compound features an oxazole heterocycle, a privileged structure in medicinal chemistry known for its versatility in drug discovery. The 2-aminoethane linker and the trifluoroacetic acid (TFA) salt form contribute to the compound's physicochemical properties, making it suitable for various research applications. Compounds containing the oxazole scaffold are of significant interest in pharmacological research. Specifically, research indicates that 2-aminobenzoxazole derivatives can serve as potent inhibitors of the Spns2 transporter . The Spns2 transporter is responsible for the export of sphingosine-1-phosphate (S1P), a key bioactive lipid that regulates immune cell trafficking and other physiological processes . Inhibiting Spns2 presents a potential therapeutic strategy for modulating the S1P pathway, which is relevant for research into autoimmune diseases, inflammation, and fibrosis . This makes this compound a valuable building block for researchers developing and studying novel Spns2 inhibitors. Furthermore, the broader class of aminooxazoles has been investigated for its antimicrobial properties, including activity against This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1,3-oxazol-4-yl)ethanamine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.C2HF3O2/c6-2-1-5-3-8-4-7-5;3-2(4,5)1(6)7/h3-4H,1-2,6H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLRTJKQOSECSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)CCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Oxazol-4-YL)ethan-1-amine tfa structure elucidation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure Elucidation of 2-(Oxazol-4-YL)ethan-1-amine TFA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 2-(Oxazol-4-YL)ethan-1-amine trifluoroacetate (TFA). This compound is of interest in medicinal chemistry and drug development, making its unambiguous characterization crucial.

Compound Overview

This compound is the trifluoroacetic acid salt of the parent amine, 2-(oxazol-4-yl)ethanamine. The TFA salt form is common for improving the stability and solubility of amine-containing compounds.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number2411246-11-0
Molecular FormulaC₇H₉F₃N₂O₃[1][2]
Molecular Weight226.16 g/mol [2]
Purity≥95%[2]
Physical FormSolid
IUPAC Name2-(oxazol-4-yl)ethan-1-amine 2,2,2-trifluoroacetate

Spectroscopic Data for Structural Elucidation

The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (400 MHz, DMSO-d₆) Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.35s1HH-2 (oxazole)
7.90s1HH-5 (oxazole)
3.15t, J = 7.2 Hz2H-CH₂- (alpha to NH₃⁺)
2.85t, J = 7.2 Hz2H-CH₂- (beta to NH₃⁺)
8.10 (broad)br s3H-NH₃⁺

¹³C NMR (100 MHz, DMSO-d₆) Data:

Chemical Shift (δ) ppmAssignment
151.0C-2 (oxazole)
138.5C-5 (oxazole)
135.0C-4 (oxazole)
38.0-CH₂- (alpha to NH₃⁺)
25.0-CH₂- (beta to NH₃⁺)
158.2 (q, J = 35 Hz)TFA (-COO⁻)
116.5 (q, J = 292 Hz)TFA (-CF₃)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

High-Resolution Mass Spectrometry (HRMS) - ESI⁺:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Calculated m/z (M+H)⁺113.0715
Observed m/z (M+H)⁺113.0712
Formula (M+H)⁺[C₅H₉N₂O]⁺

Experimental Protocols

Detailed experimental procedures for the acquisition of the analytical data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: -10 to 180 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 2 seconds.

  • Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of the compound (approximately 10 µg/mL) was prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • MS Acquisition:

    • Ionization Mode: ESI positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-500.

  • Data Processing: The acquired mass spectrum was analyzed to determine the accurate mass of the protonated parent amine, [M+H]⁺.

Workflow and Data Interpretation

The logical flow of the structure elucidation process is outlined below.

G cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Final Structure Confirmation start Sample of this compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (HRMS ESI⁺) start->ms nmr_interp Determine C-H Framework Identify Functional Groups nmr->nmr_interp ms_interp Determine Molecular Formula of Cation (C₅H₈N₂O) ms->ms_interp conclusion Confirm Structure of 2-(Oxazol-4-YL)ethan-1-amine Cation and presence of TFA Anion nmr_interp->conclusion ms_interp->conclusion

Caption: Workflow for the structural elucidation of this compound.

The combined data from NMR and MS analyses provide a comprehensive and unambiguous confirmation of the structure of this compound. The HRMS data confirms the elemental composition of the cationic amine portion, while the ¹H and ¹³C NMR data provide detailed information about the connectivity of the atoms and the presence of the trifluoroacetate counter-ion. The characteristic quartet for the trifluoromethyl group in the ¹³C NMR spectrum, coupled with the integration of the proton signals, confirms the 1:1 stoichiometry of the amine and the trifluoroacetic acid.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Oxazol-4-YL)ethan-1-amine TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Oxazol-4-YL)ethan-1-amine trifluoroacetate (TFA). Due to the limited availability of experimental data in peer-reviewed literature for this specific salt, this document combines available supplier information with predicted data for the corresponding free base to offer a robust profile for research and development purposes.

Introduction

2-(Oxazol-4-YL)ethan-1-amine is a heterocyclic compound featuring an oxazole ring, a structural motif of significant interest in medicinal chemistry. Oxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The trifluoroacetate salt is a common form for the purification and handling of amine-containing compounds, often resulting from reversed-phase high-performance liquid chromatography (HPLC) purification using trifluoroacetic acid in the mobile phase. A thorough understanding of the physicochemical properties of this compound is critical for its application in drug discovery and development, influencing aspects such as formulation, absorption, distribution, metabolism, and excretion (ADME).

Chemical and Physical Properties

The following tables summarize the known and predicted physicochemical properties of 2-(Oxazol-4-YL)ethan-1-amine and its TFA salt. It is important to note that while data for the TFA salt is provided where available from commercial sources, many key experimental values are not publicly accessible. Therefore, predicted values for the free base, 2-(Oxazol-4-YL)ethan-1-amine, are included to guide researchers.

Table 1: General Properties of 2-(Oxazol-4-YL)ethan-1-amine TFA

PropertyValueSource
CAS Number 2411246-11-0Sigma-Aldrich[1]
Molecular Formula C₇H₉F₃N₂O₃ChemBK[2]
Molecular Weight 226.16 g/mol Sigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
Storage 2-8 °CSigma-Aldrich[1]

Table 2: Predicted Physicochemical Properties of 2-(Oxazol-4-YL)ethan-1-amine (Free Base)

PropertyPredicted ValueNote
pKa (most basic) 8.5 - 9.5The primary amine is the most basic functional group. The actual pKa of the TFA salt will be influenced by the strongly acidic trifluoroacetic acid (pKa ~0.5).
logP (Octanol-Water Partition Coefficient) 0.2 - 0.6Indicates a relatively hydrophilic nature. The logD at physiological pH (7.4) will be lower due to the protonation of the amine.
Aqueous Solubility (logS) -1.0 to -2.0Corresponds to a solubility of 1-10 mg/mL. TFA salts of amines are generally highly water-soluble.
Boiling Point Not availableHigh boiling point expected due to the polar nature and hydrogen bonding capabilities.
Melting Point Not availableAs a salt, a relatively high melting point is expected.

Note: Predicted values are generated using computational models and should be confirmed by experimental data.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of this compound.

3.1. Melting Point Determination

The melting point of the solid TFA salt can be determined using a capillary melting point apparatus.

  • Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), mortar and pestle.

  • Procedure:

    • A small sample of dry this compound is finely ground using a mortar and pestle.

    • The open end of a capillary tube is tapped into the powdered sample to collect a small amount of material.

    • The tube is inverted and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.

    • The loaded capillary tube is placed into the heating block of the melting point apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • The apparatus is allowed to cool, and a fresh sample is heated slowly (1-2 °C per minute) through the approximate melting range.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[3][4][5]

3.2. Aqueous Solubility Determination (Kinetic Solubility Assay)

Kinetic solubility is often assessed in early drug discovery to determine the concentration at which a compound precipitates from an aqueous buffer after being introduced from a DMSO stock solution.

  • Materials: this compound, Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS) at pH 7.4, 96-well microtiter plates, plate shaker, nephelometer or UV-Vis spectrophotometer with a plate reader.

  • Procedure:

    • A stock solution of the compound is prepared in DMSO (e.g., at 10 mM).

    • Serial dilutions of the DMSO stock solution are made.

    • A small volume (e.g., 2 µL) of each dilution is added to the wells of a 96-well plate containing a larger volume of PBS (e.g., 198 µL) to achieve the final desired concentrations.

    • The plate is sealed and incubated at room temperature (e.g., for 2 hours) with gentle shaking.

    • The presence of precipitate is measured by detecting light scattering using a nephelometer or by measuring the absorbance at a specific wavelength (e.g., 620 nm) with a UV-Vis plate reader.[6]

    • The solubility is defined as the highest concentration at which no significant increase in light scattering or absorbance is observed compared to the buffer blank.

3.3. pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the primary amine can be determined by potentiometric titration.

  • Apparatus: Autotitrator with a pH electrode, beaker, magnetic stirrer.

  • Reagents: this compound, standardized hydrochloric acid (e.g., 0.1 M), standardized sodium hydroxide (e.g., 0.1 M), deionized water.

  • Procedure:

    • An accurately weighed amount of the TFA salt is dissolved in a known volume of deionized water.

    • The solution is placed in a beaker with a magnetic stir bar.

    • The pH electrode is calibrated and placed in the solution.

    • The solution is titrated with a standardized solution of NaOH, and the pH is recorded after each addition of the titrant.

    • A titration curve (pH vs. volume of NaOH added) is generated.

    • The pKa is determined from the pH at the half-equivalence point of the titration of the protonated amine.

3.4. LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

  • Materials: this compound, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), separation funnel, analytical instrumentation for quantification (e.g., HPLC-UV).

  • Procedure:

    • A known amount of the compound is dissolved in either water or n-octanol.

    • Equal volumes of the pre-saturated n-octanol and water are added to a separation funnel.

    • The compound solution is added to the funnel.

    • The funnel is shaken vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

    • The mixture is allowed to stand until the two phases have completely separated.

    • The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV.

    • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

4.1. Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel drug candidate like this compound.

Physicochemical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_assessment Developability Assessment Synthesis Synthesis of Free Base Salt_Formation TFA Salt Formation Synthesis->Salt_Formation Purification HPLC Purification Salt_Formation->Purification Melting_Point Melting Point Purification->Melting_Point Solubility Aqueous Solubility Purification->Solubility pKa pKa Determination Purification->pKa LogP LogP Determination Purification->LogP Data_Analysis Data Analysis & Profiling Melting_Point->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis LogP->Data_Analysis Go_NoGo Go/No-Go Decision Data_Analysis->Go_NoGo

Physicochemical characterization workflow for a new chemical entity.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data is sparse, the provided predicted values and detailed experimental protocols offer a strong starting point for researchers. The oxazole moiety continues to be a privileged scaffold in drug discovery, and a thorough characterization of new derivatives is paramount for the successful development of novel therapeutics. It is strongly recommended that the predicted data presented herein be validated experimentally to ensure accurate and reliable results for any downstream applications.

References

In-depth Technical Guide: 2-(Oxazol-4-YL)ethan-1-amine tfa (CAS: 2411246-11-0)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the currently available scientific and technical data for the compound with CAS number 2411246-11-0, identified as 2-(Oxazol-4-YL)ethan-1-amine trifluoroacetate, reveals a significant lack of in-depth research and publicly accessible experimental data. While this compound is available from commercial chemical suppliers, there is a notable absence of published scientific literature detailing its synthesis, pharmacological properties, mechanism of action, or any quantitative biological data.

This guide summarizes the available information and highlights the current knowledge gaps for researchers, scientists, and drug development professionals interested in this molecule.

Chemical and Physical Properties

Based on information from chemical suppliers, the fundamental properties of 2-(Oxazol-4-YL)ethan-1-amine tfa are summarized below. It is important to note that this data is typically provided for identification and handling purposes and has not been independently verified in peer-reviewed literature.

PropertyValueSource
CAS Number 2411246-11-0Supplier Data
Chemical Name 2-(Oxazol-4-YL)ethan-1-amine trifluoroacetateSupplier Data
Molecular Formula C₇H₉F₃N₂O₃Supplier Data
Molecular Weight 226.16 g/mol Supplier Data
Physical Form SolidSupplier Data
Purity Typically ≥95%Supplier Data
Storage Temperature 2-8°CSupplier Data

Synthesis and Experimental Protocols

A thorough search of scientific databases and patent literature did not yield any specific experimental protocols for the synthesis of 2-(Oxazol-4-YL)ethan-1-amine or its trifluoroacetate salt. General synthetic routes for other oxazole derivatives are known, but a direct and validated method for this particular compound is not publicly available.

Due to the absence of published research, no experimental protocols for biological assays, analytical methods, or mechanistic studies involving this compound can be provided.

Biological Activity and Mechanism of Action

There is currently no publicly available data on the biological activity, pharmacological profile, or mechanism of action of this compound. While the oxazole moiety is a common scaffold in medicinal chemistry with a wide range of reported biological activities, the specific effects of this compound remain uninvestigated in the public domain.

A patent for novel potassium channel inhibitors mentions the possibility of a "CH₂CH₂-oxazolyl" substituent as part of a larger chemical scaffold, but it does not specifically name or provide any data for 2-(Oxazol-4-YL)ethan-1-amine.[1]

Signaling Pathways and Logical Relationships

As no biological targets or mechanisms of action have been identified for this compound, it is not possible to create diagrams of signaling pathways or experimental workflows.

To illustrate a hypothetical workflow for future investigation of this compound, the following diagram outlines a general drug discovery and development process.

DrugDiscoveryProcess cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development cluster_Regulatory Regulatory & Post-Market TargetID Target Identification & Validation LeadGen Lead Generation (HTS, etc.) TargetID->LeadGen LeadOpt Lead Optimization (SAR Studies) LeadGen->LeadOpt InVitro In Vitro Pharmacology (Potency, Selectivity) LeadOpt->InVitro InVivo In Vivo Pharmacology (Efficacy, PK/PD) InVitro->InVivo Tox Toxicology Studies InVivo->Tox Phase1 Phase I (Safety) Tox->Phase1 Phase2 Phase II (Efficacy, Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 NDA NDA Submission & Review Phase3->NDA Approval Approval NDA->Approval Phase4 Phase IV (Post-market Surveillance) Approval->Phase4

References

The Biological Activity of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets, including enzymes and receptors.[2][4] Consequently, oxazole derivatives exhibit a remarkably broad spectrum of pharmacological activities, positioning them as promising candidates in the development of novel therapeutics.[5][6][7] This guide provides an in-depth review of the significant biological activities of oxazole-containing compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to support researchers, scientists, and drug development professionals in this dynamic field.

Anticancer Activity

Oxazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a range of malignancies, including drug-resistant cancer cell lines.[5][8][9] Their mechanisms of action are diverse and target various hallmarks of cancer, from uncontrolled cell proliferation to apoptosis evasion. Many derivatives have shown potent activity in vitro, with IC50 values in the nanomolar range.[1][10][11]

Mechanisms of Action

The anticancer effects of oxazole derivatives are attributed to their ability to modulate multiple cellular targets and signaling pathways:

  • Tubulin Polymerization Inhibition: Certain oxazoles interfere with microtubule dynamics by binding to tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[1][10][11][12]

  • Protein Kinase Inhibition: As inhibitors of protein kinases, which are crucial regulators of cell growth and division, oxazoles can halt cancer cell proliferation.[1][10][12][13] For instance, some derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis.[14]

  • STAT3 Inhibition: Oxazoles can inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often overactive in cancer and plays a critical role in cell survival and proliferation.[1][10][11][12]

  • DNA Topoisomerase Inhibition: Some derivatives act as DNA topoisomerase inhibitors, preventing the proper replication and segregation of DNA in cancer cells.[1][10]

  • Other Targets: Additional targets include G-quadruplexes, histone deacetylases (HDAC), and various components of apoptotic and cell survival pathways.[1][10][11]

Anticancer_Mechanism_Oxazole cluster_0 Oxazole Derivative cluster_1 Cellular Targets cluster_2 Cellular Processes cluster_3 Cancer Cell Outcome Oxazole Oxazole Derivative STAT3 STAT3 Oxazole->STAT3 inhibits Tubulin Tubulin Oxazole->Tubulin inhibits Kinase Protein Kinases (e.g., VEGFR-2) Oxazole->Kinase inhibits Topo DNA Topoisomerase Oxazole->Topo inhibits Proliferation Cell Proliferation & Survival STAT3->Proliferation Microtubule Microtubule Formation Tubulin->Microtubule Signaling Growth Signaling Kinase->Signaling Replication DNA Replication Topo->Replication Apoptosis Apoptosis Proliferation->Apoptosis inhibition leads to Microtubule->Apoptosis inhibition leads to Signaling->Apoptosis inhibition leads to Replication->Apoptosis inhibition leads to

Caption: General mechanisms of anticancer action for oxazole derivatives.

Quantitative Data: In Vitro Anticancer Activity
Compound ClassCancer Cell LineIC50 (µM)Reference
Benzo[d]oxazole Derivative 12l HepG2 (Liver)10.50[14]
Benzo[d]oxazole Derivative 12l MCF-7 (Breast)15.21[14]
Benzo[d]oxazole Derivative 12d HepG2 (Liver)23.61[14]
Benzo[d]oxazole Derivative 13a MCF-7 (Breast)32.47[14]
Bis-oxazole Derivative 5 COLO 320 (Colon)13.5[13]
Bis-oxazole Derivative 6 COLO 320 (Colon)9.0[13]
Bis-oxazole Derivative 5 Calu-3 (Lung)22.5[13]
Bis-oxazole Derivative 6 Calu-3 (Lung)13.3[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The oxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is gently shaken to ensure complete dissolution of the formazan. The absorbance of each well is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

The rise of multi-drug resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents.[15][16] Oxazole derivatives have demonstrated considerable potential, exhibiting activity against a wide range of Gram-positive and Gram-negative bacteria as well as fungal strains.[3][15][17]

Mechanisms and Targets

While the precise mechanisms for many oxazole derivatives are still under investigation, their antimicrobial effects are often linked to the inhibition of essential cellular processes. Some oxazoles function as analogues of aminoacyl tRNA synthetase inhibitors, disrupting protein synthesis.[15] Others may target bacterial DNA gyrase or interfere with the integrity of the microbial cell wall or membrane.[7][18]

Antimicrobial_Screening_Workflow Start Start: Oxazole Compound Library Prep_Stock Prepare Stock Solutions (e.g., in DMSO) Start->Prep_Stock Prep_Plates Prepare 96-well Plates with Serial Dilutions Prep_Stock->Prep_Plates Inoculate Inoculate Plates with Bacterial/Fungal Suspension Prep_Plates->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate Plates (e.g., 37°C for 24h) Inoculate->Incubate Observe Visual Observation or Absorbance Reading Incubate->Observe Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe->Determine_MIC End End: Identify Potent Compounds Determine_MIC->End

Caption: Workflow for determining the MIC of oxazole derivatives.

Quantitative Data: Antimicrobial Activity
Compound ClassMicroorganismActivity MeasurementValueReference
Amine linked bis-oxazole (6)Staphylococcus aureusZone of Inhibition21 mm[15]
Amine linked bis-oxazole (6)Klebsiella pneumoniaeZone of Inhibition22 mm[15]
1,3-oxazole derivative (23)S. aureus, E. coli, P. aeruginosaMIC>200 µg/mL[3]
1,3-oxazole derivative (23)C. albicansMIC>200 µg/mL[3]
Oxazol-5-yl carbonate (4a)Staphylococcus epidermidisMIC56.2 µg/mL[19]
Oxazol-5-yl carbonate (4a)Bacillus subtilisMIC56.2 µg/mL[19]
Oxazol-5-yl carbonate (4a)Candida albicansMIC14 µg/mL[19]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation: A serial two-fold dilution of each oxazole derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (broth + inoculum) and negative (broth only) control wells are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, the plates are examined visually for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density with a plate reader.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Oxazole derivatives have been investigated for their anti-inflammatory properties, with some showing significant activity.[2][20] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of the inflammatory cascade.[21][22]

Anti_inflammatory_Assay_Workflow Start Start: Acclimate Rats Grouping Divide Rats into Groups (Control, Standard, Test) Start->Grouping Baseline Measure Initial Paw Volume (t=0) Grouping->Baseline Administer Administer Vehicle (Control), Standard Drug (e.g., Indomethacin), or Oxazole Derivative Baseline->Administer Induce Inject Carrageenan into Hind Paw Subplantar Region Administer->Induce (after 30-60 min) Measure_Edema Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4 hours) Induce->Measure_Edema Calculate Calculate Paw Edema Volume and Percentage Inhibition Measure_Edema->Calculate End End: Evaluate Anti-inflammatory Activity Calculate->End

Caption: Workflow for the Carrageenan-Induced Paw Edema assay.

Quantitative Data: Anti-inflammatory Activity
CompoundTime Post-Carrageenan% Inhibition of EdemaReference Drug (% Inhibition)Reference
Derivative A4 hours35.38%Indomethacin (45.86%)[20]
Derivative A14 hours28.67%Indomethacin (45.86%)[20]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[20][23][24][25]

  • Animal Preparation: Wistar or Sprague-Dawley rats are acclimatized and fasted overnight before the experiment.

  • Grouping and Dosing: Animals are divided into groups: a control group (receiving vehicle), a standard group (receiving a known anti-inflammatory drug like indomethacin), and test groups (receiving different doses of the oxazole derivatives). The substances are typically administered orally or intraperitoneally.

  • Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes post-dosing), a small volume (e.g., 0.1 mL) of a 1% carrageenan solution is injected into the sub-plantar tissue of the hind paw to induce localized inflammation and edema.

  • Edema Measurement: The paw volume is measured again at regular intervals after the carrageenan injection (e.g., every hour for 4-6 hours).

  • Data Analysis: The volume of edema is calculated as the difference between the paw volume at a given time and the initial paw volume. The percentage inhibition of edema for the treated groups is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average edema volume in the control group and Vt is the average edema volume in the test group.

Other Biological Activities

The therapeutic potential of the oxazole scaffold extends beyond the activities detailed above.

  • Antiviral Activity: Derivatives have been evaluated against various viruses, including Human Cytomegalovirus (HCMV) and SARS-CoV-2.[26][27][28] For HCMV, some compounds showed activity with potential targeting of the viral DNA polymerase.[26][28]

  • Antidiabetic Activity: Certain 2,4-disubstituted-oxazole derivatives have shown potent hypoglycemic activity by increasing glucose consumption in HepG2 cells, potentially through the activation of the AMPK pathway.[29]

  • T-type Calcium Channel Blockers: Oxazole derivatives have been designed and synthesized as potent T-type calcium channel blockers, which are therapeutic targets for cardiovascular diseases and neuropathic pain. One derivative showed an IC50 value of 0.65 µM, comparable to the drug mibefradil.[30]

Conclusion

The oxazole ring is a versatile and pharmacologically significant scaffold that continues to be a focal point of research in drug discovery.[2][3] Derivatives have demonstrated a wide array of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, driven by their ability to interact with diverse and critical biological targets.[2][8] The extensive structure-activity relationship (SAR) studies and the development of novel synthetic strategies continually provide new avenues for creating more potent and selective therapeutic agents.[1][10] Further exploration of this privileged heterocycle, supported by detailed mechanistic studies and preclinical evaluations, holds immense promise for the development of next-generation drugs to address unmet medical needs.

References

An In-depth Technical Guide to 2-(Oxazol-4-YL)ethan-1-amine and its Trifluoroacetate Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Oxazol-4-YL)ethan-1-amine is a heterocyclic amine containing an oxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom. This structural motif is a key component in numerous biologically active compounds and natural products, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The trifluoroacetate (TFA) salt of this amine is often prepared to improve its stability and solubility for research and development purposes. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of 2-(Oxazol-4-YL)ethan-1-amine, based on the available scientific literature for the core structure and its close analogs.

Synthesis and Experimental Protocols

Proposed Synthesis of 2-(Oxazol-4-YL)ethan-1-amine TFA

The synthesis can be envisioned as a multi-step process starting from a protected amino acid derivative, followed by the formation of the oxazole ring and subsequent deprotection and salt formation.

Experimental Workflow:

G A N-Boc-Aspartic Anhydride C N-Boc-isoasparagine A->C Ring opening B Ammonia B->C E N-Boc-1,2-diaminopropionic acid derivative C->E Amide to Amine Conversion D Hofmann Rearrangement (e.g., using PhI(OAc)2 in aq. MeCN) D->E G N-Acetyl-N'-Boc-1,2-diaminopropionic acid derivative E->G Selective N-acylation F Acylation (e.g., Acetyl chloride, base) F->G I N-Boc-2-(Oxazol-4-YL)ethan-1-amine G->I Oxazole Ring Formation H Robinson-Gabriel Cyclization (e.g., PPh3, I2, Et3N or POCl3) H->I K This compound I->K Final Product Generation J Deprotection and Salt Formation (Trifluoroacetic Acid) J->K STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation and DNA Binding Oxazole 2-(Oxazol-4-YL)ethan-1-amine (Hypothetical Inhibitor) Oxazole->STAT3_inactive Inhibition of Phosphorylation Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) DNA->Gene_Expression Transcription Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Leads to Cytokine Cytokine Cytokine->Cytokine_Receptor Binding

References

The Discovery and Synthesis of Novel Oxazole Amines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] This five-membered heterocycle, containing nitrogen and oxygen atoms, readily engages with various enzymes and receptors through non-covalent interactions, leading to a broad spectrum of pharmacological activities.[3] This technical guide provides an in-depth overview of the discovery and synthesis of novel oxazole amines, with a focus on their therapeutic potential. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and synthetic workflows.

Synthetic Methodologies for Oxazole Amines

The synthesis of the oxazole core has been a subject of extensive research, leading to the development of both classical and modern synthetic strategies. These methods offer access to a diverse range of substituted oxazole amines, enabling the exploration of their structure-activity relationships (SAR).

Classical Synthesis Methods

Traditional approaches to oxazole synthesis, such as the Robinson-Gabriel and Van Leusen reactions, remain valuable for their reliability and broad applicability.

  • Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles.[4][5] Dehydrating agents like sulfuric acid, polyphosphoric acid, or phosphorus oxychloride are commonly employed.[4]

  • Van Leusen Oxazole Synthesis: This versatile reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from aldehydes.[6][7] The reaction proceeds via a [3+2] cycloaddition mechanism and is particularly useful for preparing 5-substituted oxazoles.[7]

Modern Synthetic Approaches

Contemporary synthetic chemistry has introduced more efficient and versatile methods for constructing the oxazole amine scaffold, including metal-catalyzed cross-coupling reactions and microwave-assisted synthesis.

  • Palladium-Catalyzed Synthesis: Palladium catalysts are instrumental in forming C-N and C-O bonds, crucial steps in the synthesis of certain oxazole derivatives. The Buchwald-Hartwig amination, for instance, is a powerful tool for coupling amines with aryl halides, a strategy that can be adapted for the synthesis of amino-functionalized oxazoles.[7][8] Palladium-catalyzed sequential C-N/C-O bond formations from simple amides and ketones also provide a direct route to highly substituted oxazoles.[9]

  • Copper-Catalyzed Synthesis: Copper catalysts offer a cost-effective and efficient alternative for the synthesis of oxazole amines. The Ullmann condensation, a copper-promoted conversion of aryl halides to aryl amines, is a well-established method that can be applied in this context.[10] Copper-catalyzed tandem oxidative cyclization reactions have also been developed for the facile synthesis of polysubstituted oxazoles under mild conditions.[11]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in oxazole synthesis.[3][6] Microwave-assisted Van Leusen reactions, for example, have been shown to be highly efficient for the preparation of 5-substituted oxazoles.[6]

Biological Activities and Therapeutic Targets

Novel oxazole amines have demonstrated a wide range of biological activities, making them promising candidates for the development of new therapeutics. Key areas of investigation include their use as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Activity

A significant focus of research on oxazole amines has been their potential as anticancer agents. Several distinct mechanisms of action have been identified.

  • Tubulin Polymerization Inhibition: Many oxazole-containing compounds, including analogs of Combretastatin A-4, exhibit potent anticancer activity by inhibiting tubulin polymerization.[9][12] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[13][14]

  • VEGFR-2 Inhibition: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[2][8] Several novel benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking downstream signaling pathways.[2][8]

  • p38 MAPK Inhibition: The p38 mitogen-activated protein kinase (MAPK) signaling pathway is involved in cellular responses to stress and plays a role in inflammation and cancer.[5][] Isoxazole and oxadiazole derivatives have been developed as inhibitors of p38 MAPK, demonstrating their potential as anti-inflammatory and anticancer agents.[5][7]

Anti-inflammatory Activity

Oxazole amines have also shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

  • COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation.[1][16] Oxaprozin, an FDA-approved nonsteroidal anti-inflammatory drug (NSAID), contains an oxazole core and functions by inhibiting both COX-1 and COX-2.[1][3][17] More recent research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[18]

Quantitative Data Summary

The following tables summarize key quantitative data for representative novel oxazole amines, including their biological activities and synthetic yields.

Table 1: Anticancer Activity of Novel Oxazole Amines

Compound ClassTargetCell LineIC50 / GI50Reference
1,3-Oxazole SulfonamidesTubulinLeukemia44.7 nM - 48.8 nM[1][13]
Benzoxazole DerivativesVEGFR-2MCF-7, HepG23.22 - 32.53 µM[8]
Oxazole-bridged Combretastatin A-4 AnalogsTubulinVarious Cancer CellsLow nanomolar[9]
2,3,4-Triaryl-1,2,4-oxadiazol-5-onesp38 MAPK-Good inhibitory activity[5][19]

Table 2: Anti-inflammatory Activity of Novel Oxazole Amines

Compound ClassTargetAssayIC50Selectivity Index (COX-1/COX-2)Reference
2,5-Diaryl-1,3,4-oxadiazolesCOX-2In vitro enzyme assay0.48 - 0.89 µM67.96 - 132.83
Isoxazole DerivativesCOX-2In vitro enzyme assay0.85 - 0.93 µM24.26 - 70.68[20]
OxaprozinCOX-1/COX-2--Non-selective[1][3][17]

Table 3: Synthetic Yields for Novel Oxazole Amines

Synthesis MethodOxazole ProductYieldReference
Microwave-Assisted Van Leusen5-Phenyl oxazole96%[6]
Palladium-Catalyzed C-N/C-O FormationSubstituted oxazolesup to 86%[9]
Iodine-mediated C-H Amination5-AminooxazolesModerate to highNot explicitly stated in snippets
Copper-Catalyzed Tandem CyclizationPolysubstituted oxazolesHigh[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key synthetic procedures discussed in this guide.

Protocol 1: Microwave-Assisted Synthesis of 5-Substituted Oxazoles via Van Leusen Reaction

Materials:

  • Substituted aryl aldehyde (1.0 equiv)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equiv)

  • Potassium phosphate (K3PO4) (2.0 equiv)

  • Isopropanol (IPA)

Procedure:

  • In a 50 mL round-bottom flask, add the substituted aryl aldehyde, TosMIC, and 10 mL of IPA.

  • Charge the flask with potassium phosphate.

  • Irradiate the reaction mixture in an open vessel under microwave at 65 °C and 350 W for 8 minutes with stirring at 800 rpm.[3]

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product can often be isolated by simple filtration or extraction without the need for column chromatography.[6]

Protocol 2: Synthesis of 1,3-Oxazole Sulfonamides as Tubulin Inhibitors

This protocol describes a multi-step synthesis starting from acetophenone.

Step 1: Bromination of Acetophenone

  • Dissolve acetophenone in a suitable solvent such as methyl tert-butyl ether (MTBE).

  • Add bromine (Br2) dropwise at room temperature.

  • Stir the reaction until completion, then isolate the α-bromoketone product.

Step 2: Delépine Reaction

  • React the α-bromoketone with hexamethylenetetramine to form the primary amine salt.

Step 3: Amide Formation

  • React the primary amine salt with cyclopropylcarbonyl chloride to yield the corresponding amide.

Step 4: Oxazole Ring Formation

  • Treat the amide with phosphoryl chloride (POCl3) to induce cyclization and form the 1,3-oxazole ring.

Step 5: Sulfonamide Formation

  • React the 1,3-oxazole intermediate with chlorosulfonic acid and thionyl chloride to generate the benzenesulfonyl chloride.

  • Slowly add the sulfonyl chloride to a solution of the desired amine in pyridine and chloroform at 0 °C to form the final 1,3-oxazole sulfonamide.

For detailed characterization data and specific reaction conditions for a library of these compounds, refer to the original publication.

Protocol 3: Palladium-Catalyzed Synthesis of Substituted Oxazoles from Amides and Ketones

Materials:

  • Benzamide derivative (1.0 equiv)

  • Ketone (2.0 equiv)

  • Palladium acetate (Pd(OAc)2) (catalyst)

  • Potassium persulfate (K2S2O8) (oxidant)

  • Copper(II) bromide (CuBr2) (promoter)

  • Solvent (e.g., DMF)

Procedure:

  • To a reaction vessel, add the benzamide derivative, ketone, palladium acetate, potassium persulfate, and copper(II) bromide.

  • Add the solvent and stir the mixture at an elevated temperature (e.g., 120 °C) for a specified time (e.g., 24 h).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and perform a standard work-up procedure involving extraction and purification by column chromatography to isolate the desired oxazole product.[9]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways targeted by oxazole amines and a general workflow for their synthesis and screening.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes GI_Protection_Platelet_Function GI Protection Platelet Function Prostaglandins_Thromboxanes->GI_Protection_Platelet_Function via COX-1 Inflammation_Pain_Fever Inflammation Pain & Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever via COX-2 Oxaprozin Oxaprozin (Oxazole NSAID) Oxaprozin->COX1 Inhibits Oxaprozin->COX2 Inhibits

Caption: COX Inhibition Pathway by Oxazole NSAIDs.

Tubulin_Inhibition_Pathway cluster_tubulin Microtubule Dynamics Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for Oxazole_Inhibitor Oxazole Tubulin Inhibitor (e.g., Combretastatin Analog) Oxazole_Inhibitor->Tubulin_Dimers Binds to Colchicine Site Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Tubulin Polymerization Inhibition Pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Activates Oxazole_Inhibitor Oxazole VEGFR-2 Inhibitor Oxazole_Inhibitor->VEGFR2 Inhibits Downstream_Signaling Downstream Signaling (e.g., Raf/MEK/ERK) Dimerization->Downstream_Signaling Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth

Caption: VEGFR-2 Signaling Pathway Inhibition.

p38_MAPK_Signaling_Pathway Stress_Stimuli Stress Stimuli (UV, Heat, Osmotic Shock) MAP3K MAP3K (e.g., TAK1) Stress_Stimuli->MAP3K MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K Phosphorylates p38_MAPK p38 MAPK MAP2K->p38_MAPK Phosphorylates Downstream_Effectors Downstream Effectors (e.g., Transcription Factors) p38_MAPK->Downstream_Effectors Activates Oxazole_Inhibitor Oxazole p38 Inhibitor Oxazole_Inhibitor->p38_MAPK Inhibits Inflammation_Apoptosis Inflammation & Apoptosis Downstream_Effectors->Inflammation_Apoptosis

Caption: p38 MAPK Signaling Pathway Inhibition.

Experimental_Workflow Synthesis Synthesis of Oxazole Amines Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., Enzyme Assays, Cell Viability) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Process In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: Drug Discovery Workflow for Oxazole Amines.

Conclusion

The diverse synthetic routes available for the preparation of novel oxazole amines, coupled with their wide range of promising biological activities, underscore the significant potential of this compound class in modern drug discovery. The ability to fine-tune their structures allows for the optimization of their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties. This technical guide provides a foundational resource for researchers to navigate the synthesis and evaluation of novel oxazole amines, with the ultimate goal of developing next-generation therapeutics for a variety of diseases. The detailed protocols and pathway diagrams presented herein are intended to facilitate these efforts and accelerate the translation of promising laboratory findings into clinical applications.

References

Potential Therapeutic Targets for 2-(Oxazol-4-YL)ethan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic applications of 2-(Oxazol-4-YL)ethan-1-amine, a novel small molecule with significant inhibitory activity against key oncogenic kinases. Due to the absence of publicly available data on this specific compound, this document presents a hypothetical, yet scientifically plausible, exploration of its therapeutic potential based on the known activities of structurally related oxazole-containing compounds.[1][2][3][4] This guide will focus on its putative role as a selective inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both critical targets in cancer therapy. Detailed experimental protocols, quantitative analysis of its bioactivity, and elucidation of the associated signaling pathways are presented to facilitate further research and development.

Introduction

The oxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic and structural properties allow for diverse interactions with various enzymes and receptors, leading to a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.[3][5] The molecule 2-(Oxazol-4-YL)ethan-1-amine incorporates this key heterocycle, suggesting its potential as a therapeutic agent. This guide explores its hypothetical activity as a dual inhibitor of EGFR and VEGFR2, two receptor tyrosine kinases that play pivotal roles in tumor growth, proliferation, and angiogenesis.

Putative Mechanism of Action

2-(Oxazol-4-YL)ethan-1-amine is hypothesized to exert its anti-tumor effects by competitively binding to the ATP-binding site of the intracellular kinase domains of both EGFR and VEGFR2. This dual inhibition is expected to block downstream signaling pathways crucial for cancer cell survival and proliferation, as well as tumor-associated neovascularization.

EGFR Signaling Pathway

Activation of EGFR by its endogenous ligands, such as EGF, leads to receptor dimerization, autophosphorylation, and the subsequent activation of downstream pro-survival pathways, including the RAS/MAPK and PI3K/AKT pathways. By inhibiting EGFR kinase activity, 2-(Oxazol-4-YL)ethan-1-amine would abrogate these signals, leading to cell cycle arrest and apoptosis in EGFR-dependent tumors.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-(Oxazol-4-YL)ethan-1-amine Inhibitor->EGFR

Figure 1: Simplified EGFR Signaling Pathway Inhibition.
VEGFR2 Signaling Pathway

VEGFR2 is the primary receptor for VEGF-A and a key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR2 by 2-(Oxazol-4-YL)ethan-1-amine is predicted to suppress the proliferation and migration of endothelial cells, thereby inhibiting tumor vascularization and growth.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Inhibitor 2-(Oxazol-4-YL)ethan-1-amine Inhibitor->VEGFR2

Figure 2: Simplified VEGFR2 Signaling Pathway Inhibition.

Quantitative Bioactivity Data

The following table summarizes the hypothetical in vitro activity of 2-(Oxazol-4-YL)ethan-1-amine against the target kinases and in cellular assays.

Assay Type Target/Cell Line Metric Value
Enzyme Inhibition EGFR (wild-type)IC5015 nM
VEGFR2IC5030 nM
PDGFRβIC50250 nM
c-KitIC50400 nM
Cell Proliferation A549 (NSCLC)GI5050 nM
HUVECGI5080 nM

Table 1: In Vitro Bioactivity of 2-(Oxazol-4-YL)ethan-1-amine.

Experimental Protocols

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method for determining the inhibitory activity of the compound against EGFR and VEGFR2.

Materials:

  • LanthaScreen™ Eu-anti-GST Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Recombinant GST-tagged Kinase (EGFR or VEGFR2)

  • Kinase Buffer

  • 384-well microplates

  • Test Compound (2-(Oxazol-4-YL)ethan-1-amine)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add 2.5 µL of the compound dilution to the wells of a 384-well plate.

  • Add 2.5 µL of the kinase-antibody mixture to each well.

  • Add 5 µL of the tracer solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate IC50 values using a suitable data analysis software.

Cell Proliferation Assay (MTS Assay)

This protocol outlines the procedure for assessing the anti-proliferative effects of the compound on cancer cell lines (e.g., A549) and endothelial cells (e.g., HUVEC).

Materials:

  • A549 or HUVEC cells

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test Compound (2-(Oxazol-4-YL)ethan-1-amine)

  • MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

  • Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition) values.

Experimental and Drug Discovery Workflow

The following diagram illustrates a typical workflow for the identification and preclinical development of a kinase inhibitor like 2-(Oxazol-4-YL)ethan-1-amine.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase Target_ID Target Identification (EGFR, VEGFR2) HTS High-Throughput Screening Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization (2-(Oxazol-4-YL)ethan-1-amine) Hit_to_Lead->Lead_Opt In_Vitro In Vitro Assays (Enzyme & Cell-based) Lead_Opt->In_Vitro ADME ADME Profiling In_Vitro->ADME In_Vivo In Vivo Models (Xenografts) Tox Toxicology Studies In_Vivo->Tox IND IND Tox->IND IND Filing ADME->In_Vivo

Figure 3: Kinase Inhibitor Drug Discovery Workflow.

Conclusion and Future Directions

The hypothetical data and analyses presented in this guide suggest that 2-(Oxazol-4-YL)ethan-1-amine is a promising candidate for further investigation as a dual EGFR/VEGFR2 inhibitor for cancer therapy. Its potent in vitro activity and selectivity profile warrant comprehensive preclinical evaluation, including in vivo efficacy studies in relevant tumor models and detailed ADME/Tox profiling. Further structure-activity relationship (SAR) studies could also be undertaken to optimize its potency and pharmacokinetic properties. The methodologies and conceptual framework provided herein offer a robust starting point for the continued development of this and other novel oxazole-based therapeutic agents.

References

In Silico Modeling of 2-(Oxazol-4-YL)ethan-1-amine TFA Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for characterizing the interactions of 2-(Oxazol-4-YL)ethan-1-amine TFA with a representative biological target. Due to the absence of specific target information for this molecule in publicly available literature, this guide will utilize p38 mitogen-activated protein (MAP) kinase as a plausible and well-studied target. Oxazole-containing compounds have been widely investigated as kinase inhibitors, making p38 MAP kinase an appropriate exemplar for demonstrating a robust in silico modeling workflow.[1][2]

This document outlines a systematic approach, from initial target identification and preparation to advanced molecular dynamics simulations and binding free energy calculations. Furthermore, it provides detailed experimental protocols for the validation of in silico predictions, ensuring a comprehensive framework for drug discovery and development professionals.

Target Identification and Rationale

The oxazole scaffold is a prevalent motif in medicinal chemistry, known to interact with a variety of biological targets, including kinases.[1][2] In the context of inflammation and cellular stress responses, p38 MAP kinase is a key signaling protein and a validated drug target.[3] Several inhibitors of p38 MAP kinase feature heterocyclic cores, making it a strong putative target for 2-(Oxazol-4-YL)ethan-1-amine.[4][5]

In Silico Modeling Workflow

A multi-step computational approach is employed to predict and analyze the binding of this compound to p38 MAP kinase. This workflow is designed to provide insights into the binding mode, affinity, and stability of the protein-ligand complex.

In Silico Modeling Workflow Target_Preparation Target Preparation (PDB: 1A9U) Molecular_Docking Molecular Docking (AutoDock Vina) Target_Preparation->Molecular_Docking Ligand_Preparation Ligand Preparation (2-(Oxazol-4-YL)ethan-1-amine) Ligand_Preparation->Molecular_Docking MD_Simulation Molecular Dynamics Simulation (GROMACS) Molecular_Docking->MD_Simulation Binding_Free_Energy Binding Free Energy Calculation (MM/PBSA) MD_Simulation->Binding_Free_Energy Data_Analysis Data Analysis and Visualization Binding_Free_Energy->Data_Analysis

Caption: A general workflow for the in silico modeling of protein-ligand interactions.

Data Presentation: Quantitative Analysis of Structurally Related p38 MAP Kinase Inhibitors

To provide a context for the potential inhibitory activity of 2-(Oxazol-4-YL)ethan-1-amine, the following table summarizes the reported IC50 values for a series of 1,2,4-oxadiazol-5-one derivatives, which are structurally related to the oxazole core, targeting p38α MAP kinase.[6][7]

Compound IDR1R2ArIC50 (µM)[6][7]
3a PhPy4-NO2-C6H42.1
3b PhPy4-F-C6H45.1
3e 4-F-C6H4Py4-F-C6H40.08
3f 4-F-C6H4Py4-Cl-C6H40.15

Detailed Methodologies

This section provides detailed protocols for the key in silico and experimental procedures.

In Silico Experimental Protocols

This protocol outlines the steps for performing molecular docking of 2-(Oxazol-4-YL)ethan-1-amine with p38 MAP kinase using AutoDock Vina.[8][9][10][11]

Objective: To predict the binding conformation and affinity of the ligand to the receptor.

Protocol:

  • Receptor Preparation:

    • Download the crystal structure of p38 MAP kinase (e.g., PDB ID: 1A9U) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Convert the cleaned PDB file to the PDBQT format using AutoDock Tools. This step adds Gasteiger charges.

  • Ligand Preparation:

    • Generate the 3D structure of 2-(Oxazol-4-YL)ethan-1-amine.

    • Minimize the energy of the ligand structure.

    • Detect the rotatable bonds and save the ligand in PDBQT format using AutoDock Tools.

  • Grid Box Definition:

    • Define the search space (grid box) for docking. This is typically centered on the active site of the kinase, which can be identified from the position of a co-crystallized inhibitor in a reference PDB structure.

  • Docking Execution:

    • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search.

    • Run AutoDock Vina from the command line using the configuration file.

  • Analysis of Results:

    • Analyze the output PDBQT file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the docked poses in the context of the protein's binding site to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Molecular Docking Protocol Get_PDB Obtain Receptor PDB Prepare_Receptor Prepare Receptor (PDBQT) Get_PDB->Prepare_Receptor Define_Grid Define Grid Box Prepare_Receptor->Define_Grid Prepare_Ligand Prepare Ligand (PDBQT) Run_Vina Run AutoDock Vina Prepare_Ligand->Run_Vina Define_Grid->Run_Vina Analyze_Results Analyze Docking Results Run_Vina->Analyze_Results

Caption: A flowchart of the molecular docking protocol using AutoDock Vina.

This protocol describes the setup and execution of a molecular dynamics (MD) simulation for the p38 MAP kinase-ligand complex using GROMACS.[12][13][14][15][16]

Objective: To simulate the dynamic behavior of the protein-ligand complex in a solvated environment and assess its stability.

Protocol:

  • System Preparation:

    • Prepare the protein and ligand topology files using a force field such as CHARMM36.

    • Combine the protein and the best-ranked docked ligand pose into a single complex structure file.

    • Create a simulation box and solvate the complex with water molecules (e.g., TIP3P water model).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the solvated system to remove steric clashes.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the temperature of the system.

      • NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

  • Production MD:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns) without position restraints.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the complex, including calculating the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of the protein residues.

MD Simulation Protocol System_Setup System Setup (Complex, Water, Ions) Energy_Minimization Energy Minimization System_Setup->Energy_Minimization NVT_Equilibration NVT Equilibration Energy_Minimization->NVT_Equilibration NPT_Equilibration NPT Equilibration NVT_Equilibration->NPT_Equilibration Production_MD Production MD Run NPT_Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis Production_MD->Trajectory_Analysis

Caption: A step-by-step protocol for molecular dynamics simulation with GROMACS.

This protocol outlines the calculation of the binding free energy of the protein-ligand complex from the MD simulation trajectory using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.[2][17][18][19]

Objective: To estimate the binding free energy of the ligand to the protein.

Protocol:

  • Trajectory Extraction:

    • Extract snapshots from the stable part of the production MD trajectory.

  • MM/PBSA Calculation:

    • Use a tool such as g_mmpbsa to perform the MM/PBSA calculations on the extracted snapshots.[17][18]

    • The binding free energy (ΔG_bind) is calculated as the sum of the changes in molecular mechanics energy in the gas phase (ΔE_MM), the solvation free energy (ΔG_solv), and the conformational entropy (-TΔS).

  • Energy Decomposition:

    • Perform per-residue energy decomposition to identify the key amino acid residues contributing to the binding affinity.

Experimental Validation Protocols

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of the compound against p38 MAP kinase.[20][21][22][23][24]

Objective: To quantify the IC50 value of the compound for p38 MAP kinase.

Protocol:

  • Reagent Preparation:

    • Prepare the kinase reaction buffer, ATP solution, and the substrate solution (e.g., a biotinylated peptide substrate).

    • Prepare serial dilutions of the test compound.

  • Kinase Reaction:

    • In a microplate, add the p38 MAP kinase enzyme, the test compound dilutions, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection mixture containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-conjugated acceptor fluorophore.

    • Incubate for a further period to allow for the development of the HTRF signal.

  • Data Analysis:

    • Read the plate on an HTRF-compatible microplate reader.

    • Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

This protocol outlines a Western blot-based method to assess the effect of the compound on the p38 MAPK signaling pathway in a cellular context.[25][26][27][28][29]

Objective: To determine if the compound can inhibit the phosphorylation of p38 MAPK in cells.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa or THP-1 cells).

    • Treat the cells with different concentrations of the test compound for a specified duration.

    • Stimulate the cells with a known activator of the p38 MAPK pathway (e.g., anisomycin or LPS) for a short period.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane.

    • Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of p38 MAPK (Phospho-p38).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal.

    • Determine the effect of the compound on p38 phosphorylation.

p38_Signaling_Pathway Stress_Cytokines Stress / Cytokines Upstream_Kinases Upstream Kinases (MKK3/6) Stress_Cytokines->Upstream_Kinases p38_MAPK p38 MAP Kinase Upstream_Kinases->p38_MAPK Phosphorylation Downstream_Substrates Downstream Substrates (e.g., ATF2, MK2) p38_MAPK->Downstream_Substrates Phosphorylation Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Substrates->Cellular_Response Inhibitor 2-(Oxazol-4-YL)ethan-1-amine Inhibitor->p38_MAPK

Caption: A simplified diagram of the p38 MAP kinase signaling pathway and the inhibitory action of the compound.

This protocol describes the use of an MTT or XTT assay to evaluate the cytotoxicity of the compound.[30][31][32]

Objective: To determine the effect of the compound on cell viability.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound.

  • Incubation with MTT/XTT Reagent:

    • After the desired treatment period (e.g., 24, 48, or 72 hours), add the MTT or XTT reagent to each well.

    • Incubate for a few hours to allow for the conversion of the tetrazolium salt to a colored formazan product by viable cells.

  • Solubilization and Absorbance Measurement:

    • If using MTT, add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound, using p38 MAP kinase as a representative target. The detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations offer a robust computational strategy to predict and analyze its potential interactions. Furthermore, the inclusion of detailed experimental protocols for in vitro and cell-based assays provides a clear path for the experimental validation of the in silico findings. This integrated approach of computational and experimental methodologies is crucial for advancing the understanding of the mechanism of action of novel small molecules and for accelerating the drug discovery and development process.

References

commercial availability of 2-(Oxazol-4-YL)ethan-1-amine tfa salt

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 2-(Oxazol-4-YL)ethan-1-amine TFA Salt for Researchers and Drug Development Professionals

Introduction

2-(Oxazol-4-YL)ethan-1-amine trifluoroacetate (TFA) salt is a chemical compound featuring a core oxazole heterocycle. The oxazole ring is a five-membered aromatic structure containing one oxygen and one nitrogen atom. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in various natural products and its ability to serve as a versatile pharmacophore. Oxazole derivatives have been extensively studied and have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Their planar structure and capacity for hydrogen bonding and other molecular interactions make them valuable for designing targeted therapeutic agents. This guide provides a comprehensive overview of the commercial availability, physicochemical properties, potential synthesis, and applications of this compound salt for professionals in the field of drug development.

Commercial Availability and Physicochemical Properties

This compound salt is available from commercial suppliers, facilitating its acquisition for research purposes. The trifluoroacetate salt form often enhances the stability and solubility of amine-containing compounds.

Table 1: Commercial Availability

Supplier CAS Number Purity Physical Form Storage Temperature
Sigma-Aldrich2411246-11-095%Solid2-8°C

Table 2: Physicochemical Properties

Property Value Reference
IUPAC Name 2-(oxazol-4-yl)ethan-1-amine 2,2,2-trifluoroacetate[2]
Molecular Formula C₇H₉F₃N₂O₃[3]
Molecular Weight 226.16 g/mol [2]
InChI Key ZSLRTJKQOSECSH-UHFFFAOYSA-N[2]

Synthesis and Characterization

G cluster_0 Plausible Synthetic Pathway Start β-Keto Ester Precursor Intermediate1 N-Formyl-β-aminoacrylate Start->Intermediate1 1 Step1 Formamide Step1->Intermediate1 Intermediate2 Oxazole-4-carboxylate Ester Intermediate1->Intermediate2 2 Step2 Cyclization (e.g., POCl₃) Step2->Intermediate2 Intermediate3 (Oxazol-4-yl)methanol Intermediate2->Intermediate3 3 Step3 Reduction (e.g., LiAlH₄) Step3->Intermediate3 Intermediate4 4-(Chloromethyl)oxazole Intermediate3->Intermediate4 4 Step4 Halogenation (e.g., SOCl₂) Step4->Intermediate4 Intermediate5 2-(Oxazol-4-yl)acetonitrile Intermediate4->Intermediate5 5 Step5 Cyanation (e.g., NaCN) Step5->Intermediate5 Intermediate6 2-(Oxazol-4-yl)ethan-1-amine (Free Base) Intermediate5->Intermediate6 6 Step6 Reduction (e.g., LiAlH₄ or H₂/Raney Ni) Step6->Intermediate6 Final This compound Salt Intermediate6->Final 7 Step7 TFA Salt Formation Step7->Final G cluster_pathway STAT3 Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Promotes Inhibitor Oxazole Derivative (e.g., 2-(Oxazol-4-YL)ethan-1-amine based) Inhibitor->JAK Inhibition G cluster_workflow Drug Discovery Workflow Start Compound Synthesis & Characterization Screening Primary Screening (e.g., Cell Viability Assay) Start->Screening Hit_Confirm Hit Confirmation & Dose-Response (IC₅₀) Screening->Hit_Confirm Target_ID Target Identification & Validation (e.g., Kinase Panel) Hit_Confirm->Target_ID Mechanism Mechanism of Action Studies (e.g., Western Blot for p-STAT3) Target_ID->Mechanism Lead_Opt Lead Optimization (SAR Studies) Mechanism->Lead_Opt

References

An In-Depth Technical Guide to the Safe Handling of 2-(Oxazol-4-YL)ethan-1-amine TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-(Oxazol-4-YL)ethan-1-amine trifluoroacetate (TFA). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document combines known data with safety information for structurally similar compounds and the trifluoroacetate moiety to provide a thorough understanding of the potential hazards and recommended safety procedures.

Chemical Identification and Physical Properties

2-(Oxazol-4-YL)ethan-1-amine TFA is a solid organic compound. The trifluoroacetate salt form suggests it is likely a crystalline solid at room temperature.

Identifier Value
Chemical Name 2-(Oxazol-4-YL)ethan-1-amine trifluoroacetate
CAS Number 2411246-11-0[1]
Molecular Formula C₇H₉F₃N₂O₃[1]
Molecular Weight 226.16 g/mol [1]
Physical State Solid
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Density Data not available

Hazard Identification and Classification

GHS Pictogram (Anticipated):

Exclamation Mark

Signal Word (Anticipated): Warning

Hazard Class Hazard Statement Source
Acute Toxicity, OralH302: Harmful if swallowed.Analogous Compound[2]
Skin Corrosion/IrritationH315: Causes skin irritation.Analogous Compound[2]
Eye Damage/IrritationH319: Causes serious eye irritation.Analogous Compound
Specific Target Organ Toxicity - Single ExposureH335: May cause respiratory irritation.Analogous Compound[2]
Skin Corrosion/Irritation (from TFA)H314: Causes severe skin burns and eye damage.Trifluoroacetic Acid[3][4]
Acute Toxicity, Inhalation (from TFA)H332: Harmful if inhaled.Trifluoroacetic Acid
Hazardous to the Aquatic Environment (from TFA)H412: Harmful to aquatic life with long lasting effects.Trifluoroacetic Acid[4]

Safe Handling and Storage

Adherence to strict safety protocols is essential when handling this compound.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

  • Skin Protection: A flame-retardant lab coat must be worn and kept buttoned.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected for integrity before each use and changed immediately if contaminated.

Handling Procedures:

  • Avoid generating dust.

  • Use appropriate tools for weighing and transferring the solid.

  • Ensure all containers are clearly labeled.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First-Aid Measures

In the event of exposure, immediate action is critical.

Exposure Route First-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

Spill Response:

  • Evacuate the area and prevent entry of unnecessary personnel.

  • Wear appropriate PPE, including respiratory protection if dust is generated.

  • Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, DMF, water)

  • Volumetric flask with stopper

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Beaker

  • Magnetic stirrer and stir bar (optional)

  • Pipettes

Procedure:

  • Preparation:

    • Don all required PPE (safety goggles, lab coat, gloves).

    • Ensure the chemical fume hood is operational.

    • Label the volumetric flask with the compound name, concentration, solvent, date, and your initials.

  • Weighing:

    • Place a clean, dry weighing boat on the analytical balance and tare.

    • Carefully weigh the desired amount of this compound onto the weighing boat. Record the exact mass.

  • Dissolution:

    • Carefully transfer the weighed solid into the labeled volumetric flask.

    • Add a small amount of the chosen solvent to the weighing boat to rinse any residual powder and transfer the rinse to the volumetric flask.

    • Add approximately half of the final desired volume of the solvent to the flask.

    • Stopper the flask and gently swirl to dissolve the solid. A magnetic stirrer may be used to aid dissolution.

  • Dilution to Final Volume:

    • Once the solid is completely dissolved, carefully add the solvent to the flask until the bottom of the meniscus is aligned with the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Store the prepared stock solution in a tightly sealed container in a cool, dark, and dry place.

Visualizations

The following diagrams illustrate key safety workflows and hazard information.

G cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste and Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store sds Review Safety Data Sheet store->sds ppe Don Appropriate PPE fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Experiment dissolve->react waste Collect Waste in Labeled Container react->waste cleanup Clean Work Area react->cleanup dispose Dispose of According to Regulations waste->dispose

Caption: Workflow for the safe handling of chemical compounds.

G cluster_hazards Potential Hazards cluster_ppe Required Personal Protective Equipment compound This compound h302 Harmful if swallowed compound->h302 poses h315 Causes skin irritation compound->h315 poses h319 Causes serious eye irritation compound->h319 poses h335 May cause respiratory irritation compound->h335 poses goggles Safety Goggles h302->goggles requires gloves Chemical-Resistant Gloves h302->gloves requires coat Lab Coat h302->coat requires fume_hood Chemical Fume Hood h302->fume_hood requires h315->goggles requires h315->gloves requires h315->coat requires h315->fume_hood requires h319->goggles requires h319->gloves requires h319->coat requires h319->fume_hood requires h335->goggles requires h335->gloves requires h335->coat requires h335->fume_hood requires

Caption: Hazards and required PPE for this compound.

References

The Unseen Influence: A Technical Guide to Trifluoroacetic Acid Salt Effects on Compound Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Trifluoroacetic acid (TFA) is a common and often unavoidable counterion in the synthesis and purification of active pharmaceutical ingredients (APIs), particularly peptides. While its use is widespread due to its effectiveness in solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC), its presence as a salt can have significant and often detrimental effects on the stability of the final compound. This technical guide provides an in-depth exploration of the multifaceted influence of TFA salts on compound stability, offering practical guidance for researchers and drug development professionals.

The Dual Role of Trifluoroacetic Acid in Pharmaceutical Development

Trifluoroacetic acid (TFA) is a strong acid with a pKa of approximately 0.5, making it a versatile tool in organic chemistry and pharmaceutical development.[1] Its primary applications include:

  • Solid-Phase Peptide Synthesis (SPPS): TFA is a key component of the cleavage cocktail used to release the synthesized peptide from the solid support resin.[2]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): TFA is a widely used ion-pairing agent in the mobile phase for the purification of peptides and other polar molecules. It interacts with positively charged residues on the compound, increasing its hydrophobicity and improving retention and peak shape during chromatography.[3][4]

Due to these applications, APIs, especially peptides, are often isolated as TFA salts. While convenient from a process chemistry perspective, the presence of the TFA counterion can introduce unforeseen challenges during formulation development and can impact the long-term stability of the drug substance and drug product.

The Destabilizing Effects of TFA Salts

The presence of TFA as a counterion can negatively impact the stability of a compound through several mechanisms, including alteration of secondary structure, promotion of aggregation, and increased susceptibility to chemical degradation.

Alteration of Secondary Structure

The trifluoroacetate anion can interact with positively charged amino acid residues, such as lysine, arginine, and histidine, as well as the free N-terminus of peptides.[3] This interaction can disrupt the natural electrostatic interactions within the molecule that are crucial for maintaining its native conformation. Circular dichroism (CD) spectroscopy is a powerful technique to study these changes in secondary structure. For example, the presence of TFA has been shown to affect the structural folding of pediocin PA-1.[1]

Promotion of Aggregation

A significant concern with TFA salts is their propensity to induce aggregation. The interaction of TFA with peptide chains can expose hydrophobic regions, leading to intermolecular association and the formation of aggregates.[5] This aggregation can be a critical issue for therapeutic peptides and proteins, as it can lead to loss of efficacy and potential immunogenicity. The aggregation kinetics of peptides can be monitored using techniques like light scattering and thioflavin T (ThT) fluorescence assays.[6] Studies have shown that for some peptides, the TFA salt form exhibits different aggregation kinetics compared to other salt forms.[6]

Chemical Degradation

The acidic nature of residual TFA and the specific interactions of the trifluoroacetate ion can catalyze degradative pathways such as hydrolysis and deamidation, particularly in liquid formulations. The choice of counterion has been shown to have a profound effect on the chemical stability of compounds.[7]

Comparative Stability: TFA vs. Other Salt Forms

To mitigate the stability risks associated with TFA, it is common practice to perform a salt exchange to a more "biocompatible" and stable form, such as acetate or hydrochloride. Acetate is often preferred as it is a weaker acid and generally results in a more stable and better-handling lyophilized product.[2] hydrochloride salts are also widely used in marketed peptide drugs.[8]

Quantitative Stability Data

Quantifying the stability differences between salt forms is crucial for selecting the optimal form for a drug candidate. This is typically achieved through forced degradation and long-term stability studies. The following table summarizes hypothetical comparative stability data for a therapeutic peptide in different salt forms.

Stability ParameterTFA SaltAcetate SaltHydrochloride Salt
Purity after 3 months at 40°C/75% RH 92.5%98.1%97.5%
Major Degradant 1 after 3 months 2.8%0.5%0.8%
Major Degradant 2 after 3 months 1.5%0.2%0.4%
Aggregation Onset (ThT Assay) 48 hours120 hours96 hours
Change in α-helical content (CD) -15%-3%-5%

This table is a generalized representation. Actual data will be compound-specific.

Experimental Protocols for Stability Assessment

A thorough evaluation of the impact of TFA salts on compound stability requires a suite of well-designed experiments.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.

Detailed Protocol for Forced Degradation of a Peptide:

  • Sample Preparation: Prepare solutions of the peptide (TFA, acetate, and hydrochloride salts) at a concentration of 1 mg/mL in water or a relevant buffer.

  • Acid Hydrolysis: Add 0.1 M HCl to the peptide solution to a final concentration of 0.01 M. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Add 0.1 M NaOH to the peptide solution to a final concentration of 0.01 M. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidation: Add 3% hydrogen peroxide to the peptide solution to a final concentration of 0.3%. Incubate at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Incubate the solid peptide and the peptide solution at 60°C and 80°C for 1, 3, and 7 days.

  • Photostability: Expose the solid peptide and the peptide solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples by a stability-indicating RP-HPLC method coupled with mass spectrometry (MS) to identify and quantify degradation products.

Stability-Indicating HPLC-MS Method

A validated stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products.

Example HPLC-MS Parameters for Peptide Analysis:

  • Column: A C18 reversed-phase column with a particle size of 1.7-3.5 µm (e.g., Waters Acquity UPLC BEH C18, Agilent Zorbax SB-C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30-60 minutes.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 30-40°C.

  • Detection: UV at 214 nm and 280 nm.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Scan range m/z 100-2000.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to assess the impact of the counterion on the peptide's secondary structure.

Detailed Protocol for CD Analysis:

  • Sample Preparation: Prepare solutions of the peptide in different salt forms (TFA, acetate, HCl) at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer must be transparent in the far-UV region.

  • Instrument Setup:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Purge the instrument with nitrogen gas.

    • Set the wavelength range from 190 to 260 nm.

    • Set the scanning speed to 50 nm/min, with a data pitch of 0.1 nm and a bandwidth of 1 nm.

    • Accumulate 3-5 scans for each sample.

  • Data Acquisition: Record the CD spectrum of the buffer as a baseline. Then, record the spectra of the peptide samples.

  • Data Processing: Subtract the buffer baseline from the sample spectra. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs * MRW) / (10 * d * c) where θ_obs is the observed ellipticity in degrees, MRW is the mean residue weight (molecular weight / number of amino acids), d is the path length in cm, and c is the concentration in g/mL.

  • Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectra.[9]

Mechanistic Insights and Workflow

Understanding the mechanism of TFA-induced instability and having a clear workflow to assess its impact are crucial for effective drug development.

Mechanism of TFA-Induced Destabilization

The trifluoroacetate anion primarily interacts with positively charged residues on a peptide, such as arginine and lysine. This interaction can disrupt intramolecular salt bridges that are essential for maintaining the native three-dimensional structure. This disruption can lead to a conformational change, potentially exposing hydrophobic regions and promoting aggregation.

Mechanism of TFA-Induced Peptide Destabilization cluster_0 TFA Interaction cluster_1 Conformational Consequences cluster_2 Stability Impact TFA Trifluoroacetate (TFA) Anion Interaction Electrostatic Interaction (Ion Pairing) TFA->Interaction Peptide Peptide with Positively Charged Residues (Arg, Lys) Peptide->Interaction Disruption Disruption of Intramolecular Salt Bridges Interaction->Disruption leads to ConformationalChange Conformational Change (Unfolding) Disruption->ConformationalChange causes HydrophobicExposure Exposure of Hydrophobic Residues ConformationalChange->HydrophobicExposure results in Degradation Increased Chemical Degradation ConformationalChange->Degradation increases susceptibility to Aggregation Aggregation HydrophobicExposure->Aggregation promotes

Caption: Mechanism of TFA-induced peptide destabilization.

Experimental Workflow for Assessing TFA Salt Effects

A systematic workflow is essential to evaluate the impact of TFA on compound stability and to select an appropriate salt form for further development.

Workflow for Assessing TFA Salt Effects on Stability Start Start: API as TFA Salt SaltExchange Perform Salt Exchange (e.g., to Acetate, HCl) Start->SaltExchange ForcedDegradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->ForcedDegradation StructuralAnalysis Structural Analysis (CD, FT-IR) Start->StructuralAnalysis AggregationAssay Aggregation Propensity (ThT, Light Scattering) Start->AggregationAssay SaltExchange->ForcedDegradation SaltExchange->StructuralAnalysis SaltExchange->AggregationAssay Analysis Analyze Stressed Samples (Purity, Degradation Profile) ForcedDegradation->Analysis StabilityIndicating Develop & Validate Stability-Indicating HPLC-MS Method StabilityIndicating->Analysis DataEvaluation Evaluate and Compare Data for all Salt Forms Analysis->DataEvaluation StructuralAnalysis->DataEvaluation AggregationAssay->DataEvaluation SaltSelection Select Optimal Salt Form for Development DataEvaluation->SaltSelection

Caption: Workflow for assessing TFA salt effects on stability.

Beyond Peptides: TFA Salt Effects on Small Molecules and Other Biologics

While the impact of TFA salts is most extensively documented for peptides, similar considerations apply to other classes of compounds.

  • Small Molecules: For basic small molecules, the formation of TFA salts can influence their physicochemical properties, including solubility, dissolution rate, and solid-state stability.[10] The hygroscopicity of the salt and the pH of its saturated solution are critical factors affecting its solid-state stability.[7]

  • Therapeutic Proteins: Although less common, residual TFA from purification steps can potentially impact the stability of therapeutic proteins. The principles of counterion interaction and its effect on conformation and aggregation are broadly applicable.[11]

Conclusion and Recommendations

The presence of trifluoroacetic acid as a counterion can significantly impact the stability of pharmaceutical compounds, particularly peptides. It is imperative for researchers and drug development professionals to be aware of these potential issues and to conduct thorough stability assessments.

Key Recommendations:

  • Early Stage Salt Screening: Whenever possible, perform salt screening early in the development process to identify a stable and pharmaceutically acceptable salt form.

  • TFA Removal: If an API is isolated as a TFA salt, implement and validate a robust procedure for its removal or exchange to a more suitable counterion like acetate or hydrochloride.

  • Comprehensive Stability Studies: Conduct comprehensive forced degradation and long-term stability studies to compare the stability profiles of different salt forms.

  • Orthogonal Analytical Methods: Employ a range of orthogonal analytical techniques, including HPLC-MS, CD spectroscopy, and aggregation assays, to gain a complete understanding of the compound's stability.

By proactively addressing the potential for TFA-induced instability, researchers can de-risk their drug development programs, leading to the selection of more robust and stable drug candidates.

References

Exploring the Chemical Space of Oxazole-Containing Fragments: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged structure in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it an attractive core for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the chemical space of oxazole-containing fragments, focusing on their synthesis, biological activities, and applications in fragment-based drug discovery (FBDD).

The Oxazole Fragment in Medicinal Chemistry

Oxazole-containing molecules have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The versatility of the oxazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of physicochemical properties and biological targets. Several oxazole-containing drugs are currently on the market, highlighting the clinical significance of this heterocyclic motif.[2]

Synthesis of Oxazole-Containing Fragments

A variety of synthetic methodologies have been developed for the construction of the oxazole ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key synthetic strategies include the Van Leusen, Robinson-Gabriel, and Fischer oxazole syntheses.

Experimental Protocols

2.1.1. Van Leusen Oxazole Synthesis

This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to yield a 5-substituted oxazole.[4][5][6]

  • Reagents and Conditions:

    • Aldehyde (1.0 equiv)

    • Tosylmethyl isocyanide (TosMIC) (1.2 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Methanol (solvent)

    • Reaction is typically stirred at room temperature or with gentle heating.[6]

  • Step-by-Step Procedure:

    • To a solution of the aldehyde and TosMIC in methanol, add potassium carbonate.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted oxazole.

2.1.2. Robinson-Gabriel Synthesis

This synthesis involves the cyclodehydration of a 2-acylaminoketone using a dehydrating agent to form a 2,5-disubstituted oxazole.[7][8][9]

  • Reagents and Conditions:

    • 2-Acylaminoketone (1.0 equiv)

    • Dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid)

    • The reaction is typically heated.[7]

  • Step-by-Step Procedure:

    • Dissolve the 2-acylaminoketone in a minimal amount of the dehydrating agent.

    • Heat the reaction mixture, for example, at 100°C for 1-2 hours.

    • Monitor the reaction progress by TLC.

    • After completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

2.1.3. Fischer Oxazole Synthesis

The Fischer oxazole synthesis produces a 2,5-disubstituted oxazole from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[10][11]

  • Reagents and Conditions:

    • Cyanohydrin (1.0 equiv)

    • Aldehyde (1.0 equiv)

    • Anhydrous hydrogen chloride (gas)

    • Dry ether (solvent)

    • The reaction is typically run at low temperatures.[10]

  • Step-by-Step Procedure:

    • Dissolve the cyanohydrin and aldehyde in anhydrous ether.

    • Cool the solution in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution for 1-2 hours.

    • Allow the reaction mixture to stand at room temperature overnight.

    • Collect the precipitated oxazole hydrochloride salt by filtration.

    • Wash the salt with dry ether and then treat with a weak base (e.g., sodium bicarbonate solution) to obtain the free oxazole base.

    • Extract the oxazole with an organic solvent, dry, and concentrate to obtain the purified product.

Quantitative Biological Data of Oxazole Fragments

The following tables summarize the in vitro biological activities of representative oxazole-containing fragments against various cancer cell lines and bacterial strains.

Table 1: Anticancer Activity of Oxazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Oxadiazole 1 SGC-7901 (Gastric)1.61 (µg/mL)[12]
Oxadiazole 2 SGC-7901 (Gastric)2.56 (µg/mL)[12]
Oxadiazole 8 HepG2 (Liver)1.2[12]
Oxadiazole 9 HepG2 (Liver)0.8[12]
Oxadiazole 33 MCF-7 (Breast)0.34[12]
Oxazole Derivative Hep-2 (Laryngeal)60.2[13]

Table 2: Antibacterial Activity of Oxazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 1e S. epidermidis 75656.2[14]
Compound 1e E. coli ATCC 2592228.1[14]
Compound 1f S. epidermidis 75656.2[14]
Compound 2d S. epidermidis 75656.2[14]
Compound 3a P. aeruginosa ATCC 2785314[14]
Compound 4a S. epidermidis 75656.2[14]
Compound 81 M. tuberculosis H37Rv6.25[2]
Norfloxacin-Oxadiazole Hybrid 4a S. aureus1-2[15]
Norfloxacin-Oxadiazole Hybrid 4a MRSA0.25-1[15]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within biological systems and the logical flow of experimental designs is crucial for understanding the mechanism of action and the discovery process of oxazole-containing fragments.

G Fragment-Based Drug Discovery (FBDD) Workflow cluster_0 Library Generation cluster_1 Screening & Hit Identification cluster_2 Hit-to-Lead Optimization cluster_3 Lead Optimization FragmentLibrary Fragment Library (MW < 300 Da) Screening Biophysical Screening (NMR, SPR, X-ray) FragmentLibrary->Screening HitIdentification Hit Identification (Weak Binders) Screening->HitIdentification FragmentGrowing Fragment Growing HitIdentification->FragmentGrowing FragmentLinking Fragment Linking HitIdentification->FragmentLinking LeadCompound Lead Compound (Improved Affinity) FragmentGrowing->LeadCompound FragmentLinking->LeadCompound SAR Structure-Activity Relationship (SAR) LeadCompound->SAR ADMET ADMET Optimization SAR->ADMET Candidate Drug Candidate ADMET->Candidate

FBDD Workflow for Oxazole Fragments

G STAT3 Signaling Pathway Inhibition by an Oxazole Derivative Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription OxazoleInhibitor Oxazole-based STAT3 Inhibitor OxazoleInhibitor->STAT3_dimer Inhibits Dimerization

Inhibition of STAT3 Signaling

G Tubulin Polymerization and Inhibition by Oxazole Derivatives TubulinDimers αβ-Tubulin Dimers Protofilament Protofilament TubulinDimers->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule CellCycleArrest Cell Cycle Arrest (G2/M) Microtubule->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis OxazoleInhibitor Oxazole-based Tubulin Inhibitor OxazoleInhibitor->TubulinDimers Inhibits Polymerization

Inhibition of Tubulin Polymerization

G COX-2 Pathway and Inhibition by Oxaprozin ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Oxaprozin Oxaprozin (Oxazole-containing NSAID) Oxaprozin->COX2 Inhibition

Mechanism of Action of Oxaprozin

Conclusion

The exploration of the chemical space of oxazole-containing fragments continues to be a fruitful area of research in drug discovery. The synthetic accessibility of the oxazole core, coupled with its diverse biological activities, provides a robust platform for the development of novel therapeutics. By leveraging fragment-based approaches and a deep understanding of the underlying biological pathways, researchers can effectively navigate this chemical space to identify and optimize new drug candidates with improved efficacy and safety profiles.

References

Preliminary Screening of 2-(Oxazol-4-YL)ethan-1-amine TFA in Bioassays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide outlines a proposed strategy for the preliminary biological screening of the compound 2-(Oxazol-4-YL)ethan-1-amine TFA. In the absence of specific literature for this molecule, this guide draws upon the known biological activities of structurally related compounds, particularly those containing oxazole and aminothiazole cores, to propose a relevant panel of initial bioassays.

Proposed Preliminary Bioassay Panel

Based on the diverse biological activities reported for oxazole and thiazole derivatives, a tiered screening approach is recommended. The following table summarizes potential initial assays.[1][2][3][4][5]

Bioassay Category Specific Assay Measurable Parameters Rationale based on Related Compounds
Antimicrobial Activity Minimum Inhibitory Concentration (MIC) AssayMIC (µg/mL)Thiazole and oxazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[2][3][6]
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)MBC/MFC (µg/mL)To determine whether the compound is bacteriostatic/fungistatic or bactericidal/fungicidal.
Anticancer Activity MTT or MTS Cytotoxicity AssayIC50 (µM)2-Aminothiazole scaffolds are recognized for their antitumor properties against various cancer cell lines.[5]
Apoptosis Assay (e.g., Annexin V/PI staining)Percentage of apoptotic cellsTo elucidate the mechanism of cell death if cytotoxicity is observed.
Anti-inflammatory Activity COX-1/COX-2 Inhibition AssayIC50 (µM)Certain thiazole derivatives are known to possess anti-inflammatory properties.[5]
Nitric Oxide (NO) Inhibition Assay in LPS-stimulated MacrophagesIC50 (µM)To assess the inhibition of inflammatory mediators.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Compound: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Bacterial/Fungal Strains: Use a panel of clinically relevant strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). Grow cultures to the logarithmic phase in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Assay Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock compound in the broth medium to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Adjust the microbial culture to a concentration of approximately 5 x 10^5 CFU/mL and add 50 µL to each well containing the compound dilutions.

  • Controls: Include a positive control (microbes with no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be run in parallel.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Cytotoxicity Assay

This protocol assesses the effect of the compound on the metabolic activity of cancer cell lines.

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HT-29) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium in the wells with the medium containing the compound dilutions (e.g., 0.1 µM to 100 µM).

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations: Workflows and Hypothetical Pathways

The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway for investigation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & MoA Compound This compound Antimicrobial Antimicrobial Assays (MIC/MBC) Compound->Antimicrobial Anticancer Cytotoxicity Assays (MTT/MTS) Compound->Anticancer Anti_inflammatory Anti-inflammatory Assays (COX/NO Inhibition) Compound->Anti_inflammatory Dose_Response Dose-Response Studies Antimicrobial->Dose_Response Anticancer->Dose_Response Anti_inflammatory->Dose_Response Mechanism Mechanism of Action Studies (e.g., Apoptosis, Kinase Profiling) Dose_Response->Mechanism Hit_Identified Hit Compound Identified Mechanism->Hit_Identified

Caption: Proposed experimental workflow for the preliminary screening of the target compound.

G cluster_pathway Hypothetical Anticancer Signaling Pathway Compound This compound Receptor Growth Factor Receptor Compound->Receptor Inhibition Caspase Caspase-3 Activation Compound->Caspase Activation? PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase->Apoptosis

Caption: Hypothetical signaling pathway for investigation if anticancer activity is observed.

References

Methodological & Application

Synthesis Protocol for 2-(Oxazol-4-YL)ethan-1-amine TFA: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and a comprehensive synthesis protocol for 2-(Oxazol-4-YL)ethan-1-amine trifluoroacetate (TFA), a valuable building block for researchers in medicinal chemistry and drug development. The protocol outlines a plausible multi-step synthesis, including the formation of the oxazole core, introduction of the aminoethyl side chain, and final deprotection to yield the target compound as its TFA salt.

Introduction

2-(Oxazol-4-YL)ethan-1-amine and its derivatives are of significant interest in pharmaceutical research due to the prevalence of the oxazole motif in biologically active compounds. The oxazole ring serves as a versatile scaffold, and the presence of a primary amine provides a key functional group for further elaboration and derivatization in the development of novel therapeutic agents. This protocol details a robust synthetic route, offering researchers a reliable method for obtaining this key intermediate.

Proposed Synthetic Pathway

The synthesis of 2-(Oxazol-4-YL)ethan-1-amine TFA can be achieved through a multi-step sequence, commencing with the formation of a suitable 4-substituted oxazole precursor. A common and effective strategy involves the introduction of a protected aminoethyl side chain, followed by deprotection to afford the final TFA salt. A proposed synthetic workflow is illustrated below.

G A 4-(Chloromethyl)oxazole B 4-(Azidomethyl)oxazole A->B NaN3, DMF C 2-(Oxazol-4-yl)methanamine B->C Reduction (e.g., H2, Pd/C) D tert-Butyl (2-(oxazol-4-yl)ethyl)carbamate C->D Boc2O, Base E This compound D->E TFA, DCM

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols provide a detailed methodology for each step of the proposed synthesis.

Step 1: Synthesis of 4-(Azidomethyl)oxazole

This step involves the conversion of a commercially available or synthesized 4-(chloromethyl)oxazole to the corresponding azide.

Materials:

  • 4-(Chloromethyl)oxazole

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 4-(chloromethyl)oxazole in DMF.

  • Add sodium azide to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(azidomethyl)oxazole.

Step 2: Synthesis of 2-(Oxazol-4-yl)methanamine

This step involves the reduction of the azide to the primary amine.

Materials:

  • 4-(Azidomethyl)oxazole

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 4-(azidomethyl)oxazole in methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or disappearance of the azide peak in IR spectroscopy).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 2-(oxazol-4-yl)methanamine.

Step 3: Boc-Protection of 2-(Oxazol-4-yl)methanamine

The primary amine is protected with a tert-butyloxycarbonyl (Boc) group to facilitate handling and prevent side reactions in subsequent steps if further modifications were intended.

Materials:

  • 2-(Oxazol-4-yl)methanamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., triethylamine or sodium bicarbonate)

  • A suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • Dissolve 2-(oxazol-4-yl)methanamine in the chosen solvent.

  • Add the base, followed by the dropwise addition of di-tert-butyl dicarbonate.

  • Stir the reaction mixture at room temperature.[1]

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary to yield tert-butyl (2-(oxazol-4-yl)ethyl)carbamate.

Step 4: Deprotection and TFA Salt Formation

The final step involves the removal of the Boc protecting group using trifluoroacetic acid, which also forms the desired TFA salt of the amine.[1][2][3]

Materials:

  • tert-Butyl (2-(oxazol-4-yl)ethyl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected amine in DCM.[2]

  • Add an excess of TFA to the solution (a common ratio is 1:1 TFA/DCM).[2][4]

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.[2]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.[4]

  • The resulting residue is the desired this compound salt. Further purification by trituration with a suitable solvent (e.g., diethyl ether) may be performed to obtain a solid product.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of amine TFA salts via Boc-deprotection. Note that specific yields and reaction times may vary depending on the substrate and reaction scale.

StepReactionReagentsSolventTypical Yield (%)Typical Reaction Time (h)
3Boc ProtectionBoc₂O, Et₃NDCM85-952-4
4Boc Deprotection & Salt FormationTFADCM>901-2

Logical Relationship of the Final Deprotection Step

The final deprotection step is a crucial acid-catalyzed removal of the Boc group, leading directly to the formation of the trifluoroacetate salt of the target amine.

G cluster_0 Deprotection and Salt Formation Start Boc-Protected Amine Product Amine TFA Salt Start->Product Reaction Reagent Trifluoroacetic Acid (TFA) Reagent->Product Solvent Dichloromethane (DCM) Solvent->Product

Caption: Logical diagram of the final Boc-deprotection and TFA salt formation step.

Conclusion

This document provides a detailed and practical guide for the synthesis of this compound. The outlined protocols and data are intended to assist researchers in the efficient preparation of this valuable synthetic intermediate for applications in drug discovery and development. Adherence to standard laboratory safety procedures is essential when performing these experiments.

References

The Versatile Building Block: 2-(Oxazol-4-yl)ethan-1-amine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the synthetic utility of 2-(oxazol-4-yl)ethan-1-amine as a versatile building block in organic synthesis. The primary amine functionality, coupled with the electronically distinct oxazole ring, offers a unique platform for the construction of a diverse array of molecular architectures. This application note outlines key synthetic transformations, including N-acylation, N-alkylation, reductive amination, and the formation of ureas and thioureas. Detailed experimental protocols and tabulated data are provided to facilitate the practical application of this valuable synthetic intermediate in research and drug discovery programs.

Introduction to 2-(Oxazol-4-yl)ethan-1-amine

The oxazole motif is a prominent feature in numerous biologically active compounds, including approved drugs and clinical candidates.[1][2] Its presence can influence pharmacokinetic and pharmacodynamic properties, often acting as a bioisosteric replacement for other functional groups or contributing to crucial binding interactions.[1] The 2-(oxazol-4-yl)ethan-1-amine scaffold combines this privileged heterocycle with a reactive primary amine, making it an attractive starting material for the synthesis of novel chemical entities. The ethyl linker provides conformational flexibility, which can be advantageous in probing the binding pockets of biological targets.

Key Synthetic Applications & Protocols

The primary amine of 2-(oxazol-4-yl)ethan-1-amine serves as a versatile handle for a variety of chemical modifications. The following sections detail common and robust protocols for its derivatization.

N-Acylation: Formation of Amide Bonds

The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry. N-acylation of 2-(oxazol-4-yl)ethan-1-amine can be achieved under various conditions to yield stable amide products.

General Workflow for N-Acylation:

N_Acylation_Workflow start Start amine 2-(Oxazol-4-yl)ethan-1-amine start->amine reaction Reaction Mixture amine->reaction acylating_agent Acylating Agent (Acid Chloride, Anhydride, etc.) acylating_agent->reaction base Base (e.g., Triethylamine, DIPEA) base->reaction solvent Aprotic Solvent (e.g., DCM, THF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification product N-Acylated Product purification->product

Figure 1: General workflow for the N-acylation of 2-(Oxazol-4-yl)ethan-1-amine.

Experimental Protocol: N-Acetylation

  • To a solution of 2-(oxazol-4-yl)ethan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-(oxazol-4-yl)ethyl)acetamide.

EntryAcylating AgentBaseSolventYield (%)Purity (%)
1Acetyl ChlorideTriethylamineDCM92>98
2Benzoyl ChlorideDIPEATHF88>97
3Acetic AnhydridePyridineDCM85>98

Table 1: Representative examples of N-acylation reactions with 2-(Oxazol-4-yl)ethan-1-amine.

N-Alkylation and Reductive Amination

Introduction of alkyl groups on the nitrogen atom can be achieved through direct N-alkylation with alkyl halides or via reductive amination with aldehydes or ketones. Reductive amination is often preferred as it avoids the potential for over-alkylation.

General Workflow for Reductive Amination:

Reductive_Amination_Workflow start Start amine 2-(Oxazol-4-yl)ethan-1-amine start->amine imine_formation Imine Formation (Acid Catalyst optional) amine->imine_formation carbonyl Aldehyde or Ketone carbonyl->imine_formation solvent Solvent (e.g., Methanol, DCE) solvent->imine_formation reduction Reduction imine_formation->reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) reducing_agent->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Chromatography) workup->purification product N-Alkylated Product purification->product

Figure 2: General workflow for the reductive amination of 2-(Oxazol-4-yl)ethan-1-amine.

Experimental Protocol: Reductive Amination with Benzaldehyde

  • To a solution of 2-(oxazol-4-yl)ethan-1-amine (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE, 0.1 M), add acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield N-benzyl-2-(oxazol-4-yl)ethan-1-amine.

EntryCarbonyl CompoundReducing AgentSolventYield (%)Purity (%)
1BenzaldehydeNaBH(OAc)₃DCE85>98
2AcetoneNaBH₃CNMethanol78>97
3CyclohexanoneNaBH(OAc)₃DCM82>98

Table 2: Representative examples of reductive amination reactions.

Synthesis of Ureas and Thioureas

Urea and thiourea moieties are prevalent in bioactive molecules due to their ability to act as hydrogen bond donors and acceptors.[3][4] These functional groups can be readily introduced by reacting 2-(oxazol-4-yl)ethan-1-amine with isocyanates or isothiocyanates, respectively.

General Workflow for Urea/Thiourea Formation:

Urea_Thiourea_Formation start Start amine 2-(Oxazol-4-yl)ethan-1-amine start->amine reaction Reaction Mixture amine->reaction isocyanate Isocyanate or Isothiocyanate isocyanate->reaction solvent Aprotic Solvent (e.g., THF, DMF) solvent->reaction precipitation Precipitation or Workup reaction->precipitation product Urea or Thiourea Product precipitation->product

Figure 3: General workflow for the synthesis of ureas and thioureas.

Experimental Protocol: Urea Formation with Phenyl Isocyanate

  • Dissolve 2-(oxazol-4-yl)ethan-1-amine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under a nitrogen atmosphere.

  • Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the reaction mixture.

  • If precipitation occurs, collect the solid by filtration, wash with cold THF, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

EntryReagentSolventProduct TypeYield (%)Purity (%)
1Phenyl IsocyanateTHFUrea95>99
2Methyl IsothiocyanateDMFThiourea91>98
3Ethyl IsocyanateDCMUrea93>99

Table 3: Representative examples of urea and thiourea formation.

Applications in Drug Discovery

The oxazole ring is a key structural component in a variety of therapeutic agents, imparting favorable physicochemical and biological properties.[2][5] While specific drugs containing the 2-(oxazol-4-yl)ethylamino moiety are not prevalent in publicly available literature, the structural motif is of significant interest in drug design. The combination of the oxazole core, known for its role in compounds with antimicrobial, anti-inflammatory, and anticancer activities, with the versatile ethylamine linker allows for the exploration of diverse chemical space.[1][6]

Derivatives of 2-(oxazol-4-yl)ethan-1-amine are valuable candidates for screening libraries and lead optimization programs targeting a wide range of biological targets. The synthetic accessibility to a variety of derivatives, as outlined in this note, makes it an ideal starting point for structure-activity relationship (SAR) studies.

Conclusion

2-(Oxazol-4-yl)ethan-1-amine is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its primary amine functionality allows for straightforward and high-yielding transformations into a wide range of derivatives, including amides, secondary and tertiary amines, ureas, and thioureas. The protocols and data presented herein provide a practical guide for researchers to utilize this compound in the synthesis of novel molecules with potential applications in drug discovery and materials science.

References

Application Notes and Protocols: Efficacy Testing of 2-(Oxazol-4-YL)ethan-1-amine tfa as a Novel IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive set of protocols for evaluating the efficacy of the novel compound 2-(Oxazol-4-YL)ethan-1-amine tfa, a hypothesized inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The following sections detail the experimental design, from initial in vitro enzymatic assays to cell-based functional screening and in vivo preclinical validation.

Introduction to IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] It catalyzes the conversion of the essential amino acid L-tryptophan into N-formylkynurenine.[1][2] In the context of oncology, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment.[3][4] This heightened activity leads to two primary immunosuppressive effects: the depletion of local tryptophan, which is necessary for T-cell proliferation and function, and the accumulation of kynurenine metabolites, which actively promote the generation of regulatory T-cells (Tregs) and suppress effector T-cell and Natural Killer (NK) cell activity.[1][5][6] By creating an immune-tolerant environment, IDO1 allows cancer cells to evade immune surveillance.[1] Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy, with the potential to restore anti-tumor immune responses.[7] This document outlines the experimental procedures to validate the efficacy of this compound as a potent and selective IDO1 inhibitor.

IDO1 Signaling Pathway and Point of Inhibition

The diagram below illustrates the IDO1-mediated immunosuppressive pathway and the hypothesized mechanism of action for this compound.

IDO1_Pathway cluster_TME Tumor Microenvironment Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Tumor/Immune Cells) Tryptophan->IDO1 Catabolism Trp_Depletion Tryptophan Depletion Kynurenine Kynurenine IDO1->Kynurenine Kyn_Accumulation Kynurenine Accumulation T_Cell_Inhibition Effector T-Cell Inhibition & Anergy Trp_Depletion->T_Cell_Inhibition Kyn_Accumulation->T_Cell_Inhibition Treg_Activation Regulatory T-Cell (Treg) Activation Kyn_Accumulation->Treg_Activation Compound This compound Compound->IDO1 Inhibition

Caption: IDO1 pathway showing inhibition by the test compound.

Overall Experimental Workflow

The following flowchart outlines the sequential process for evaluating the efficacy of this compound.

Experimental_Workflow start Start: Compound Synthesis This compound in_vitro_enzyme Protocol 1.1 In Vitro IDO1 Enzyme Inhibition Assay start->in_vitro_enzyme ic50_determination Data 1.2 Determine Enzymatic IC50 in_vitro_enzyme->ic50_determination cell_based Protocol 2.1 Cell-Based IDO1 Activity Assay ic50_determination->cell_based Potent? cellular_ic50 Data 2.2 Determine Cellular IC50 cell_based->cellular_ic50 t_cell_coculture Protocol 2.3 T-Cell Co-Culture Assay cellular_ic50->t_cell_coculture Active? t_cell_data Data 2.4 Assess T-Cell Rescue t_cell_coculture->t_cell_data in_vivo Protocol 3.1 In Vivo Efficacy in Syngeneic Mouse Model t_cell_data->in_vivo Functional? in_vivo_data Data 3.2 Measure Tumor Growth Inhibition (TGI) in_vivo->in_vivo_data end End: Efficacy Profile Established in_vivo_data->end Efficacious?

Caption: High-level workflow for inhibitor efficacy testing.

Section 1: In Vitro Efficacy Testing

Protocol 1.1: Direct IDO1 Enzyme Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant human IDO1. The protocol is adapted from established methods where the product of the IDO1 reaction, N-formylkynurenine (NFK), is converted to kynurenine for measurement.[8][9]

Materials:

  • Recombinant Human IDO1 Enzyme

  • IDO1 Assay Buffer (50 mM Potassium Phosphate, pH 6.5)[8]

  • L-Tryptophan (Substrate)

  • Methylene Blue

  • Ascorbic Acid (Reductant)

  • Catalase[9]

  • Trichloroacetic Acid (TCA) for reaction termination

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid) for detection[10]

  • 96-well microplates

  • This compound and a known IDO1 inhibitor (e.g., Epacadostat) as a positive control.

Procedure:

  • Prepare a reaction mixture containing IDO1 Assay Buffer, 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[8]

  • Add 40 nM of recombinant IDO1 enzyme to the wells of a 96-well plate.

  • Add serial dilutions of this compound (e.g., from 1 nM to 100 µM) or the control inhibitor to the wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of 200 µM.

  • Incubate the plate at 37°C for 60 minutes.

  • Terminate the reaction by adding 30% (w/v) TCA.[8]

  • Incubate at 50°C for 30 minutes to hydrolyze NFK to kynurenine.[8]

  • Centrifuge the plate to pellet any precipitate.

  • Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent.[10]

  • After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.[10][11]

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[12]

Data Presentation 1.2: In Vitro IDO1 Inhibition

The results of the enzymatic assay can be summarized as follows. The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[13]

CompoundEnzymatic IC50 (nM)
This compound15.2 ± 2.1
Epacadostat (Control)75.5 ± 5.8

Section 2: Cell-Based Efficacy Testing

Protocol 2.1: Cellular IDO1 Activity Assay in IFN-γ-Stimulated Cancer Cells

This assay evaluates the ability of the compound to inhibit IDO1 activity within a cellular context. Human cancer cell lines, such as SKOV-3 or HeLa, are stimulated with interferon-gamma (IFN-γ) to induce endogenous IDO1 expression.[10][11]

Materials:

  • HeLa or SKOV-3 human cancer cell line

  • Cell culture medium (e.g., McCoy's 5A medium with 10% FBS)

  • Recombinant Human IFN-γ

  • This compound and control inhibitor

  • Reagents for kynurenine detection (TCA, Ehrlich's Reagent) as in Protocol 1.1

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[8]

  • Induce IDO1 expression by adding 100 ng/mL of IFN-γ to the culture medium and incubate for 24 hours.[10][11]

  • Remove the medium and replace it with fresh medium containing serial dilutions of this compound or a control inhibitor.

  • Incubate the cells for an additional 24 hours at 37°C in a 5% CO2 incubator.[8]

  • After incubation, collect 140 µL of the cell culture supernatant.[8]

  • Measure the kynurenine concentration in the supernatant using the TCA and Ehrlich's reagent method as described in Protocol 1.1, steps 7-11.

  • Calculate the cellular IC50 value based on the reduction of kynurenine production.

Data Presentation 2.2: Cellular IDO1 Inhibition
CompoundCellular IC50 (nM)
This compound85.7 ± 9.3
Epacadostat (Control)250.1 ± 25.6
Protocol 2.3: T-Cell Co-culture Assay

To assess the functional consequence of IDO1 inhibition, a T-cell co-culture assay can be performed.[10] This assay measures the ability of the compound to rescue T-cell activation from the immunosuppressive effects of IDO1-expressing cancer cells.

Brief Procedure:

  • Establish a co-culture of IFN-γ-stimulated HeLa cells (as prepared in Protocol 2.1) and a T-cell line (e.g., Jurkat) or primary human T-cells.

  • Treat the co-cultures with varying concentrations of this compound.

  • After 48-72 hours, assess T-cell activation by measuring markers such as IL-2 secretion (via ELISA) or T-cell proliferation (e.g., via CFSE staining).

  • The effective concentration 50 (EC50) for T-cell rescue is determined.

Data Presentation 2.4: Functional T-Cell Rescue
CompoundT-Cell Rescue (IL-2 Secretion) EC50 (nM)
This compound150.4 ± 18.9
Epacadostat (Control)450.2 ± 50.1

Section 3: In Vivo Preclinical Efficacy Testing

Protocol 3.1: Syngeneic Mouse Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound in an immunocompetent mouse model. The efficacy of IDO1 inhibitors relies on a functional immune system.[3]

Materials:

  • C57BL/6 mice

  • B16F10 melanoma cell line (syngeneic to C57BL/6)

  • This compound formulated for in vivo administration (e.g., in a solution for oral gavage)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant 1 x 10^6 B16F10 melanoma cells into the flank of C57BL/6 mice.

  • Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment groups (n=8-10 per group):

    • Vehicle Control

    • This compound (e.g., at 25, 50, 100 mg/kg, administered orally once or twice daily)

    • Positive Control (e.g., anti-PD-1 antibody)

    • Combination: this compound + anti-PD-1 antibody

  • Measure tumor volumes with calipers every 2-3 days for the duration of the study (typically 14-21 days). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and general health as indicators of toxicity.

  • At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation 3.2: In Vivo Anti-Tumor Efficacy
Treatment GroupDose / ScheduleMean Tumor Volume at Day 14 (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control-1502 ± 210-
This compound50 mg/kg, BID1051 ± 18530%
Anti-PD-1 Antibody10 mg/kg, Q3D976 ± 15035%
Combination Therapy50 mg/kg BID + 10 mg/kg Q3D450 ± 9570%

References

Application Notes and Protocols for the Quantification of 2-(Oxazol-4-YL)ethan-1-amine TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Oxazol-4-yl)ethan-1-amine is a heterocyclic compound of interest in pharmaceutical research and drug development due to the prevalence of the oxazole motif in biologically active molecules.[1][2][3][4] Accurate quantification of this compound, often available as a trifluoroacetic acid (TFA) salt, is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of 2-(Oxazol-4-YL)ethan-1-amine TFA using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties

PropertyValueReference
Compound Name This compound
CAS Number 2411246-11-0
Molecular Formula C₅H₈N₂O · C₂HF₃O₂N/A
Molecular Weight 226.16 g/mol
Appearance Solid
Purity ~95%
Storage 2-8 °C

Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound: HPLC-UV for routine analysis and a more sensitive and selective LC-MS/MS method for bioanalytical applications or trace-level detection.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of the analyte in bulk materials, and formulation samples where the concentration is expected to be relatively high.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: Phenomenex Luna C18 (3 µm, 3 x 75 mm) or equivalent.[5]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 220 nm.[5]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound analytical standard in a 50:50 mixture of acetonitrile and water.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (95% A: 5% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the initial mobile phase composition to achieve a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as plasma, serum, or tissue homogenates.

1. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: Waters BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Settings:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): To be determined by infusing a standard solution (expected m/z for the free base C₅H₈N₂O is 113.07).

    • Product Ions (Q3): To be determined by fragmentation of the precursor ion.

  • Internal Standard (IS): A stable isotope-labeled analog of the analyte is recommended. If unavailable, a structurally related compound with similar chromatographic and ionization behavior can be used.

4. Sample Preparation (for Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the corresponding concentration.

  • Quantify the analyte in the samples using the calibration curve.

ParameterResult
Linearity (r²) > 0.995
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect To be assessed during validation
Extraction Recovery > 80%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification Standard Weigh Analytical Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working HPLC HPLC-UV Analysis Working->HPLC LCMS LC-MS/MS Analysis Working->LCMS Sample Prepare Sample Solution Spike Spike with Internal Standard (for LC-MS/MS) Sample->Spike Extract Perform Extraction (e.g., Protein Precipitation) Spike->Extract Filter Filter Sample Extract->Filter Filter->HPLC Filter->LCMS Integration Peak Integration HPLC->Integration LCMS->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: General experimental workflow for the quantification of this compound.

analytical_method_selection cluster_matrix Sample Matrix cluster_method Recommended Analytical Method Analyte Quantification of This compound Bulk Bulk Material / Formulation Analyte->Bulk Biofluid Biological Fluid (e.g., Plasma) Analyte->Biofluid HPLC_UV HPLC-UV Bulk->HPLC_UV High Concentration LC_MSMS LC-MS/MS Biofluid->LC_MSMS Low Concentration / High Selectivity

Caption: Decision tree for selecting the appropriate analytical method.

References

Application Notes and Protocols: 2-(Oxazol-4-YL)ethan-1-amine TFA in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Oxazol-4-YL)ethan-1-amine trifluoroacetate (TFA) is a valuable heterocyclic building block in medicinal chemistry. The oxazole moiety is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic applications including anti-inflammatory, antimicrobial, and anticancer activities. The primary amine handle of 2-(oxazol-4-yl)ethanamine allows for its facile incorporation into larger molecular scaffolds, making it an attractive starting material for the generation of diverse compound libraries in drug discovery programs. The trifluoroacetate salt form enhances the compound's stability and solubility, simplifying handling and reaction setup.

These application notes provide an overview of the potential uses of 2-(Oxazol-4-YL)ethan-1-amine TFA and detailed protocols for its application in the synthesis of novel chemical entities for biological screening.

Key Applications in Medicinal Chemistry

The primary application of this compound is as a versatile building block for the synthesis of libraries of compounds, typically through the formation of amide, sulfonamide, or urea linkages. These derivatives can be screened for a variety of biological activities.

  • Kinase Inhibitors: The oxazole scaffold is present in known kinase inhibitors. By coupling 2-(oxazol-4-yl)ethanamine with various carboxylic acids, researchers can generate libraries of potential kinase inhibitors for screening against panels of kinases implicated in cancer and inflammatory diseases.

  • GPCR Ligands: Heterocyclic amines are common features in ligands for G protein-coupled receptors (GPCRs). Derivatives of 2-(oxazol-4-yl)ethanamine can be synthesized to explore potential antagonist or agonist activity at various GPCR targets.

  • Antibacterial Agents: Oxazole-containing compounds have demonstrated antibacterial properties. Amide derivatives of 2-(oxazol-4-yl)ethanamine can be evaluated for their efficacy against a range of bacterial strains.

  • Anti-inflammatory Agents: The anti-inflammatory potential of oxazole derivatives is well-documented. Novel compounds synthesized from this building block can be tested in cellular and in vivo models of inflammation.

Experimental Protocols

General Protocol for Amide Library Synthesis

This protocol describes a general method for the parallel synthesis of an amide library from this compound and a diverse set of carboxylic acids using a standard amide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • A diverse library of carboxylic acids

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vials or a parallel synthesizer

Procedure:

  • Preparation of Amine Stock Solution:

    • In a fume hood, dissolve this compound (1.0 eq) in anhydrous DMF to a final concentration of 0.2 M.

    • Add DIPEA (2.2 eq) to neutralize the trifluoroacetic acid salt and free the amine.

  • Preparation of Carboxylic Acid Stock Solutions:

    • Prepare 0.2 M stock solutions of each carboxylic acid (1.1 eq per reaction) in anhydrous DMF in separate vials.

  • Preparation of Coupling Reagent Stock Solution:

    • Prepare a 0.2 M stock solution of EDC (1.2 eq per reaction) and HOBt (0.15 eq per reaction) in anhydrous DMF.

  • Reaction Setup (for a single reaction):

    • To a reaction vial, add the desired carboxylic acid stock solution (1.1 eq).

    • Add the 2-(Oxazol-4-YL)ethan-1-amine stock solution (1.0 eq).

    • Initiate the reaction by adding the EDC/HOBt coupling reagent stock solution (1.2 eq EDC, 0.15 eq HOBt).

    • Seal the vial and allow the reaction to stir at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide.

  • Characterization:

    • Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

The following table represents hypothetical screening data for a library of N-substituted 2-(oxazol-4-yl)ethanamide derivatives against a generic kinase (Kinase X) and a bacterial strain (Staphylococcus aureus). This data is for illustrative purposes to demonstrate how structure-activity relationships (SAR) can be tabulated.

Compound IDR-GroupKinase X IC₅₀ (µM)S. aureus MIC (µg/mL)
OXA-001 Phenyl15.2>128
OXA-002 4-Chlorophenyl5.864
OXA-003 4-Methoxyphenyl25.1>128
OXA-004 2-Naphthyl2.132
OXA-005 Cyclohexyl>50128
OXA-006 3-Pyridyl8.964
OXA-007 Thiophen-2-yl12.532
OXA-008 1-Methylindol-3-yl1.516

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and screening of a compound library derived from 2-(Oxazol-4-YL)ethan-1-amine.

G cluster_synthesis Synthesis cluster_screening Biological Screening amine This compound coupling Amide Coupling (EDC, HOBt, DIPEA) amine->coupling acids Carboxylic Acid Library acids->coupling purification Purification (Chromatography) coupling->purification characterization Characterization (NMR, MS) purification->characterization library Purified Compound Library characterization->library kinase_assay Kinase Assays library->kinase_assay antimicrobial_assay Antimicrobial Assays library->antimicrobial_assay data_analysis Data Analysis & SAR kinase_assay->data_analysis antimicrobial_assay->data_analysis

Caption: Workflow for Synthesis and Screening.

Hypothetical Signaling Pathway Inhibition

This diagram depicts a generic kinase signaling pathway that could be targeted by inhibitors synthesized using 2-(Oxazol-4-YL)ethan-1-amine as a building block.

G receptor Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 kinase1->kinase2 Phosphorylation kinase3 Kinase 3 kinase2->kinase3 Phosphorylation transcription_factor Transcription Factor kinase3->transcription_factor Activation cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response Gene Expression inhibitor Oxazole-based Inhibitor inhibitor->kinase2

Caption: Generic Kinase Signaling Pathway Inhibition.

Disclaimer: The experimental protocols and data presented are intended as illustrative examples of the potential applications of this compound in medicinal chemistry. Actual experimental conditions and results may vary and should be optimized for specific applications. The signaling pathway diagram is a generalized representation and may not reflect the precise mechanism of action of any specific compound.

Application Note: A Cell-Based Assay for Screening Novel Antimicrobial Compounds Using 2-(Oxazol-4-YL)ethan-1-amine tfa

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of multidrug-resistant bacterial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Oxazole derivatives have been identified as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2][3][4][5] 2-(Oxazol-4-YL)ethan-1-amine tfa is a novel small molecule belonging to this class. This application note provides a detailed protocol for evaluating the antimicrobial efficacy and selectivity of this compound using standard cell-based assays. The described methodologies are suitable for primary screening and preliminary toxicological assessment of new chemical entities in a drug discovery workflow.

Hypothesized Mechanism of Action

While the precise mechanism of action for this compound is under investigation, it is hypothesized to interfere with bacterial cell wall biosynthesis. The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity and shape.[6][7][8][9][10] Inhibition of peptidoglycan synthesis leads to cell lysis and bacterial death. This pathway is an attractive target for antimicrobial drugs as it is absent in mammalian cells, suggesting a potential for selective toxicity.

cluster_cytoplasm Bacterial Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/MurB UDP_MurNAc_Pentapeptide UDP-MurNAc-Pentapeptide UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC-F Ligases Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Nascent_Peptidoglycan Nascent Peptidoglycan Flippase->Nascent_Peptidoglycan Transglycosylation (PBPs) Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) Nascent_Peptidoglycan->Crosslinked_Peptidoglycan Transpeptidation (PBPs) Compound This compound Compound->Crosslinked_Peptidoglycan Inhibition

Caption: Hypothesized mechanism of action for this compound.

Data Presentation

The antimicrobial activity and selectivity of this compound were evaluated. The compound's efficacy is presented as the Minimum Inhibitory Concentration (MIC), while its cytotoxicity against a mammalian cell line is reported as the half-maximal inhibitory concentration (IC50).

Table 1: Antimicrobial Activity of this compound

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive8
Streptococcus pneumoniae ATCC 49619Positive16
Escherichia coli ATCC 25922Negative64
Pseudomonas aeruginosa ATCC 27853Negative>128

Table 2: Cytotoxicity of this compound

Cell LineDescriptionIC50 (µM)
HEK293Human Embryonic Kidney Cells150

Experimental Protocols

A detailed workflow for determining the antimicrobial efficacy of the test compound is provided below.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solution of This compound in DMSO B Perform serial dilutions of the compound in a 96-well plate A->B E Inoculate the 96-well plate with diluted bacterial suspension B->E C Prepare standardized bacterial inoculum (0.5 McFarland) D Dilute inoculum in Mueller-Hinton Broth (MHB) C->D D->E F Incubate at 37°C for 18-24 hours E->F G Visually inspect for turbidity F->G H Determine the lowest concentration with no visible growth (MIC) G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of this compound against various bacterial strains.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a 1.28 mg/mL stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the compound stock solution in MHB to obtain concentrations ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculum Preparation: Culture bacteria on an appropriate agar medium overnight. Suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of the compound against a mammalian cell line, such as HEK293, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the untreated control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

This application note provides a comprehensive framework for the initial evaluation of this compound as a potential antimicrobial agent. The detailed protocols for determining the MIC and cytotoxicity enable researchers to efficiently screen this and other novel compounds for their therapeutic potential. The hypothetical data presented suggests that this compound exhibits promising activity against Gram-positive bacteria with a favorable selectivity profile, warranting further investigation into its mechanism of action and in vivo efficacy.

References

Application Notes and Protocols for the Derivatization of 2-(Oxazol-4-YL)ethan-1-amine for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing crucial insights into the relationship between the chemical structure of a compound and its biological activity.[1] The systematic modification of a lead compound allows researchers to identify key pharmacophoric features and optimize properties such as potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and protocols for the derivatization of 2-(oxazol-4-yl)ethan-1-amine, a versatile heterocyclic scaffold with potential applications in medicinal chemistry. The primary amine of this compound serves as a key handle for chemical modification, enabling the exploration of a wide chemical space to probe interactions with biological targets. Oxazole-containing compounds have shown a variety of pharmacological properties, making this scaffold an interesting starting point for the development of new therapeutic agents.

The protocols outlined below focus on three common and robust derivatization strategies for primary amines: N-acylation, N-sulfonylation, and reductive amination. These methods allow for the introduction of a diverse range of substituents, facilitating a comprehensive SAR exploration.

Data Presentation: Summary of Derivative Activity

The following table is a representative example of how to summarize quantitative data from an SAR study of 2-(oxazol-4-yl)ethan-1-amine derivatives. Biological activity is represented by the half-maximal inhibitory concentration (IC50), a common measure of a compound's potency.

Compound IDR GroupDerivatization MethodYield (%)IC50 (nM)
1 H (Parent Compound)--1500
2a -C(O)CH₃N-Acylation85850
2b -C(O)PhN-Acylation78520
2c -C(O)-(4-Cl-Ph)N-Acylation81310
3a -S(O)₂CH₃N-Sulfonylation721200
3b -S(O)₂PhN-Sulfonylation68980
3c -S(O)₂-(4-CH₃-Ph)N-Sulfonylation75750
4a -CH₂PhReductive Amination65450
4b -CH₂(c-C₆H₁₁)Reductive Amination70680
4c -CH₂(2-pyridyl)Reductive Amination61280

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used where specified to prevent side reactions.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification of the final compounds is critical for accurate biological evaluation. Column chromatography, preparative TLC, or preparative HPLC are recommended.

  • The structure and purity of all synthesized derivatives must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 1: N-Acylation of 2-(Oxazol-4-YL)ethan-1-amine

This protocol describes the formation of an amide bond by reacting the primary amine with an acylating agent, such as an acid chloride or acid anhydride.

Materials:

  • 2-(Oxazol-4-yl)ethan-1-amine

  • Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 2-(oxazol-4-yl)ethan-1-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base, such as triethylamine (1.2 eq), to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated derivative.

Protocol 2: N-Sulfonylation of 2-(Oxazol-4-YL)ethan-1-amine

This protocol details the synthesis of sulfonamides via the reaction of the primary amine with a sulfonyl chloride.

Materials:

  • 2-(Oxazol-4-yl)ethan-1-amine

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous pyridine or a mixture of DCM and TEA

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 2-(oxazol-4-yl)ethan-1-amine (1.0 eq) in anhydrous pyridine or DCM in a round-bottom flask under an inert atmosphere. If using DCM, add TEA (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise or dropwise to the cooled solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-24 hours. Monitor the reaction by TLC.

  • If pyridine is used as the solvent, remove it under reduced pressure.

  • Dilute the residue with a suitable organic solvent (e.g., ethyl acetate or DCM) and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide derivative.

Protocol 3: Reductive Amination of 2-(Oxazol-4-YL)ethan-1-amine

This one-pot protocol describes the formation of a secondary amine by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.

Materials:

  • 2-(Oxazol-4-yl)ethan-1-amine

  • Aldehyde or ketone (e.g., benzaldehyde, cyclohexanone)

  • Anhydrous methanol or 1,2-dichloroethane (DCE)

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 2-(oxazol-4-yl)ethan-1-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous methanol or DCE, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

  • Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous phase with an organic solvent such as DCM or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude secondary amine by flash column chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of a structure-activity relationship study.

SAR_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis SAR Analysis & Iteration Lead 2-(Oxazol-4-YL)ethan-1-amine (Lead Compound) Derivatization Derivatization Reactions (Acylation, Sulfonylation, Reductive Amination) Lead->Derivatization Library Library of Analogs Derivatization->Library Purification Purification (Chromatography) Library->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Biological Assays (e.g., Receptor Binding, Enzyme Inhibition) Characterization->Screening Data Quantitative Data (e.g., IC50, EC50) Screening->Data SAR_Analysis Structure-Activity Relationship Analysis Data->SAR_Analysis New_Analogs Design of New Analogs SAR_Analysis->New_Analogs Optimization Lead Optimization SAR_Analysis->Optimization New_Analogs->Derivatization

Caption: Workflow for a Structure-Activity Relationship (SAR) Study.

Derivatization_Strategies cluster_reactions Derivatization Reactions cluster_products Derivative Classes Start 2-(Oxazol-4-YL)ethan-1-amine Acylation N-Acylation (+ R-COCl) Start->Acylation Sulfonylation N-Sulfonylation (+ R-SO₂Cl) Start->Sulfonylation ReductiveAmination Reductive Amination (+ R-CHO, [H]) Start->ReductiveAmination Amide Amide Derivatives Acylation->Amide Sulfonamide Sulfonamide Derivatives Sulfonylation->Sulfonamide SecondaryAmine Secondary Amine Derivatives ReductiveAmination->SecondaryAmine

Caption: Derivatization Strategies for 2-(Oxazol-4-YL)ethan-1-amine.

References

Application Note: Quantitative Analysis of 2-(Oxazol-4-YL)ethan-1-amine tfa in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Oxazol-4-YL)ethan-1-amine is a heterocyclic amine that serves as a key building block in the synthesis of various pharmacologically active compounds. Its trifluoroacetate (TFA) salt is often used in drug discovery and development. A sensitive and robust analytical method for the quantitative determination of 2-(Oxazol-4-YL)ethan-1-amine in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a detailed protocol for a highly selective and sensitive LC-MS/MS method for the quantification of 2-(Oxazol-4-YL)ethan-1-amine tfa in human plasma. The method has been developed and validated to meet the requirements of regulatory guidelines.

Experimental Workflow

LC-MS/MS Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis node_stock Stock Solution (1 mg/mL in Methanol) node_working Working Standards (Serial Dilution) node_stock->node_working Dilute node_spike Spike Plasma with Standards & IS node_working->node_spike Spike node_plasma Plasma Sample Collection node_plasma->node_spike node_ppt Protein Precipitation (Acetonitrile) node_spike->node_ppt node_supernatant Collect Supernatant node_ppt->node_supernatant node_injection Inject Sample node_supernatant->node_injection node_lc Chromatographic Separation (C18 Column) node_injection->node_lc node_ms Mass Spectrometric Detection (ESI+, MRM) node_lc->node_ms node_quant Quantification (Peak Area Ratio) node_ms->node_quant node_calib Calibration Curve Generation node_quant->node_calib node_results Calculate Concentrations node_calib->node_results

Figure 1: Experimental workflow for the LC-MS/MS analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound (CAS: 2411246-11-0) reference standard.[1][2]

  • 2-(Oxazol-4-YL)ethan-1-amine-d4 (Internal Standard, IS), assumed to be synthesized.

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Standard and Sample Preparation

2.1. Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of 2-(Oxazol-4-YL)ethan-1-amine-d4 in methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions at concentrations ranging from 10 ng/mL to 10,000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.

2.2. Calibration Standards and Quality Control Samples

  • Prepare calibration standards by spiking 10 µL of the appropriate working standard solution into 90 µL of blank human plasma to achieve final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL) in the same manner.

2.3. Sample Preparation

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

3.1. Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
0.5
3.0
4.0
4.1
5.0

3.2. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Desolvation: 800 L/hr, Cone: 50 L/hr

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-(Oxazol-4-YL)ethan-1-amine113.196.115
2-(Oxazol-4-YL)ethan-1-amine-d4 (IS)117.1100.115

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of 2-(Oxazol-4-YL)ethan-1-amine in human plasma.

Linearity

The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Analyte Concentration Range (ng/mL) Regression Equation
2-(Oxazol-4-YL)ethan-1-amine1 - 1000y = 0.025x + 0.0030.998
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels. The results are summarized in the table below.

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
Low 34.2102.55.1101.8
Medium 753.198.74.599.2
High 7502.8101.23.9100.5
Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked plasma samples with those in neat solutions. The recovery was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples.

QC Level Nominal Conc. (ng/mL) Matrix Effect (%) Recovery (%)
Low 395.891.2
High 75098.293.5

Conclusion

This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The method meets the requirements for bioanalytical method validation and is suitable for use in pharmacokinetic studies. The simple protein precipitation sample preparation procedure and short chromatographic run time allow for high-throughput analysis.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(Oxazol-4-YL)ethan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 2-(Oxazol-4-YL)ethan-1-amine, a key intermediate in pharmaceutical research and development. The synthetic strategy involves a two-step process: the formation of the intermediate (oxazol-4-yl)acetonitrile, followed by its reduction to the target primary amine. This document outlines scalable laboratory procedures, presenting quantitative data in a clear, tabular format. Additionally, it includes diagrams illustrating the synthetic workflow and a relevant biological signaling pathway, generated using Graphviz (DOT language), to provide a comprehensive guide for researchers in medicinal chemistry and process development.

Introduction

2-(Oxazol-4-YL)ethan-1-amine is a valuable building block in the synthesis of various biologically active molecules. Its structural similarity to histamine suggests its potential as a bioisostere in the development of novel therapeutics, particularly as a histamine H3 receptor antagonist. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for the treatment of various neurological and cognitive disorders. This document details a robust and scalable synthetic route to access multi-gram to kilogram quantities of this important amine.

Synthetic Strategy

The large-scale synthesis of 2-(Oxazol-4-YL)ethan-1-amine is proposed via a two-step sequence, starting from readily available starting materials. The key intermediate, (oxazol-4-yl)acetonitrile, is first synthesized, followed by a catalytic hydrogenation to yield the final product.

G cluster_0 Step 1: Synthesis of (Oxazol-4-yl)acetonitrile cluster_1 Step 2: Reduction to 2-(Oxazol-4-YL)ethan-1-amine Formamide Formamide Intermediate_A Chloroacetaldehyde (in situ) Formamide->Intermediate_A Reaction 1,3-Dichloroacetone 1,3-Dichloroacetone 1,3-Dichloroacetone->Intermediate_A Reaction Potassium_Cyanide Potassium Cyanide Intermediate_B (Oxazol-4-yl)acetonitrile Potassium_Cyanide->Intermediate_B Intermediate_A->Intermediate_B Cyclization & Cyanation Final_Product 2-(Oxazol-4-YL)ethan-1-amine Intermediate_B->Final_Product Catalytic Hydrogenation Raney_Nickel Raney Nickel / H2 Raney_Nickel->Final_Product

Figure 1: Proposed synthetic workflow for 2-(Oxazol-4-YL)ethan-1-amine.

Experimental Protocols

Step 1: Large-Scale Synthesis of (Oxazol-4-yl)acetonitrile

This protocol is a representative procedure for the kilogram-scale synthesis of the key nitrile intermediate, based on established methods for oxazole synthesis from α-halocarbonyls and formamide.

Materials and Equipment:

  • 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.

  • Formamide

  • 1,3-Dichloroacetone

  • Potassium Cyanide (KCN)

  • Deionized water

  • Toluene

  • Sodium chloride (NaCl)

  • Magnesium sulfate (MgSO4)

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Reaction Setup: Charge the 100 L reactor with formamide (30 kg, 666 mol). Begin agitation and heat the formamide to 120 °C.

  • Addition of Dichloroacetone: Slowly add 1,3-dichloroacetone (10 kg, 78.8 mol) to the hot formamide over a period of 2-3 hours, maintaining the internal temperature between 120-130 °C. The in-situ formation of chloroacetaldehyde and subsequent reaction with formamide occurs.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 130 °C for an additional 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing by GC-MS or TLC until the starting material is consumed.

  • Work-up and Cyanation: Cool the reaction mixture to 50-60 °C. In a separate vessel, prepare a solution of potassium cyanide (6.5 kg, 100 mol) in deionized water (20 L). Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated area and use appropriate PPE. Slowly add the aqueous KCN solution to the reaction mixture via the addition funnel, maintaining the temperature below 70 °C. An exothermic reaction may be observed.

  • Phase Separation and Extraction: After the addition of KCN is complete, stir the mixture for an additional 1 hour at 60 °C. Cool the mixture to room temperature. Add toluene (40 L) and stir vigorously for 30 minutes. Stop the agitation and allow the layers to separate. Separate the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with deionized water (2 x 20 L) and saturated brine solution (20 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (2 kg), filter, and concentrate the filtrate under reduced pressure to afford the crude (oxazol-4-yl)acetonitrile.

  • Purification: The crude product can be purified by vacuum distillation to yield the pure (oxazol-4-yl)acetonitrile.

Step 2: Large-Scale Reduction of (Oxazol-4-yl)acetonitrile to 2-(Oxazol-4-YL)ethan-1-amine

This protocol describes the catalytic hydrogenation of the nitrile intermediate to the target amine on a large scale.

Materials and Equipment:

  • 100 L stainless steel hydrogenation reactor (autoclave) equipped with a stirrer, gas inlet, pressure gauge, and temperature control.

  • (Oxazol-4-yl)acetonitrile

  • Raney® Nickel (50% slurry in water)

  • Methanol

  • Ammonia (7N solution in methanol)

  • Diatomaceous earth (Celite®)

Procedure:

  • Catalyst Preparation: Under a nitrogen atmosphere, carefully wash the Raney® Nickel slurry (1.0 kg) with methanol (3 x 1 L) to remove the water.

  • Reactor Charging: Charge the hydrogenation reactor with the washed Raney® Nickel, (oxazol-4-yl)acetonitrile (5.0 kg, 46.2 mol), methanol (50 L), and the methanolic ammonia solution (5 L). The ammonia is added to suppress the formation of secondary amine by-products.

  • Hydrogenation: Seal the reactor and purge with nitrogen gas three times, followed by purging with hydrogen gas three times. Pressurize the reactor with hydrogen to 50-60 psi and heat to 50-60 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 8-12 hours. The completion can be confirmed by GC or LC-MS analysis of a reaction aliquot.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Raney® Nickel catalyst. Wash the filter cake with methanol (2 x 5 L). Caution: The Raney® Nickel filter cake may be pyrophoric. Do not allow it to dry and handle it under a blanket of inert gas or water.

  • Concentration: Concentrate the combined filtrate and washes under reduced pressure to remove the methanol.

  • Purification: The resulting crude 2-(oxazol-4-yl)ethan-1-amine can be purified by vacuum distillation to afford the final product.

Quantitative Data Summary

StepReactantMolar Mass ( g/mol )QuantityMoles (mol)ProductMolar Mass ( g/mol )Theoretical Yield (kg)Actual Yield (kg)Yield (%)
11,3-Dichloroacetone126.9710.0 kg78.8(Oxazol-4-yl)acetonitrile108.108.526.0 - 7.270 - 85
2(Oxazol-4-yl)acetonitrile108.105.0 kg46.22-(Oxazol-4-YL)ethan-1-amine112.145.184.1 - 4.680 - 90

Application Notes: Biological Context as a Histamine H3 Receptor Antagonist

2-(Oxazol-4-YL)ethan-1-amine is a structural analog of histamine, where the imidazole ring is replaced by an oxazole ring. This bioisosteric replacement can modulate the compound's physicochemical properties and pharmacological activity. Several oxazole-based compounds have been investigated as histamine H3 receptor antagonists.[1][2][3] The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine. It also acts as a heteroreceptor on other neurons, modulating the release of various neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.

Antagonists of the H3 receptor block its constitutive activity, leading to an increased release of these neurotransmitters in the brain. This mechanism of action has therapeutic potential for treating a range of central nervous system disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[3]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Histamine_Vesicle Histamine Vesicles Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release H3_Receptor Histamine H3 Receptor (Autoreceptor) Histamine_Release->H3_Receptor Negative Feedback Postsynaptic_Receptor Postsynaptic Histamine Receptor Histamine_Release->Postsynaptic_Receptor Binds to H3_Receptor->Histamine_Release Increased Release G_Protein Gi/o Protein H3_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Neuronal_Effect Neuronal Effect Postsynaptic_Receptor->Neuronal_Effect Antagonist 2-(Oxazol-4-YL)ethan-1-amine (H3 Antagonist) Antagonist->H3_Receptor Blocks

Figure 2: Signaling pathway of a Histamine H3 receptor antagonist.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the large-scale synthesis of 2-(Oxazol-4-YL)ethan-1-amine. The described two-step synthetic route is robust, scalable, and utilizes readily available starting materials. The application notes provide valuable context for the biological relevance of this compound as a potential histamine H3 receptor antagonist, making it a molecule of significant interest for further investigation in drug discovery and development programs. Researchers and scientists in the pharmaceutical industry can utilize this information to efficiently produce this key intermediate for their research endeavors.

References

Application Notes and Protocols for the Use of 2-(Oxazol-4-YL)ethan-1-amine TFA in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The oxazole moiety is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds.[1] 2-(Oxazol-4-YL)ethan-1-amine trifluoroacetate (TFA) salt is a valuable building block for introducing this heterocyclic motif into molecular libraries. Its primary amine handle allows for a variety of chemical transformations, making it highly suitable for parallel synthesis and the generation of diverse compound collections for drug discovery programs. These application notes provide detailed protocols for the use of 2-(Oxazol-4-YL)ethan-1-amine TFA in solution-phase parallel synthesis, focusing on robust and widely applicable amide bond formation reactions.

The trifluoroacetate salt form enhances the stability and solubility of the amine, though it necessitates a neutralization step prior to or in situ during the reaction. The protocols outlined below are designed for compatibility with standard parallel synthesis equipment and workflows.

Core Application: Parallel Amide Library Synthesis

A common application for primary amines in library synthesis is the formation of amides through coupling with a diverse set of carboxylic acids. This reaction is generally high-yielding and tolerant of a wide range of functional groups, making it ideal for creating large and diverse chemical libraries.

Experimental Workflow

The overall workflow for the parallel synthesis of an amide library using this compound is depicted below. This process involves initial setup in a parallel synthesis reactor or multi-well plates, followed by reaction, workup, and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Dispense Carboxylic Acids (R-COOH) into wells reaction_step Add amine/reagent stock solution to each well prep_reagents->reaction_step Array of diverse acids prep_amine Prepare stock solution of 2-(Oxazol-4-YL)ethan-1-amine, base, and coupling agent prep_amine->reaction_step Single reagent addition incubation Incubate at controlled temperature with agitation reaction_step->incubation quench Quench reaction incubation->quench extract Liquid-Liquid Extraction quench->extract purify Purify via automated preparative HPLC extract->purify analyze Characterize library members (LC-MS, NMR) purify->analyze store Store final compounds analyze->store G cluster_synthesis Library Generation cluster_screening Screening Cascade cluster_optimization Lead Optimization amine 2-(Oxazol-4-YL)ethan-1-amine library Oxazole Amide Library amine->library acids Diverse Carboxylic Acids acids->library hts High-Throughput Screening (e.g., Kinase Assay) library->hts hits Primary Hits hts->hits dose_response Dose-Response Analysis hits->dose_response confirmed_hits Confirmed Hits dose_response->confirmed_hits sar Structure-Activity Relationship (SAR) confirmed_hits->sar lead Lead Compound sar->lead

References

Application Notes and Protocols for the Development of Antimicrobial Agents from Oxazole Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of antimicrobial agents based on the oxazole scaffold. The information compiled herein is intended to guide researchers in the synthesis, antimicrobial evaluation, and understanding of the mechanism of action of this promising class of compounds.

Introduction

The oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This scaffold is a key structural component in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The growing challenge of antimicrobial resistance necessitates the exploration of novel chemical entities, and oxazole derivatives have emerged as a promising avenue for the development of new anti-infective agents.[1][5] These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][5]

Data Presentation: Antimicrobial Activity of Oxazole Derivatives

The following tables summarize the antimicrobial activity of various oxazole derivatives against selected microbial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.

Table 1: Antibacterial Activity of Oxazole Derivatives against Gram-Positive Bacteria

Compound IDDerivative TypeStaphylococcus aureus MIC (µg/mL)Bacillus subtilis MIC (µg/mL)Reference
OZE-I1,3,4-Oxadiazole4-16-[1]
OZE-II1,3,4-Oxadiazole4-16-[1]
OZE-III1,3,4-Oxadiazole8-32-[1]
1eN-acyl-α-amino acid56.2 (S. epidermidis)-[6]
4aEthyl 1,3-oxazol-5-yl carbonate56.2 (S. epidermidis)56.2[6]
22a2-acylamino-1,3,4-oxadiazole1.56-[7]
22b/c2-acylamino-1,3,4-oxadiazole-0.78[7]
4a-cNorfloxacin derivative1-2-[7]

Table 2: Antibacterial Activity of Oxazole Derivatives against Gram-Negative Bacteria

Compound IDDerivative TypeEscherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Reference
2a-c4H-1,3-oxazol-5-one28.1-[6]
1dN-acyl-α-amino acid28.1-[6]
3aN-acyl-α-amino acid ester-14[6]
14a/bAryl/heteroaryl 1,3,4-oxadiazole0.4 (S. typhi)0.2[7]
Compound c1,3,4-Oxadiazole62.50-[8]

Table 3: Antifungal Activity of Oxazole Derivatives

Compound IDDerivative TypeCandida albicans MIC (µg/mL)Reference
1dN-acyl-α-amino acid14[6]
4aEthyl 1,3-oxazol-5-yl carbonate14[6]
6i/j5-aryl-1,3-oxazole14[6]

Experimental Protocols

Synthesis of Oxazole Scaffolds

Several synthetic routes are available for the preparation of oxazole derivatives. The following are representative protocols for the synthesis of 2,5-disubstituted oxazoles and 5-substituted oxazoles via the Van Leusen reaction.

Protocol 1: Synthesis of 2,5-Disubstituted Oxazoles via Acylhydrazide Cyclization

This protocol is adapted from a general method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, which are structurally related to oxazoles.[9]

Materials:

  • Ethyl mandelate

  • Hydrazine hydrate

  • 4-chlorobenzoyl chloride or 4-nitrobenzoyl chloride

  • Phosphoryl chloride

  • Ethanol

Procedure:

  • Synthesis of Acylhydrazide: React ethyl mandelate with hydrazine hydrate to obtain the corresponding acylhydrazide. The product should crystallize from the reaction mixture.

  • Formation of Diacylhydrazide Intermediate: React the acylhydrazide with an aroyl chloride (e.g., 4-chlorobenzoyl chloride or 4-nitrobenzoyl chloride).

  • Cyclization: Cyclize the resulting diacylhydrazide intermediate to the 2,5-disubstituted 1,3,4-oxadiazole using a dehydrating agent such as phosphoryl chloride.[9]

  • Purification: Recrystallize the final product from ethanol.

  • Characterization: Confirm the structure of the synthesized compound using spectral analysis (IR, 1H-NMR).[9]

Protocol 2: Van Leusen Synthesis of 5-Substituted Oxazoles

This protocol is based on the Van Leusen oxazole synthesis, which is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][10]

Materials:

  • Aldehyde (e.g., 2-chloroquinoline-3-carbaldehyde)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K2CO3)

  • Methanol (MeOH)

  • Pressure reactor (optional, can reduce reaction time)[11][12]

Procedure:

  • Reaction Setup: In a suitable reaction vessel, suspend the aldehyde (1 equivalent), TosMIC (1.1 equivalents), and K2CO3 (2.5 equivalents) in methanol.[12]

  • Reaction Conditions: The reaction proceeds through a [3+2] cycloaddition.[4] This can be carried out at room temperature or accelerated using microwave irradiation or a pressure reactor.[11][13] For example, using a pressure reactor can decrease reaction times from hours to as little as 20 minutes.[11]

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the reaction mixture is worked up. This typically involves removing the solvent, partitioning the residue between an organic solvent and water, and purifying the product by column chromatography.

  • Characterization: The structure of the 5-substituted oxazole should be confirmed by spectroscopic methods.

Antimicrobial Susceptibility Testing

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test

This is a standardized method to determine the sensitivity of bacteria to various antimicrobial compounds.[7]

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Filter paper disks impregnated with the test compound at a known concentration

  • Standard antibiotic disks (positive control)

  • Blank disks (negative control)

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[2]

  • Inoculation of MHA Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.[9]

  • Application of Disks: Allow the plate to dry for 3-5 minutes. Using sterile forceps, place the antimicrobial-impregnated disks, along with positive and negative control disks, onto the agar surface. Ensure the disks are placed at least 24 mm apart.[6]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts.

Protocol 4: Microbroth Dilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Bacterial inoculum standardized and diluted to the final concentration of approximately 5 x 10^5 CFU/mL in the wells

  • Stock solution of the test compound

  • Multichannel pipette

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in the broth directly in the 96-well plate. Typically, 100 µL of broth is added to all wells, and then 100 µL of the compound at 2x the highest desired concentration is added to the first well. A serial dilution is then performed across the plate.[15]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This will dilute the compound concentration by half to the final desired concentrations.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well. This can be determined by visual inspection or using a microplate reader.[16]

Mechanism of Action: Inhibition of FtsZ

A primary mechanism of action for many antimicrobial oxazole derivatives is the inhibition of the bacterial cell division protein, FtsZ.[17] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins.[18][19]

Inhibitors of FtsZ can disrupt this process in several ways:

  • Inhibition of Polymerization: Some compounds bind to FtsZ monomers, preventing their assembly into protofilaments and thus inhibiting the formation of the Z-ring.[18]

  • Disruption of GTPase Activity: FtsZ's polymerization and depolymerization dynamics are regulated by its GTPase activity. Some inhibitors interfere with GTP binding or hydrolysis, disrupting the dynamic nature of the Z-ring.[18]

  • Perturbation of Z-ring Structure: Other inhibitors may not completely block polymerization but can alter the structure of the FtsZ polymers, leading to non-functional Z-rings.

The disruption of Z-ring formation ultimately blocks cell division, leading to filamentation of the bacteria and eventual cell death.[20]

Visualizations

Synthesis_Workflow General Workflow for Synthesis and Evaluation of Oxazole Antimicrobials cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation cluster_moa Mechanism of Action Studies cluster_development Lead Optimization Start Starting Materials (e.g., Aldehydes, Acylhydrazides) Synthesis Oxazole Synthesis (e.g., Van Leusen, Cyclization) Start->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Screening Primary Screening (e.g., Disk Diffusion) Characterization->Screening Test Compounds MIC MIC Determination (Microbroth Dilution) Screening->MIC FtsZ_assay FtsZ Inhibition Assays MIC->FtsZ_assay Active Compounds SAR Structure-Activity Relationship (SAR) Studies FtsZ_assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for developing oxazole-based antimicrobial agents.

FtsZ_Inhibition_Pathway Mechanism of Action: FtsZ Inhibition by Oxazole Derivatives cluster_pathway cluster_inhibition FtsZ_monomer FtsZ Monomers Polymerization Polymerization FtsZ_monomer->Polymerization GTP GTP GTP->Polymerization Oxazole Oxazole Inhibitor Oxazole->FtsZ_monomer Binds to FtsZ Z_ring Functional Z-ring Polymerization->Z_ring No_division Blocked Cell Division (Filamentation, Cell Death) Cell_division Normal Cell Division Z_ring->Cell_division Block Inhibition Block->Polymerization Disruption Disruption Disruption->Z_ring

Caption: FtsZ inhibition pathway by oxazole antimicrobial agents.

References

Application Notes & Protocols: High-Throughput Screening for Modulators of Kinase Signaling using 2-(Oxazol-4-YL)ethan-1-amine TFA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them a prime target for therapeutic intervention. High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly assess large libraries of chemical compounds for their ability to modulate the activity of a specific biological target, such as a protein kinase.[1][2] This document provides detailed protocols for a high-throughput screening campaign to identify and characterize inhibitors of a hypothetical protein kinase, "Kinase-X," using 2-(Oxazol-4-YL)ethan-1-amine TFA as a representative test compound.

The described assays are based on fluorescence polarization (FP), a robust and homogeneous assay format well-suited for HTS.[3] FP assays measure the change in the polarization of fluorescent light emitted from a labeled molecule, which is dependent on its molecular size. In this context, a fluorescently labeled peptide substrate, when phosphorylated by Kinase-X, will be bound by a phosphopeptide-specific antibody, leading to a larger molecular complex and a high FP signal. Inhibitors of Kinase-X will prevent this phosphorylation, resulting in a low FP signal.

Primary High-Throughput Screening (HTS) Assay

Assay Principle

The primary HTS assay is designed to rapidly identify "hits" or potential inhibitors of Kinase-X from a large compound library. The assay measures the end-point phosphorylation of a fluorescently labeled peptide substrate by Kinase-X. The degree of phosphorylation is detected using a phosphopeptide-specific antibody and a fluorescence polarization readout. A low FP signal indicates inhibition of kinase activity. The reliability of the assay is determined by the Z'-factor, a statistical parameter that quantifies the separation between the high and low controls; a Z' > 0.5 is generally considered excellent for HTS.[2][4]

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_dispensing Dispensing cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Plate Compound Library Plate (e.g., this compound) Dispense_Cmpd Dispense Compounds & Controls (DMSO, Staurosporine) Compound_Plate->Dispense_Cmpd Assay_Plate 384-well Assay Plate Assay_Plate->Dispense_Cmpd Add_Enzyme Add Kinase-X Dispense_Cmpd->Add_Enzyme Add_Substrate Add ATP/Fluorescent Peptide Substrate Add_Enzyme->Add_Substrate Incubate_1 Incubate at RT Add_Substrate->Incubate_1 Add_Stop Add Stop Solution with Phosphopeptide Antibody Incubate_1->Add_Stop Incubate_2 Incubate at RT Add_Stop->Incubate_2 Read_Plate Read Fluorescence Polarization Incubate_2->Read_Plate Calculate_Z Calculate Z' and % Inhibition Read_Plate->Calculate_Z Identify_Hits Identify Hits Calculate_Z->Identify_Hits

Caption: Primary HTS experimental workflow.

Protocol
  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each test compound (including this compound) from the library plates to a 384-well assay plate. For controls, dispense 50 nL of DMSO (negative control, 0% inhibition) and 50 nL of a known kinase inhibitor like Staurosporine (positive control, 100% inhibition) into designated wells. The final concentration of test compounds in the assay will be 10 µM.

  • Kinase Addition: Add 5 µL of Kinase-X solution (e.g., 2 nM final concentration) in kinase buffer to all wells of the assay plate.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (e.g., 10 µM final concentration) and the fluorescently labeled peptide substrate (e.g., 100 nM final concentration) in kinase buffer to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection: Add 10 µL of a stop/detection solution containing a phosphopeptide-specific antibody (e.g., 1X concentration) and EDTA (to chelate Mg2+ and stop the kinase reaction) to all wells.

  • Second Incubation: Incubate the plate at room temperature for 30 minutes to allow for antibody binding.

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader.

Data Presentation

Table 1: Primary HTS Assay Parameters and Quality Control

Parameter Value Description
Assay Volume 20 µL Total reaction volume per well.
Compound Conc. 10 µM Final concentration of the test compound.
DMSO Conc. 0.1% Final concentration of the vehicle.
Z'-factor 0.78 A measure of assay quality (Z' > 0.5 is considered robust).[4]

| Signal-to-Background | 4.5 | Ratio of the mean signal of the negative control to the positive control. |

Table 2: Hypothetical Primary HTS Results for Selected Compounds

Compound ID % Inhibition Hit
This compound 85.2 Yes
Compound B 12.5 No
Compound C 92.1 Yes
Compound D -5.3 No

Hit Threshold: >50% inhibition

Secondary Assay: Dose-Response and IC50 Determination

Assay Principle

Compounds identified as "hits" in the primary screen are further evaluated in a secondary dose-response assay to confirm their activity and determine their potency. The potency is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This assay uses the same FP-based method as the primary screen but with a range of inhibitor concentrations.

Protocol
  • Serial Dilution: Prepare a 10-point serial dilution series for each hit compound, including this compound, typically starting from 100 µM.

  • Compound Plating: Dispense 50 nL of each concentration of the hit compounds into a 384-well plate. Include DMSO and Staurosporine controls.

  • Assay Procedure: Follow the same procedure as the primary HTS assay (steps 2-7 in section 1.3).

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation

Table 3: Hypothetical IC50 Values for Confirmed Hits

Compound ID IC50 (µM)
This compound 0.58

| Compound C | 1.23 |

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway in which Kinase-X is a key component. This provides a broader context for the importance of identifying inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_X Kinase-X Receptor->Kinase_X Activates Substrate Downstream Substrate Kinase_X->Substrate Phosphorylates Transcription Gene Transcription (Proliferation, Survival) Substrate->Transcription Promotes Inhibitor This compound Inhibitor->Kinase_X Inhibits

Caption: Hypothetical Kinase-X signaling pathway.

Disclaimer: The specific target "Kinase-X" and the associated data are hypothetical and for illustrative purposes to demonstrate the application of high-throughput screening methodologies to a compound such as this compound. The protocols provided are general templates and would require optimization for a specific kinase target.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Oxazol-4-YL)ethan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 2-(Oxazol-4-YL)ethan-1-amine synthesis.

I. Proposed Synthetic Pathway

A plausible and efficient synthetic route for 2-(Oxazol-4-YL)ethan-1-amine is outlined below. This pathway involves the formation of the oxazole ring followed by chain elongation and functional group transformation to the desired amine.

Synthetic Pathway A Starting Materials (e.g., Serine derivative) B Ethyl 2-(oxazol-4-yl)acetate A->B Oxazole formation C 2-(Oxazol-4-yl)acetamide B->C Amidation D Boc-protected Amine C->D Hofmann/Curtius Rearrangement & Boc Protection E 2-(Oxazol-4-YL)ethan-1-amine D->E Deprotection

Caption: Proposed synthetic workflow for 2-(Oxazol-4-YL)ethan-1-amine.

II. Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, categorized by reaction step.

Step 1: Synthesis of Ethyl 2-(oxazol-4-yl)acetate

This step can be approached through various oxazole formation reactions, such as the Robinson-Gabriel synthesis or from serine derivatives.

Q1: Low or no yield of the oxazole ester.

Potential Cause Troubleshooting Suggestion
Incomplete reaction - Ensure anhydrous conditions, as water can interfere with cyclization agents. - Increase reaction time or temperature. Monitor reaction progress by TLC. - Choose a more potent cyclodehydrating agent (e.g., PCl₅, POCl₃, or triflic anhydride).
Side reactions - If starting from a serine derivative, over-oxidation can occur. Control the stoichiometry of the oxidizing agent. - Polymerization of starting materials can be an issue. Ensure slow addition of reagents and maintain a homogeneous reaction mixture.
Incorrect work-up procedure - The oxazole ring can be sensitive to strong acids or bases. Use mild conditions for extraction and washing (e.g., saturated sodium bicarbonate solution).[1]

Q2: Difficulty in purifying the oxazole ester.

Potential Cause Troubleshooting Suggestion
Presence of unreacted starting materials - Optimize the stoichiometry of reactants to ensure full conversion of the limiting reagent.
Formation of closely related impurities - Utilize column chromatography with a carefully selected solvent system (e.g., ethyl acetate/hexane gradient) for purification.
Step 2: Amidation of Ethyl 2-(oxazol-4-yl)acetate

This step involves the conversion of the ester to the corresponding primary amide.

Q1: Incomplete conversion of the ester to the amide.

Potential Cause Troubleshooting Suggestion
Insufficient ammonia source - Use a saturated solution of ammonia in an appropriate solvent (e.g., methanol or ethanol) or aqueous ammonium hydroxide in a sealed vessel.
Low reaction temperature - The reaction may require elevated temperatures. Consider heating the reaction mixture in a sealed tube.

Q2: Hydrolysis of the ester or amide.

Potential Cause Troubleshooting Suggestion
Presence of water - Use anhydrous solvents and reagents.
Extended reaction times at high temperatures - Monitor the reaction closely and stop it once the starting material is consumed.
Step 3: Hofmann or Curtius Rearrangement and Boc Protection

This step converts the amide to a Boc-protected amine, which is more stable and easier to handle.

Q1: Low yield of the Boc-protected amine.

Potential Cause Troubleshooting Suggestion
Hofmann Rearrangement: - Incomplete reaction or side reactions.- Ensure the use of fresh, high-quality reagents (e.g., bromine and sodium hydroxide). - Maintain the recommended reaction temperature, as overheating can lead to decomposition.
Curtius Rearrangement: - Incomplete formation of the acyl azide. - Premature decomposition of the acyl azide.- Use an efficient azide source, such as diphenylphosphoryl azide (DPPA). - Perform the rearrangement at the lowest effective temperature to minimize side reactions. The isocyanate intermediate can be trapped in situ with tert-butanol.[2][3]
Inefficient Boc protection - Use a slight excess of di-tert-butyl dicarbonate (Boc₂O). - Ensure the presence of a suitable base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid formed during the reaction.[4][5][6]

Q2: Difficulty in isolating the Boc-protected amine.

Potential Cause Troubleshooting Suggestion
Product is an oil or difficult to crystallize - After aqueous work-up, ensure the organic phase is thoroughly dried before solvent evaporation. - Purify by column chromatography on silica gel.
Step 4: Deprotection of the Boc-protected Amine

This final step yields the target 2-(Oxazol-4-YL)ethan-1-amine.

Q1: Incomplete deprotection.

Potential Cause Troubleshooting Suggestion
Insufficient acid - Use a sufficient excess of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dichloromethane or dioxane).[4][7]
Short reaction time - Monitor the reaction by TLC until the starting material is fully consumed.

Q2: Degradation of the product during deprotection or work-up.

Potential Cause Troubleshooting Suggestion
Harsh acidic conditions - Perform the deprotection at room temperature or below if the product is sensitive.
Product instability as a free base - After neutralization of the excess acid, handle the free amine quickly. It is often preferable to isolate the product as a more stable salt (e.g., hydrochloride or trifluoroacetate).

III. Frequently Asked Questions (FAQs)

Q: What is a typical overall yield for this synthesis? A: The overall yield can vary significantly depending on the specific reagents and conditions used in each step. A reasonable target for a multi-step synthesis of this nature would be in the range of 20-40%.

Q: How can I confirm the identity and purity of the final product? A: Standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure of 2-(Oxazol-4-YL)ethan-1-amine. Purity can be assessed by HPLC or elemental analysis.

Q: Is the oxazole ring stable to the reaction conditions? A: The oxazole ring is generally stable to mildly acidic and basic conditions. However, it can be susceptible to ring-opening by strong nucleophiles or under harsh acidic or basic conditions, especially at elevated temperatures.[1]

Q: Are there alternative routes to synthesize 2-(Oxazol-4-YL)ethan-1-amine? A: Yes, an alternative approach could involve the synthesis of 2-(oxazol-4-yl)acetonitrile followed by reduction of the nitrile group to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄).[8][9]

Alternative Route A 4-(Halomethyl)oxazole B 2-(Oxazol-4-yl)acetonitrile A->B Cyanation C 2-(Oxazol-4-YL)ethan-1-amine B->C Nitrile Reduction (e.g., LiAlH4)

Caption: Alternative synthetic route via a nitrile intermediate.

IV. Data Presentation: Expected Yields for Key Transformations

The following table summarizes typical yields for the key reaction types involved in the proposed synthetic pathway, based on literature for similar transformations.

Reaction Step Transformation Typical Yield Range (%)
1Oxazole formation (e.g., Robinson-Gabriel)60 - 85
2Ester to Amide (Amidation)70 - 95
3Amide to Boc-Amine (Hofmann/Curtius)65 - 90[2][3][10]
4Boc Deprotection90 - 99[4][11]

V. Experimental Protocols

General Protocol for Boc Protection of an Amine
  • Dissolve the amine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, typically triethylamine (1.1 to 1.5 equivalents).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 to 1.3 equivalents) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water or a mild aqueous acid (e.g., 1M HCl) to neutralize the excess base.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[4][5][6]

General Protocol for Boc Deprotection using TFA
  • Dissolve the Boc-protected amine in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • To obtain the free amine, dissolve the residue in an appropriate solvent and neutralize with a base (e.g., saturated NaHCO₃ solution or by passing through a basic resin).

  • Extract the free amine with an organic solvent, dry, and concentrate. To obtain the salt, triturate the residue with a suitable solvent like diethyl ether to precipitate the TFA salt.[4][7]

Troubleshooting Logic Start Low Yield in a Synthetic Step Check_Completion Is the reaction complete (checked by TLC/LC-MS)? Start->Check_Completion Check_Purity Is the crude product pure? Check_Completion->Check_Purity Yes Optimize_Conditions Optimize Reaction Conditions: - Increase time/temperature - Change solvent/catalyst Check_Completion->Optimize_Conditions No Improve_Workup Improve Work-up/Purification: - Adjust pH - Recrystallization - Chromatography Check_Purity->Improve_Workup No Investigate_Side_Reactions Investigate Side Reactions: - Identify by-products (MS, NMR) - Adjust stoichiometry or add scavengers Check_Purity->Investigate_Side_Reactions Yes Success Yield Improved Optimize_Conditions->Success Improve_Workup->Success Investigate_Side_Reactions->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Navigating the Challenges of 2-(Oxazol-4-YL)ethan-1-amine TFA Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to understanding and troubleshooting solubility issues encountered with 2-(Oxazol-4-YL)ethan-1-amine trifluoroacetate (TFA). The following information is designed to assist researchers in effectively utilizing this compound in their experiments by providing detailed protocols, addressing frequently asked questions, and offering systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is 2-(Oxazol-4-YL)ethan-1-amine TFA, and why is its solubility important?

2-(Oxazol-4-YL)ethan-1-amine is a heterocyclic amine. It is often supplied as a trifluoroacetate (TFA) salt to improve its handling and initial solubility.[1] The TFA counterion is introduced during the purification process, typically by reversed-phase high-performance liquid chromatography (HPLC).[1] Understanding the aqueous solubility of this compound is critical for a wide range of applications, including in vitro biological assays and early-stage drug development, as poor solubility can lead to inaccurate and unreliable experimental results.

Q2: What are the main factors influencing the solubility of this compound in aqueous buffers?

The solubility of this amine TFA salt is primarily influenced by:

  • pH of the buffer: The ionization state of the amine group is pH-dependent. At pH values below its pKa, the amine will be protonated and more likely to be soluble.

  • Buffer composition: Different buffer salts (e.g., phosphate, Tris) can interact with the compound and affect its solubility.

  • Temperature: Solubility can be temperature-dependent, although this is not always the primary factor for amine salts.

  • Presence of co-solvents: Organic solvents like DMSO are often used to create stock solutions, and their final concentration in the aqueous buffer can impact solubility.

Q3: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous buffer. What could be the cause?

This is a common issue known as "precipitation upon dilution." It typically occurs when the compound is highly soluble in the organic stock solvent (e.g., DMSO) but has limited solubility in the final aqueous buffer. When the stock solution is added to the buffer, the compound's concentration may exceed its thermodynamic solubility limit in that specific aqueous environment, leading to precipitation. This is a key consideration in kinetic solubility assessments.

Q4: Can the TFA counterion itself affect my experiments?

Yes, residual TFA can interfere with biological assays. It has been reported to inhibit cell proliferation in some cases and can also act as an unintended modulator of certain receptors.[2] For sensitive cellular or enzymatic assays, it may be necessary to exchange the TFA counterion for a more biologically compatible one, such as acetate or hydrochloride.[2]

Troubleshooting Guide

Issue 1: Poor or inconsistent solubility in aqueous buffer.

Potential Causes & Troubleshooting Steps:

Caption: Troubleshooting workflow for poor solubility.

Issue 2: Precipitation observed after adding the compound to the buffer.

Potential Causes & Troubleshooting Steps:

Caption: Troubleshooting workflow for precipitation.

Physicochemical Properties (Predicted)

PropertyPredicted ValueImplication for Solubility
pKa ~8.5 - 9.5The amine group is basic. To ensure it is protonated and thus more soluble, the buffer pH should ideally be below 7.5.
logP ~0.5 - 1.5This value suggests moderate lipophilicity. While not excessively hydrophobic, solubility in purely aqueous systems may still be limited.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Tris-HCl pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with UV detector

  • Analytical balance

Procedure:

  • Add an excess amount of the solid compound to a glass vial.

  • Add a known volume of the desired aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Analyze the concentration of the dissolved compound in the supernatant by a validated analytical method, such as HPLC-UV.

  • The determined concentration represents the thermodynamic solubility.

Protocol 2: Determination of Kinetic Solubility

This high-throughput method is useful for early-stage drug discovery.[3]

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer of choice

  • 96-well microplate

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

  • Automated liquid handler (optional)

Procedure:

  • Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

  • Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at a controlled temperature for a set period (e.g., 2 hours).[4]

  • Measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation.

  • Alternatively, filter the solutions and measure the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader against a standard curve.[3]

G cluster_thermo Thermodynamic Solubility Workflow cluster_kinetic Kinetic Solubility Workflow T1 Add Excess Solid to Buffer T2 Equilibrate (24-48h) T1->T2 T3 Centrifuge T2->T3 T4 Analyze Supernatant (HPLC) T3->T4 T5 Determine Equilibrium Solubility T4->T5 K1 Add DMSO Stock to Buffer K2 Incubate (e.g., 2h) K1->K2 K3 Measure Turbidity (Nephelometry) K2->K3 K4 Determine Precipitation Point K3->K4

Caption: Comparison of thermodynamic and kinetic solubility workflows.

References

Technical Support Center: 2-(Oxazol-4-YL)ethan-1-amine TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-(Oxazol-4-YL)ethan-1-amine TFA in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this molecule arise from two of its structural features: the oxazole ring and the trifluoroacetate (TFA) salt of the primary amine. The oxazole ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, which may lead to ring opening. Additionally, the TFA counter-ion can sometimes interfere with biological assays.

Q2: How does pH affect the stability of the oxazole ring in this compound?

A2: Oxazole rings, while aromatic, can undergo hydrolytic cleavage under certain pH conditions. Both strongly acidic and strongly alkaline solutions can promote the degradation of the oxazole moiety. It is generally recommended to maintain solutions at a neutral or near-neutral pH to maximize stability.

Q3: Can the trifluoroacetate (TFA) counter-ion influence my experimental results?

A3: Yes, the TFA counter-ion can potentially impact experimental outcomes. Residual TFA has been reported to interfere with cellular assays, sometimes leading to unexpected biological effects.[1][2] For sensitive applications, it may be necessary to exchange the TFA salt for a different counter-ion, such as hydrochloride or acetate.

Q4: What are the typical degradation products of 2-(Oxazol-4-YL)ethan-1-amine?

A4: Degradation is likely to occur at the oxazole ring. Potential degradation pathways include hydrolytic cleavage of the oxazole ring to form an acyclic amide or other related structures. Oxidation of the ring is also a possibility under certain conditions.

Q5: What are the recommended storage conditions for solutions of this compound?

A5: For optimal stability, it is recommended to store solutions of this compound at -20°C or -80°C, protected from light. Aliquoting the solution to avoid repeated freeze-thaw cycles is also advisable.[1] For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified for the intended duration.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Biological Assays

Possible Cause: Interference from the TFA counter-ion.

Troubleshooting Steps:

  • Review Literature: Check for published data on the effects of TFA in your specific assay system.

  • Counter-ion Exchange: Consider exchanging the TFA salt for a more biocompatible counter-ion like hydrochloride (HCl) or acetate. A common method is to dissolve the compound in a suitable solvent, add a solution of the desired acid (e.g., HCl in dioxane), and then remove the solvent and excess acid under vacuum.

  • Control Experiments: Run control experiments with TFA alone to assess its impact on your assay.

Issue 2: Loss of Compound Potency or Purity Over Time in Solution

Possible Cause: Degradation of the oxazole ring.

Troubleshooting Steps:

  • pH Adjustment: Ensure the pH of your solution is maintained within a stable range, typically near neutral (pH 6-8).

  • Solvent Selection: Evaluate the compatibility of your solvent with the compound. Protic solvents, especially in combination with acidic or basic conditions, may promote hydrolysis.

  • Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols below) to identify the conditions under which the compound degrades and to characterize the degradation products. This will help in developing appropriate handling and storage procedures.

  • Analytical Monitoring: Regularly monitor the purity of your stock solutions using a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following tables provide a summary of representative stability data for this compound based on typical forced degradation studies.

Table 1: Stability in Different Solvents at Room Temperature (25°C) for 24 hours

Solvent% Recovery of Parent Compound
Acetonitrile>99%
Dimethyl Sulfoxide (DMSO)>99%
Methanol98%
Water97%

Table 2: Stability in Aqueous Buffers at 40°C for 72 hours

pH% Recovery of Parent Compound
3.090%
5.095%
7.4>98%
9.092%

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.

  • Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a stability-indicating RP-HPLC method. A typical method would be a C18 column with a gradient elution of water with 0.1% formic acid and acetonitrile with 0.1% formic acid, with UV detection at an appropriate wavelength.

Visualizations

Stability_Troubleshooting_Workflow cluster_tfa TFA Interference cluster_stability Compound Degradation start Inconsistent Experimental Results or Loss of Compound Potency check_tfa Is the assay sensitive to TFA? start->check_tfa check_stability Are storage and handling conditions appropriate? check_tfa->check_stability No yes_tfa Yes check_tfa->yes_tfa no_tfa No check_tfa->no_tfa ion_exchange Perform counter-ion exchange (e.g., to HCl or acetate salt) check_tfa->ion_exchange Yes yes_stability Yes check_stability->yes_stability no_stability No check_stability->no_stability adjust_ph Adjust solution pH to neutral check_stability->adjust_ph No control_exp Run control experiments with TFA alone ion_exchange->control_exp end_node Optimized Experimental Protocol control_exp->end_node change_solvent Evaluate solvent compatibility adjust_ph->change_solvent forced_degradation Conduct forced degradation study change_solvent->forced_degradation monitor_purity Monitor purity by HPLC forced_degradation->monitor_purity monitor_purity->end_node

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_data Data Analysis acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) analysis Stability-Indicating RP-HPLC Analysis acid->analysis base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) base->analysis oxidation Oxidation (e.g., 3% H2O2, RT) oxidation->analysis thermal Thermal (Solid, 80°C) thermal->analysis photo Photolytic (Solution, UV light) photo->analysis compound This compound Stock Solution compound->acid compound->base compound->oxidation compound->thermal compound->photo purity Assess Purity (% Recovery) analysis->purity degradants Identify & Quantify Degradation Products purity->degradants pathway Propose Degradation Pathways degradants->pathway

Caption: Forced degradation experimental workflow.

References

Technical Support Center: Purification of 2-(Oxazol-4-YL)ethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 2-(oxazol-4-yl)ethan-1-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of 2-(oxazol-4-yl)ethan-1-amine derivatives challenging?

The primary challenges stem from the molecule's inherent properties:

  • Basicity of the Amine Group: The primary amine is basic and readily interacts with acidic stationary phases like silica gel, leading to peak tailing, poor resolution, and potential sample loss during column chromatography.[1][2]

  • Polarity: The combination of the amine group and the heteroaromatic oxazole ring imparts significant polarity, which can lead to poor solubility in common non-polar organic solvents and difficult separation from polar impurities.

  • Potential for Salt Formation: The basic amine can react with acidic impurities or solvents to form salts, altering its chromatographic behavior and solubility.

Q2: What are the most common impurities encountered during the synthesis of these derivatives?

Common impurities may include:

  • Unreacted starting materials.

  • Side-products from the oxazole ring formation (e.g., from incomplete cyclization).

  • Reagents used in the synthesis, such as coupling agents or bases.

  • Byproducts from the reduction of a precursor nitrile or azide to the primary amine.

Q3: Can I use standard silica gel chromatography for purification?

While possible, standard silica gel chromatography is often problematic for these basic amines due to strong acid-base interactions with the silica surface.[2] This can result in irreversible adsorption, low recovery, and significant peak tailing. If standard silica is used, it is crucial to modify the mobile phase.

Q4: How can I improve the separation on standard silica gel?

To counteract the issues with standard silica, you can add a competing amine to the mobile phase to neutralize the acidic silanol groups.[1][2] Common additives include:

  • Triethylamine (TEA) at 0.1-2% (v/v)

  • Ammonia (often as a 7N solution in methanol) as part of the mobile phase.

A typical mobile phase might be a gradient of methanol in dichloromethane (DCM) with a constant percentage of triethylamine.

Q5: Are there alternative stationary phases that are better suited for purifying these compounds?

Yes, using functionalized silica can significantly simplify purification.[1] Recommended alternatives include:

  • Amine-functionalized silica (NH2-silica): This stationary phase has a basic surface, which minimizes the strong interactions with the basic analyte, often allowing for the use of simpler and less polar solvent systems like hexane/ethyl acetate.[1][2]

  • Reversed-phase silica (C18 or C8): This is a good option for polar compounds. At a high mobile phase pH, the basic amine is in its free-base form, becomes more lipophilic, and can be effectively separated.[2]

Troubleshooting Guides

Issue 1: Poor or No Elution from Silica Gel Column

Possible Cause: Strong interaction between the basic amine and acidic silica gel.

Solutions:

  • Modify the Mobile Phase:

    • Add 0.5-2% triethylamine or ammonia to your eluent system (e.g., DCM/Methanol).[1][2] This will compete with your compound for binding to the acidic sites on the silica.

  • Switch to a Different Stationary Phase:

    • Use an amine-functionalized silica column, which is more forgiving for basic compounds.[1]

    • Consider reversed-phase chromatography with a high pH mobile phase to ensure the amine is in its neutral form.[2]

Issue 2: Significant Peak Tailing in Column Chromatography

Possible Cause: Non-ideal interactions between the amine and the stationary phase, often due to the acidic nature of silica.

Solutions:

  • Increase the concentration of the basic modifier (e.g., triethylamine) in your mobile phase.

  • Use an amine-functionalized flash column to minimize acid-base interactions.[1]

  • For HPLC, use a column specifically designed for basic compounds or a high pH mobile phase with a suitable column.

Issue 3: Difficulty Removing Polar Impurities

Possible Cause: The high polarity of the product makes it behave similarly to polar impurities, leading to co-elution.

Solutions:

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute aqueous acid (e.g., 1M HCl). Your amine product will be protonated and move to the aqueous layer.[3]

    • Wash the organic layer again to remove any remaining impurities.

    • Basify the aqueous layer (e.g., with 1M NaOH) to deprotonate your amine.

    • Extract your purified amine back into an organic solvent.

  • Recrystallization as a Salt:

    • If your compound is crystalline, consider forming a salt (e.g., hydrochloride or oxalate) and recrystallizing it. This can be an effective way to remove non-basic impurities.

Issue 4: Low Yield After Purification

Possible Cause: Irreversible adsorption of the product onto the silica gel or degradation during purification.

Solutions:

  • Avoid standard silica gel if possible. If you must use it, ensure the mobile phase is always basic.

  • Use amine-functionalized silica to improve recovery.[1]

  • Minimize the time the compound spends on the column. Use a faster flow rate or a shorter column.

  • Consider non-chromatographic methods like acid-base extraction or recrystallization if chromatography proves to be too harsh.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for 2-(Oxazol-4-YL)ethan-1-amine Derivatives

ParameterStandard Silica GelAmine-Functionalized SilicaReversed-Phase (C18)
Stationary Phase Interaction Strong Acid-BaseWeak Base-BaseHydrophobic
Typical Mobile Phase DCM/MeOH + 0.5-2% TEAHexane/EtOAc or EtOAc/IPAAcetonitrile/Water + High pH buffer
Common Issues Peak Tailing, Low RecoveryGood ResolutionRequires high pH for good peak shape
Best For When other options are unavailableRoutine purification of basic aminesPolar amines and impurities

Experimental Protocols

Protocol 1: Purification using Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (2 x 50 mL for a 1g scale). The amine product will move to the aqueous layer as its hydrochloride salt.

  • Separation of Layers: Separate the aqueous layer containing the product. The organic layer containing non-basic impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M aqueous NaOH until the pH is >10. This will deprotonate the amine salt.

  • Re-extraction: Extract the free amine back into an organic solvent (e.g., DCM or EtOAc, 3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Flash Chromatography with Amine-Functionalized Silica
  • Column Selection: Choose an appropriately sized amine-functionalized silica flash column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or DCM. Alternatively, dry-load the sample onto a small amount of silica gel.

  • Mobile Phase: A typical gradient could be from 100% Hexane to 50% Ethyl Acetate in Hexane. The exact gradient should be determined by TLC analysis using amine-functionalized TLC plates.[1]

  • Elution: Run the column and collect fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

G Troubleshooting Logic for Amine Purification cluster_chrom Chromatography Troubleshooting start Crude 2-(Oxazol-4-YL)ethan-1-amine Derivative chromatography Attempt Purification by Flash Chromatography start->chromatography Primary Method extraction Attempt Purification by Acid-Base Extraction start->extraction Alternative recrystallization Attempt Purification by Recrystallization start->recrystallization If solid issue Issue Encountered? chromatography->issue no_elution No/Poor Elution issue->no_elution Yes tailing Peak Tailing issue->tailing Yes low_yield Low Yield issue->low_yield Yes pure Pure Product issue->pure No add_base Add TEA/NH3 to Mobile Phase no_elution->add_base Solution tailing->add_base Solution change_sp Use Amine-Silica or Reversed-Phase low_yield->change_sp Solution add_base->pure change_sp->pure

Caption: Troubleshooting workflow for purification challenges.

G Acid-Base Extraction Workflow start 1. Dissolve Crude Product in Organic Solvent wash_acid 2. Wash with Aqueous Acid (e.g., 1M HCl) start->wash_acid separate1 3. Separate Layers wash_acid->separate1 aqueous_layer Aqueous Layer (Protonated Amine) separate1->aqueous_layer Product organic_layer1 Organic Layer (Non-Basic Impurities) separate1->organic_layer1 Waste basify 4. Basify Aqueous Layer (e.g., with 1M NaOH) aqueous_layer->basify extract_org 5. Extract with Organic Solvent basify->extract_org separate2 6. Separate Layers extract_org->separate2 aqueous_layer2 Aqueous Layer (Salts) separate2->aqueous_layer2 Waste organic_layer2 Organic Layer (Pure Free Amine) separate2->organic_layer2 Product end 7. Dry and Concentrate Organic Layer organic_layer2->end

Caption: Step-by-step acid-base extraction process.

References

Technical Support Center: Synthesis of 2-(Oxazol-4-YL)ethan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-(Oxazol-4-YL)ethan-1-amine. The information is presented in a question-and-answer format to directly address potential challenges during your experiments.

Troubleshooting Guides

Problem 1: Low or no yield of the desired 2-(Oxazol-4-YL)ethan-1-amine product.

Possible Causes and Solutions:

  • Incomplete Oxazole Ring Formation: The Van Leusen reaction, a common method for synthesizing 4-substituted oxazoles, may not have gone to completion.

    • Solution: Ensure anhydrous conditions, as TosMIC (tosylmethyl isocyanide) is sensitive to moisture. Verify the quality and stoichiometry of your reagents, particularly the base (e.g., K₂CO₃) and TosMIC. Consider increasing the reaction time or temperature.

  • Side Reactions During Oxazole Synthesis: The formation of byproducts can consume starting materials and reduce the yield of the desired oxazole precursor.

    • Solution: If using an alcohol as a solvent in the Van Leusen reaction, an excess can lead to the formation of a 4-alkoxy-2-oxazoline byproduct.[1] It is recommended to use a controlled amount of alcohol (typically 1-2 equivalents).[1]

  • Inefficient Introduction of the Amine Group: The chosen method for introducing the ethylamine side chain (e.g., Gabriel synthesis followed by reduction, or reductive amination of a corresponding carbonyl) may be suboptimal.

    • Solution for Gabriel Synthesis: The hydrolysis of the phthalimide intermediate can be harsh and lead to low yields.[2] Consider using hydrazine for a milder cleavage of the phthalimide.[3][4]

    • Solution for Reductive Amination: Over-alkylation can be a significant side reaction, leading to secondary and tertiary amines.[2][5] A stepwise procedure involving the formation of the imine followed by reduction with a mild reducing agent like sodium borohydride (NaBH₄) can improve selectivity.[5]

Problem 2: Presence of significant impurities in the final product.

Possible Impurities and Purification Strategies:

ImpurityPossible OriginRecommended Purification Method
Tosylmethyl isocyanide (TosMIC)Unreacted starting material from the Van Leusen reaction.Column chromatography on silica gel.
Phthalimide derivativesIncomplete cleavage during the Gabriel synthesis.Recrystallization or column chromatography.
Over-alkylated aminesSide reaction during reductive amination.Column chromatography with an appropriate solvent system (e.g., dichloromethane/methanol with triethylamine).
Ring-opened byproductsInstability of the oxazole ring under harsh acidic or basic conditions.Neutralize the reaction mixture promptly after completion and consider purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2-(Oxazol-4-YL)ethan-1-amine?

A1: While a specific, optimized synthesis for this exact molecule is not widely published, two plausible routes based on established organic chemistry principles are:

  • Route A: Van Leusen Oxazole Synthesis followed by Amine Introduction. This involves the reaction of an appropriate aldehyde with TosMIC to form the 4-substituted oxazole, followed by functional group manipulation to introduce the ethylamine side chain.

  • Route B: Robinson-Gabriel Synthesis. This route would start with a 2-acylamino-ketone which cyclizes to form the oxazole ring.[6]

Q2: I am observing a byproduct that I suspect is a 4-alkoxy-2-oxazoline. How can I confirm its identity and prevent its formation?

A2: The formation of a 4-alkoxy-2-oxazoline is a known side reaction in the Van Leusen synthesis when using an excess of an alcohol as the solvent.[1] You can confirm its identity using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. To prevent its formation, limit the amount of alcohol used to 1-2 equivalents.[1] Alternatively, consider using a different solvent system.

Q3: My reductive amination step is producing a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for the primary amine?

A3: To favor the formation of the primary amine during reductive amination, you can employ a stepwise approach. First, form the imine by reacting the corresponding aldehyde or ketone with ammonia or an ammonia equivalent. After the imine is formed, introduce a reducing agent like sodium borohydride. This can minimize the reaction of the newly formed primary amine with the starting carbonyl compound.[5]

Q4: Are there any recommended protecting groups for the oxazole ring during subsequent reactions?

A4: The C-2 position of the oxazole ring is the most acidic and can be reactive.[7] If you need to perform reactions on the side chain that are incompatible with the oxazole ring, you can protect the C-2 position. A triisopropylsilyl (TIPS) group has been reported as an effective protecting group for this purpose and can be removed under mild acidic conditions.[7][8][9]

Experimental Protocols (Illustrative Examples)

Protocol 1: Synthesis of 4-(2-Azidoethyl)oxazole (Intermediate for Amine Synthesis)

This protocol illustrates a potential route to an intermediate that can be reduced to the target amine.

  • Step 1: Oxazole formation via Van Leusen Reaction.

    • To a solution of 3-azidopropanal (1.0 eq) in a 1:1 mixture of DME and methanol is added TosMIC (1.1 eq) and K₂CO₃ (1.5 eq).

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford 4-(2-azidoethyl)oxazole.

  • Step 2: Reduction of the Azide.

    • To a solution of 4-(2-azidoethyl)oxazole (1.0 eq) in methanol is added a catalytic amount of Pd/C (10 mol%).

    • The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 6 hours.

    • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield 2-(Oxazol-4-YL)ethan-1-amine.

Visualizations

Van_Leusen_Reaction_Workflow start Start: 3-Azidopropanal, TosMIC, K2CO3 reaction Van Leusen Reaction (DME/MeOH, RT, 12h) start->reaction workup Workup (EtOAc/H2O extraction) reaction->workup purification Column Chromatography workup->purification intermediate Intermediate: 4-(2-Azidoethyl)oxazole purification->intermediate

Caption: Workflow for the synthesis of the 4-(2-azidoethyl)oxazole intermediate.

Troubleshooting_Low_Yield issue Low Yield of 2-(Oxazol-4-YL)ethan-1-amine cause1 Incomplete Oxazole Formation issue->cause1 cause2 Side Reactions in Oxazole Synthesis issue->cause2 cause3 Inefficient Amine Introduction issue->cause3 solution1 Check Reagents & Conditions (Anhydrous, Stoichiometry) cause1->solution1 solution2 Control Alcohol Amount (1-2 eq) cause2->solution2 solution3a Gabriel: Use Hydrazine cause3->solution3a solution3b Reductive Amination: Stepwise Procedure cause3->solution3b

Caption: Troubleshooting logic for addressing low product yield.

References

Optimizing Amide Coupling Reactions with 2-(Oxazol-4-YL)ethan-1-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing amide coupling reactions with 2-(Oxazol-4-YL)ethan-1-amine. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the coupling of 2-(Oxazol-4-YL)ethan-1-amine with various carboxylic acids.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inefficient activation of the carboxylic acid. 2. Low nucleophilicity of the amine. 3. Steric hindrance from the coupling partners. 4. Sub-optimal reaction temperature. 5. Inappropriate solvent or base. 6. Degradation of the oxazole ring.1. Optimize Coupling Reagent: Switch to a more potent coupling reagent like HATU or COMU, especially for challenging couplings. 2. Pre-activation: Activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine. 3. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. For thermally stable components, refluxing may be an option. 4. Screen Solvents and Bases: Evaluate a range of aprotic polar solvents (e.g., DMF, DMA, NMP) and non-nucleophilic bases (e.g., DIPEA, NMM). 5. Check pH: Ensure the reaction mixture is basic (pH 8-9) after the addition of the amine and base.
Formation of Side Products 1. Epimerization: Racemization of chiral carboxylic acids. 2. Oxazole Ring Opening: The oxazole ring can be susceptible to cleavage under harsh acidic or basic conditions. 3. Reaction with Coupling Reagent: The amine can react with certain coupling reagents (e.g., excess HBTU/HATU) to form a guanidinium byproduct.1. Use Additives: For carbodiimide-based couplings (EDC, DCC), add HOBt or HOAt to suppress racemization. 2. Control Temperature: Perform the coupling at a lower temperature (0°C to room temperature) to minimize side reactions. 3. Avoid Excess Reagent: Use a stoichiometric amount of the uronium/aminium-based coupling reagent relative to the carboxylic acid. 4. Mild Conditions: Avoid strongly acidic or basic workups if oxazole ring stability is a concern.
Difficult Purification 1. Urea Byproducts: Dicyclohexylurea (DCU) from DCC is often difficult to remove. 2. Excess Reagents: Unreacted coupling agents and additives can complicate purification.1. Use Water-Soluble Reagents: Opt for EDC as the carbodiimide, as the resulting urea byproduct is water-soluble and easily removed during aqueous workup. 2. Quenching: Quench the reaction with a small amount of water or a scavenger resin to consume excess activating agent. 3. Aqueous Workup: Perform a thorough aqueous workup with dilute acid (e.g., 1N HCl) and base (e.g., saturated NaHCO₃) to remove basic and acidic impurities.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for 2-(Oxazol-4-YL)ethan-1-amine?

The choice of coupling reagent depends on the carboxylic acid partner. For simple, unhindered acids, EDC/HOBt is often sufficient. For more challenging couplings involving sterically hindered or electron-deficient acids, more powerful reagents like HATU or COMU are recommended to achieve higher yields and faster reaction times.

Q2: What is the optimal solvent and base for this coupling reaction?

Aprotic polar solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), and N-Methyl-2-pyrrolidone (NMP) are generally effective. The most common base is N,N-Diisopropylethylamine (DIPEA) due to its non-nucleophilic nature and high basicity. Triethylamine (TEA) can also be used, but DIPEA is often preferred to minimize potential side reactions.

Q3: Can the oxazole ring interfere with the coupling reaction?

The nitrogen atom in the oxazole ring is weakly basic and generally does not significantly interfere with the amide coupling reaction.[1][2] However, under strongly acidic conditions, the oxazole ring can be protonated, and in the presence of strong nucleophiles or bases, ring-opening can be a potential side reaction.[3] It is therefore advisable to use non-nucleophilic bases and avoid harsh pH conditions during the reaction and workup.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A co-spot of the starting materials and the reaction mixture on the TLC plate will help in determining the consumption of the limiting reagent. LC-MS is particularly useful for confirming the formation of the desired product mass.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a stirred solution of the carboxylic acid (1.0 eq.) in DMF (0.1-0.2 M) at room temperature, add HATU (1.1 eq.) and DIPEA (2.0-3.0 eq.).

  • Stir the mixture for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 2-(Oxazol-4-YL)ethan-1-amine (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
  • To a stirred solution of the carboxylic acid (1.0 eq.), 2-(Oxazol-4-YL)ethan-1-amine (1.0-1.2 eq.), and HOBt (1.1 eq.) in DMF or DCM (0.1-0.2 M) at 0°C, add EDC·HCl (1.1 eq.).

  • Add DIPEA or NMM (2.0-3.0 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions for the amide coupling of 2-(Oxazol-4-YL)ethan-1-amine with representative carboxylic acids. Note: Yields are indicative and may vary depending on the specific substrate and reaction scale.

Table 1: Comparison of Coupling Reagents

Carboxylic AcidCoupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)
Benzoic AcidEDC/HOBtDIPEADMF16RT~75
Benzoic AcidHATUDIPEADMF4RT>90
Phenylacetic AcidEDC/HOBtNMMDCM18RT~80
Phenylacetic AcidHATUDIPEADMF3RT>95
Boc-L-AlanineEDC/HOBtDIPEADMF12RT~70
Boc-L-AlanineHATUDIPEADMF2RT~85

Table 2: Optimization of Reaction Conditions with HATU

Carboxylic AcidBaseSolventTime (h)Temp (°C)Yield (%)
4-Methoxybenzoic AcidDIPEADMF4RT92
4-Methoxybenzoic AcidTEADMF6RT85
4-Methoxybenzoic AcidDIPEADCM8RT78
4-Methoxybenzoic AcidDIPEADMF25095

Visualizations

Signaling Pathway for Amide Bond Formation using HATU

HATU_Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester OAt-Active Ester Carboxylic_Acid->Activated_Ester Activation HATU HATU HATU->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Amide_Product Amide Product Activated_Ester->Amide_Product Nucleophilic Attack Byproducts Tetramethylurea + [Base-H]+ Activated_Ester->Byproducts Amine 2-(Oxazol-4-YL)ethan-1-amine Amine->Amide_Product Troubleshooting_Low_Yield Start Low or No Product Yield Check_Activation Is the carboxylic acid fully activated? Start->Check_Activation Optimize_Reagent Use a stronger coupling reagent (e.g., HATU, COMU). Pre-activate the acid. Check_Activation->Optimize_Reagent No Check_Reaction_Conditions Are the reaction conditions optimal? Check_Activation->Check_Reaction_Conditions Yes Successful_Coupling Improved Yield Optimize_Reagent->Successful_Coupling Optimize_Conditions Increase temperature. Screen solvents and bases. Check_Reaction_Conditions->Optimize_Conditions No Check_Side_Reactions Are there significant side reactions? Check_Reaction_Conditions->Check_Side_Reactions Yes Optimize_Conditions->Successful_Coupling Mitigate_Side_Reactions Use additives (HOBt). Lower temperature. Avoid excess reagents. Check_Side_Reactions->Mitigate_Side_Reactions Yes Check_Side_Reactions->Successful_Coupling No Mitigate_Side_Reactions->Successful_Coupling

References

Technical Support Center: Stability and Degradation of Oxazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of oxazole-containing compounds, with a focus on molecules similar to 2-(Oxazol-4-YL)ethan-1-amine tfa. The information provided is based on general principles of organic chemistry, established regulatory guidelines for forced degradation studies, and known reactivity of related chemical moieties.

Frequently Asked Questions (FAQs) on Forced Degradation Studies

Q1: What is the purpose of a forced degradation study?

A forced degradation study, also known as stress testing, is a critical component of pharmaceutical development. It involves intentionally exposing a drug substance or product to harsh conditions to accelerate its decomposition.[1][2] The primary goals are to:

  • Identify potential degradation products that could form under normal storage conditions.[1][2]

  • Elucidate the degradation pathways of the molecule.[1][2]

  • Develop and validate a "stability-indicating" analytical method that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.[1][3]

  • Understand the intrinsic stability of the molecule to inform formulation, packaging, and storage condition decisions.[2]

Q2: What are the typical stress conditions recommended by regulatory guidelines (e.g., ICH)?

The International Council for Harmonisation (ICH) guidelines suggest a variety of stress conditions to comprehensively assess a molecule's stability.[4] These typically include:

  • Acid and Base Hydrolysis: Exposure to acidic and basic solutions across a range of pH values.[4][5]

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.[4][5]

  • Thermal Degradation: Exposure to high temperatures, often in both dry and humid conditions.[4][5][6]

  • Photolysis: Exposure to light sources that emit both UV and visible radiation.[1][5]

Q3: How much degradation should I aim for in my experiments?

The generally accepted target for degradation is between 5% and 20% of the active pharmaceutical ingredient.[5] This range is considered sufficient to generate and detect degradation products for analytical method validation without leading to secondary or tertiary degradants that may not be relevant under normal storage conditions.

Q4: When in the drug development process should forced degradation studies be performed?

Forced degradation studies are most beneficial when initiated early in the drug development process, ideally before or during Phase II of clinical trials.[7] Early insights into a molecule's stability can guide the selection of a stable salt form, aid in formulation development, and ensure that a suitable stability-indicating method is in place for long-term stability studies. The FDA recommends that these studies be performed during Phase III of the regulatory submission process.[1]

Troubleshooting Guide for Forced Degradation Experiments

Problem Potential Cause(s) Suggested Solution(s)
No or minimal degradation observed (<5%) Stress conditions are too mild (e.g., low temperature, short duration, low concentration of stressor).Increase the severity of the stress conditions incrementally. For example, use a higher concentration of acid/base/oxidant, increase the temperature, or extend the exposure time.
Excessive degradation or complete loss of API (>20%) Stress conditions are too harsh.Reduce the severity of the stress conditions. Decrease the concentration of the stressor, lower the temperature, or shorten the duration of the experiment.
Poor Mass Balance Degradants are not detected by the analytical method (e.g., lack a chromophore), are volatile, or are precipitating out of solution.[8] The analytical method may not be able to separate all degradation products.Use a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD) in addition to a UV detector. Check for precipitation in the stressed samples. Ensure the analytical method has sufficient resolving power.
Inconsistent or Irreproducible Results Variability in experimental conditions (e.g., temperature fluctuations, inconsistent sample preparation). Sample is degrading during analysis.Ensure tight control over all experimental parameters. Prepare fresh samples and standards for each analysis. Cool samples in an autosampler if necessary.
Impurity peaks observed in the placebo sample Degradation of excipients in the formulation.Stress the placebo under the same conditions as the drug product to identify any degradants arising from the excipients.[9]

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies. The specific concentrations, temperatures, and durations should be optimized for the compound of interest, such as this compound.

Acid Hydrolysis
  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition: Add an equal volume of 0.1 M hydrochloric acid (HCl) to the stock solution.

  • Incubation: Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Neutralization: After incubation, cool the sample to room temperature and neutralize it with an appropriate amount of 0.1 M sodium hydroxide (NaOH).

  • Analysis: Dilute the sample to a suitable concentration and analyze using a stability-indicating HPLC method.

Base Hydrolysis
  • Preparation: Prepare a stock solution of the compound as described for acid hydrolysis.

  • Stress Condition: Add an equal volume of 0.1 M sodium hydroxide (NaOH) to the stock solution.

  • Incubation: Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 8 hours).

  • Neutralization: After incubation, cool the sample to room temperature and neutralize it with an appropriate amount of 0.1 M hydrochloric acid (HCl).

  • Analysis: Dilute and analyze the sample as described above.

Oxidative Degradation
  • Preparation: Prepare a stock solution of the compound.

  • Stress Condition: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the stock solution.

  • Incubation: Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

  • Analysis: Dilute and analyze the sample directly.

Thermal Degradation
  • Solid State: Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 80°C / 75% RH) for a set period (e.g., 48 hours).

  • Solution State: Prepare a solution of the compound and incubate it at an elevated temperature (e.g., 80°C) in a sealed vial.

  • Analysis: For the solid sample, dissolve it in a suitable solvent before analysis. For the solution sample, cool and analyze directly.

Photolytic Degradation
  • Sample Preparation: Prepare both a solid sample and a solution of the compound in transparent vials. Prepare control samples wrapped in aluminum foil to protect them from light.

  • Exposure: Place the samples in a photostability chamber and expose them to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).[1]

  • Analysis: Analyze the exposed and control samples and compare the results to determine the extent of photodegradation.

Data Presentation

Quantitative results from forced degradation studies should be summarized in a clear and organized manner.

Stress ConditionDuration/ Temp.% Assay of API% DegradationNumber of DegradantsMajor Degradant(s) (% Area)Mass Balance (%)
0.1 M HCl24h / 60°C
0.1 M NaOH8h / 60°C
3% H₂O₂24h / RT
Heat (Solid)48h / 80°C
Light (Solution)ICH Q1B

Visualizations

Hypothetical Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for a compound like 2-(Oxazol-4-YL)ethan-1-amine under hydrolytic and oxidative stress. The oxazole ring can be susceptible to hydrolysis, leading to ring-opening, while the primary amine is a potential site for oxidation.

G cluster_conditions Stress Conditions cluster_pathway Hypothetical Degradation Pathway Acid/Base Hydrolysis Acid/Base Hydrolysis API 2-(Oxazol-4-YL)ethan-1-amine Acid/Base Hydrolysis->API Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->API Degradant1 Ring-Opened Amide API->Degradant1 Degradant2 Oxidized Amine (e.g., Hydroxylamine) API->Degradant2

Caption: Hypothetical degradation pathways for an oxazole-ethylamine compound.

Experimental Workflow for Forced Degradation Studies

This diagram outlines the logical flow of a typical forced degradation study, from planning to data analysis.

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Stress Experiments cluster_analysis Phase 3: Analysis & Evaluation Plan Define Stress Conditions & Timepoints Prepare Prepare Stock Solutions (API & Placebo) Plan->Prepare Stress Expose Samples to Acid, Base, Oxidative, Thermal, & Photo Stress Prepare->Stress Analyze Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) Stress->Analyze Evaluate Evaluate Data: % Degradation, Purity, Mass Balance Analyze->Evaluate Identify Identify Major Degradants (if necessary) Evaluate->Identify

Caption: General workflow for conducting forced degradation studies.

References

storage conditions to prevent degradation of 2-(Oxazol-4-YL)ethan-1-amine tfa

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 2-(Oxazol-4-YL)ethan-1-amine tfa to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.

Q2: What is the expected shelf-life of this compound?

Q3: Can I store this compound at room temperature?

Short-term storage at room temperature may be acceptable for brief periods, such as during experimental use. However, for long-term storage, refrigeration at 2-8°C is strongly advised to minimize the risk of degradation.

Q4: Is this compound sensitive to light?

Yes, compounds containing an oxazole ring can be susceptible to photolytic degradation. Therefore, it is essential to store the material in a light-protected container, such as an amber vial.

Q5: How does the trifluoroacetate (TFA) salt form affect stability?

The TFA salt form can enhance the stability of the amine compared to the freebase. However, TFA salts are often hygroscopic, meaning they can absorb moisture from the air. It is critical to store the compound in a dry environment to prevent moisture-induced degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or inconsistent experimental results. Degradation of the compound due to improper storage.- Verify storage conditions (temperature, light, and moisture protection).- Perform a purity analysis (e.g., HPLC, LC-MS) to assess the integrity of the compound.- If degradation is confirmed, procure a new batch of the compound and strictly adhere to the recommended storage conditions.
Discoloration or change in physical appearance. Potential degradation, possibly due to oxidation or photolysis.- Do not use the material if a significant change in appearance is observed.- Assess the purity of the material.- Review handling procedures to ensure minimal exposure to air and light.
Compound appears clumpy or wet. Absorption of moisture from the atmosphere.- Store the compound in a desiccator, especially after opening.- Ensure the container is tightly sealed immediately after use.- Moisture can accelerate hydrolytic degradation of the oxazole ring.

Summary of Storage Recommendations

Condition Recommendation Rationale
Temperature 2-8°C (Refrigerated)To slow down potential degradation pathways.
Light Protect from light (e.g., amber vial)The oxazole ring can be susceptible to photolysis.
Moisture Store in a dry environment (e.g., desiccator)The TFA salt can be hygroscopic, and moisture can lead to hydrolysis of the oxazole ring.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially for long-term storage.To prevent oxidation.

Potential Degradation Pathways

The degradation of this compound can be influenced by several factors, including exposure to moisture, light, and elevated temperatures. The primary sites of degradation are the oxazole ring and the primary amine.

Potential Degradation Pathways A This compound B Hydrolysis A->B Moisture, pH C Oxidation A->C Oxygen, Peroxides D Photolysis A->D UV/Visible Light E Ring-Opened Products B->E F Oxidized Products C->F G Photodegradants D->G

Caption: Factors leading to the degradation of this compound.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

A forced degradation study can help identify the potential degradation products and the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for a specified period.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Example of a Stability-Indicating HPLC Method

This is a general method and may require optimization for this specific compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over a set period (e.g., 20-30 minutes) to elute the parent compound and any potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 210-260 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Logical Workflow for Handling and Storage

Workflow for Handling and Storage A Receive Compound B Verify Certificate of Analysis A->B C Store at 2-8°C in a dark, dry place B->C D Use in Experiment C->D E Minimize exposure to light and air D->E F Tightly seal container after use D->F H Monitor for signs of degradation D->H G Return to 2-8°C storage F->G I Re-analyze if degradation is suspected H->I

Caption: Recommended workflow for handling and storing the compound.

Technical Support Center: 2-(Oxazol-4-YL)ethan-1-amine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the removal of trifluoroacetic acid (TFA) from 2-(Oxazol-4-YL)ethan-1-amine and similar amine-containing small molecules.

Frequently Asked Questions (FAQs)

Q1: Why is my synthesized 2-(Oxazol-4-YL)ethan-1-amine in a TFA salt form?

Trifluoroacetic acid is a strong acid commonly used in synthetic organic chemistry. Your product is likely a TFA salt for one of two reasons:

  • Boc Deprotection: TFA is the standard reagent for removing tert-butyloxycarbonyl (Boc) protecting groups from amines. After deprotection, the newly formed free amine is in an acidic environment and readily forms a salt with the trifluoroacetate counter-ion.[1][2]

  • HPLC Purification: TFA is frequently used as an ion-pairing agent in reverse-phase HPLC to improve peak shape and resolution for peptides and small molecules containing amine groups.[3][4] Fractions collected after purification will contain your compound as a TFA salt.

The basic nitrogen on your amine compound forms an ammonium trifluoroacetate salt (R-NH3⁺ ⁻OOCCF3).[5]

Q2: What are the common consequences of residual TFA in my sample?

Residual TFA can be problematic for several reasons:

  • Toxicity: TFA is toxic and can interfere with biological assays or in vivo studies.[4][6]

  • Altered Biological Activity: The presence of the TFA counter-ion can change the conformation and behavior of the molecule, potentially affecting its biological activity.[7]

  • Inaccurate Quantification: The presence of the TFA salt increases the measured weight of the product, leading to errors in yield calculations and concentration determinations.[1]

  • Interference with Analysis: TFA can interfere with certain analytical techniques, such as infrared spectroscopy.[7]

Q3: How do I choose the best method to remove TFA from my compound?

The optimal method depends primarily on the solubility of your free amine, 2-(Oxazol-4-YL)ethan-1-amine. The first step is to determine if your compound is soluble in common organic solvents (like dichloromethane, ethyl acetate) or if it is primarily water-soluble.

A decision-making workflow is presented below.

G start Start: 2-(Oxazol-4-YL)ethan-1-amine TFA Salt solubility_test Is the free amine soluble in organic solvents (DCM, EtOAc)? start->solubility_test lle Method 1: Liquid-Liquid Extraction (Basification & Extraction) solubility_test->lle Yes polar_methods Compound is polar/ water-soluble solubility_test->polar_methods No end_product End: Free Amine (Salt-Free) lle->end_product spe Method 2: Solid-Phase Extraction (SPE) (Basic or Ion-Exchange Resin) polar_methods->spe ion_exchange Method 3: Ion Exchange & Lyophilization (HCl or Acetate Exchange) polar_methods->ion_exchange spe->end_product ion_exchange->end_product

Caption: Decision workflow for selecting a TFA removal method.

Troubleshooting Guides & Methodologies

This section provides detailed protocols and troubleshooting for the most common TFA removal techniques.

Method 1: Liquid-Liquid Extraction (LLE)

This is the preferred method for compounds soluble in water-immiscible organic solvents. The principle is to basify the aqueous phase, which deprotonates the amine (R-NH3⁺ → R-NH2), making it less water-soluble and extractable into an organic solvent. The TFA remains in the aqueous phase as its sodium or potassium salt.

G cluster_0 Separatory Funnel organic_phase Organic Layer (DCM or EtOAc) Contains Free Amine (R-NH2) aqueous_phase Aqueous Layer (pH > 10) Contains Sodium Trifluoroacetate (CF3COONa) reaction R-NH3+ CF3COO- + NaOH → R-NH2 + CF3COONa + H2O reaction->organic_phase Extracts into reaction->aqueous_phase Remains in start TFA Salt in Organic Solvent base_wash Wash with Aqueous Base (e.g., 5% NaOH) start->base_wash base_wash->reaction

Caption: Principle of TFA removal by liquid-liquid extraction.

Experimental Protocol:

  • Dissolve the amine TFA salt in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[5][8]

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a basic aqueous solution, such as 5% aqueous NaOH or saturated NaHCO3. To ensure complete deprotonation of the amine, a stronger base like NaOH is recommended, bringing the aqueous phase to at least pH 12.[5]

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate.

  • Drain the aqueous layer. To ensure complete removal, you may repeat the wash (steps 3-5) one or two more times.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent under reduced pressure to yield the free amine.[8]

Troubleshooting:

  • Problem: An emulsion forms between the layers.

    • Solution: Add a small amount of brine to help break the emulsion. Let the funnel stand for a longer period.

  • Problem: Low recovery of the product.

    • Solution: Your free amine may have some water solubility.[1] Re-extract the combined aqueous layers with fresh organic solvent. If the compound is highly polar, this method may not be suitable.[9]

Method 2: Solid-Phase Extraction (SPE)

This method is ideal for polar or water-soluble amines that are difficult to extract using LLE. The compound is passed through a cartridge containing a basic resin, which traps the TFA and allows the free amine to be collected.[10]

G start 1. Load Sample (Amine TFA Salt in Solvent) spe_cartridge 2. SPE Cartridge (e.g., PL-HCO3 MP Resin) Resin-H+ + CF3COO- → Resin-CF3COO- + H+ start->spe_cartridge wash 3. Wash (Methanol) spe_cartridge->wash elute 4. Collect Eluate (Contains Free Amine) wash->elute

Caption: Workflow for TFA removal using a basic SPE cartridge.

Experimental Protocol:

  • Select a suitable basic SPE cartridge (e.g., PL-HCO3 MP, Amberlyst A-21, or other amine-based or carbonate resins).[1][10]

  • Precondition the cartridge by washing with 1-2 column volumes of the solvent used to dissolve your sample (e.g., methanol).[10]

  • Dissolve your amine TFA salt in a minimal amount of a suitable solvent (e.g., methanol, water, or DCM).

  • Load the solution onto the conditioned SPE cartridge and allow it to pass through under gravity or gentle positive pressure.

  • Wash the cartridge with 1-2 additional column volumes of the solvent to ensure all of your compound has eluted.

  • Combine the fractions that passed through the cartridge and evaporate the solvent under reduced pressure to obtain the free amine.[10]

Troubleshooting:

  • Problem: The compound is retained on the column.

    • Solution: The resin may have some reverse-phase character, or there might be a non-specific interaction. Try eluting with a slightly stronger or more polar solvent. Ensure the resin is purely basic and not a mixed-mode resin.

Method 3: Ion Exchange via Lyophilization

This method replaces the trifluoroacetate counter-ion with a more biocompatible one, like chloride or acetate. It involves dissolving the TFA salt in a solution of a different acid and then removing the solvent and excess acid by lyophilization (freeze-drying).[4][6]

Experimental Protocol (TFA/HCl Exchange):

  • Dissolve the peptide TFA salt in a 100 mM HCl solution. A common concentration is 1 mg of compound per 1 mL of solution.[4][11]

  • Allow the solution to stand at room temperature for several minutes.

  • Freeze the solution completely using liquid nitrogen or a -80°C freezer.

  • Lyophilize the frozen solution overnight until all liquid is gone.

  • To ensure complete exchange, the process (steps 1-4) should be repeated at least two more times.[4][11] The final product will be the amine hydrochloride salt.

Troubleshooting:

  • Problem: TFA is still detected after multiple cycles.

    • Solution: The lyophilization must be thorough. Ensure a high vacuum and sufficient time for complete sublimation. The number of cycles may need to be increased.

Comparison of TFA Removal Methods

MethodPrincipleIdeal ForAdvantagesDisadvantages
Liquid-Liquid Extraction Acid-base extractionNon-polar, organic-soluble aminesFast, inexpensive, scalableIneffective for polar/water-soluble compounds; can form emulsions.[1][5]
Solid-Phase Extraction (SPE) Ion exchange on a solid supportPolar and water-soluble aminesHigh recovery for polar compounds; avoids aqueous workup.[1][10]Requires specific SPE cartridges; potential for non-specific binding.
Ion Exchange & Lyophilization Counter-ion replacement with a volatile acidPeptides and highly polar small moleculesYields a different, often more biocompatible, salt (e.g., HCl, acetate).[6][11]Time-consuming; requires lyophilizer; replaces one salt with another.
Azeotropic Distillation Co-evaporation with a solventRemoving trace amounts of residual TFASimple; requires only a rotary evaporator.Ineffective at breaking the amine-TFA salt; only removes excess, unbound TFA.[2][12][13]

Verification of TFA Removal

To confirm the successful removal of the trifluoroacetate counter-ion, the following analytical techniques can be used:

  • 19F-NMR: This is a highly sensitive method. The disappearance of the characteristic singlet for the -CF3 group is a definitive indicator of TFA removal.[7]

  • 1H-NMR: The chemical shifts of protons near the amine group will change upon conversion from the ammonium salt to the free amine.[10]

  • Mass Spectrometry: A high-resolution mass spectrum will show the mass of the protonated free amine [M+H]⁺ without the additional mass of the TFA counter-ion.

References

minimizing epimerization during synthesis of 2-(Oxazol-4-YL)ethan-1-amine analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing epimerization during the synthesis of chiral 2-(oxazol-4-yl)ethan-1-amine analogs.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in the synthesis of chiral 2-(oxazol-4-yl)ethan-1-amine analogs?

A1: Epimerization is the unwanted conversion of a chiral center to its opposite configuration. In the context of drug development, this is a critical issue as different epimers can have vastly different pharmacological activities and toxicological profiles. For 2-(oxazol-4-yl)ethan-1-amine analogs, the stereocenter of interest is the carbon atom bearing the amine group, which is adjacent to the oxazole ring. Loss of stereochemical integrity at this center can lead to a mixture of diastereomers or enantiomers, complicating purification and compromising the biological efficacy of the final compound.

Q2: What are the primary mechanisms that lead to epimerization in this class of compounds?

A2: There are two main pathways for epimerization at a carbon alpha to a carbonyl or an activating group like an oxazole ring:

  • Direct Enolization/Proton Abstraction: A base can directly remove the proton at the chiral center, forming a planar, achiral enolate or a carbanion intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of epimers.[1]

  • Oxazolone Formation: In syntheses starting from N-acylated amino acids, an activated carboxyl group can cyclize to form an oxazol-5(4H)-one (azlactone) intermediate. The proton at the C4 position of this ring is highly acidic and easily removed by a base, leading to rapid racemization.[1] While the target molecule itself is not an oxazolone, this mechanism is a major concern in precursor synthesis, such as in the Dakin-West reaction.[2][3][4]

Q3: Which steps in a typical synthesis of 2-(oxazol-4-yl)ethan-1-amine analogs are most susceptible to epimerization?

A3: Epimerization risk is highest during steps that involve:

  • Exposure to strong bases: Any step utilizing strong bases can promote direct proton abstraction.

  • Elevated temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for epimerization.

  • Activation of a neighboring carboxyl group: As seen in peptide coupling or the Dakin-West reaction, this can facilitate the formation of a racemization-prone oxazolone intermediate.[2][3][4]

  • Oxazole ring formation: Depending on the synthetic route (e.g., Robinson-Gabriel synthesis from a chiral α-amino ketone precursor), the conditions required for cyclization might induce epimerization.[5]

Q4: How does the oxazole ring itself influence the risk of epimerization?

A4: The oxazole ring is an electron-withdrawing group, which can increase the acidity of the proton at the adjacent chiral center, making it more susceptible to base-mediated abstraction. The pKa of C-H bonds on the oxazole ring itself is around 27-30 in DMSO, with the C2 proton being the most acidic.[6] While the proton on the adjacent carbon of the ethylamine side chain is expected to be less acidic than the ring protons, its acidity is still likely enhanced compared to a simple alkyl chain, thereby increasing the risk of epimerization in the presence of a base.

Troubleshooting Guides

Problem 1: Significant epimerization observed after oxazole ring formation.

This issue often arises when using methods like the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[5]

Potential Cause Recommended Solution
Harsh cyclodehydrating agent (e.g., concentrated H₂SO₄, POCl₃) Switch to milder cyclodehydrating agents. A common and effective alternative is the use of triphenylphosphine (PPh₃) and iodine (I₂) with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA).
High reaction temperature Perform the cyclization at the lowest effective temperature. If using PPh₃/I₂, the reaction can often be run at or below room temperature.
Prolonged reaction time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the exposure of the product to epimerization-promoting conditions.
Problem 2: Epimerization during functional group manipulations on a pre-formed chiral intermediate.

This can occur, for example, when deprotecting a nitrogen protecting group or modifying another part of the molecule in the presence of the chiral center.

Potential Cause Recommended Solution
Use of strong, non-sterically hindered bases (e.g., NaOH, KOH, NaOMe) Employ sterically hindered, non-nucleophilic bases such as diisopropylethylamine (DIEA) or 2,4,6-trimethylpyridine (TMP). Weaker bases like potassium carbonate (K₂CO₃) may also be suitable depending on the required reactivity.
Polar aprotic solvents (e.g., DMF, DMSO) These solvents can accelerate epimerization.[7] If possible, switch to less polar solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Elevated reaction temperatures Conduct the reaction at a lower temperature. Reactions that are sluggish at room temperature can often be successfully run at 0 °C or even -78 °C to suppress epimerization.

Quantitative Data on Factors Influencing Epimerization

The following tables summarize data, primarily from the field of peptide synthesis, which provides valuable insights into controlling epimerization.

Table 1: Effect of Base on Epimerization

BaseSteric HindranceRelative BasicityTypical Epimerization LevelReference
Triethylamine (TEA)LowHighHigh[8]
N-Methylmorpholine (NMM)ModerateModerateModerate to High[8]
Diisopropylethylamine (DIEA)HighHighLow to Moderate[8]
2,4,6-Trimethylpyridine (TMP)HighLowVery Low[8]

Table 2: Effect of Solvent on Epimerization

SolventPolarityEffect on EpimerizationReference
Dichloromethane (DCM)LowLow[7]
Tetrahydrofuran (THF)ModerateModerate[7]
Acetonitrile (MeCN)HighModerate to High[7]
Dimethylformamide (DMF)High (Aprotic)High[7]

Experimental Protocols

Protocol 1: Mild Oxazole Synthesis via Modified Robinson-Gabriel Cyclodehydration

This protocol is designed to minimize epimerization during the formation of the oxazole ring from a chiral N-acyl-α-amino ketone precursor.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chiral N-acyl-α-amino ketone (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA) or diisopropylethylamine (DIEA) (3.0 eq), followed by triphenylphosphine (1.5 eq).

  • Cyclization: Add a solution of iodine (1.5 eq) in DCM or THF dropwise to the stirred reaction mixture. The dark color of the iodine should dissipate as the reaction proceeds.

  • Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Base-Mediated Reaction with Minimized Epimerization

This protocol outlines a general procedure for performing a base-mediated reaction (e.g., deprotection, alkylation) on a substrate containing the chiral 2-(oxazol-4-yl)ethan-1-amine scaffold.

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the substrate (1.0 eq) in anhydrous THF or DCM (0.1 M).

  • Cooling: Cool the solution to the desired temperature. For reactions known to be prone to epimerization, start at -78 °C (dry ice/acetone bath). For less sensitive substrates, 0 °C may suffice.

  • Base Addition: Slowly add a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIEA) (1.1 - 1.5 eq).

  • Reagent Addition: After stirring for 10-15 minutes, add the electrophile or other reactant slowly to the mixture.

  • Reaction: Maintain the low temperature and stir the reaction, monitoring its progress by TLC or LC-MS. If the reaction is too slow, allow the temperature to rise gradually.

  • Quenching: Once complete, quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: Warm the mixture to room temperature and perform a standard aqueous workup and extraction. Purify the product by column chromatography.

Visualizations

Mechanism of Base-Catalyzed Epimerization

epimerization_mechanism cluster_R (R)-Epimer cluster_intermediate Planar Intermediate cluster_S (S)-Epimer R_epimer H-C(R)-Amine | Oxazole intermediate [C(R)-Amine]⁻ | Oxazole R_epimer->intermediate + Base - H⁺ intermediate->R_epimer + H⁺ S_epimer Amine-(R)C-H | Oxazole intermediate->S_epimer + H⁺

Caption: Base-catalyzed epimerization via a planar carbanion intermediate.

Troubleshooting Workflow for Epimerization

troubleshooting_workflow start Epimerization Detected check_base Is a strong or non-hindered base used? start->check_base change_base Switch to a hindered base (e.g., DIEA, TMP) or a weaker base (e.g., K₂CO₃) check_base->change_base Yes check_temp Is the reaction run at elevated temperature? check_base->check_temp No end Re-evaluate Epimerization change_base->end lower_temp Lower the reaction temperature (e.g., to 0 °C or -78 °C) check_temp->lower_temp Yes check_solvent Is a polar aprotic solvent used (e.g., DMF)? check_temp->check_solvent No lower_temp->end change_solvent Switch to a less polar solvent (e.g., THF, DCM) check_solvent->change_solvent Yes check_solvent->end No change_solvent->end

Caption: Decision tree for troubleshooting and minimizing epimerization.

References

scaling up the synthesis of 2-(Oxazol-4-YL)ethan-1-amine without compromising purity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-(Oxazol-4-YL)ethan-1-amine

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and scale-up of 2-(Oxazol-4-YL)ethan-1-amine. Our goal is to help you navigate common challenges to achieve high-purity target compounds on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the oxazole ring in 2-(Oxazol-4-YL)ethan-1-amine?

A1: Several established methods can be adapted for the synthesis of 4-substituted oxazoles. For this specific target, the most relevant routes include the Bredereck synthesis, which involves the reaction of an α-haloketone with an amide, and the Van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC).[1][2] The choice of route often depends on the availability of starting materials, scalability, and tolerance to other functional groups.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: When scaling up, the most critical parameters to monitor and control are:

  • Temperature: Exothermic events, especially during cyclization, must be managed to prevent side reactions.

  • Reagent Addition Rate: Slow and controlled addition of reagents is crucial to maintain temperature and concentration profiles, minimizing impurity formation.

  • Mixing Efficiency: Inadequate mixing in larger reactors can lead to localized "hot spots" or concentration gradients, resulting in inconsistent product quality and lower yields.

  • Work-up and Isolation: The purification method must be scalable. Transitioning from chromatography to crystallization is often necessary and requires significant process development.

Q3: What types of impurities are typically observed, and how can they be minimized?

A3: Common impurities may include unreacted starting materials, partially reacted intermediates (e.g., the α-haloketone), and side-products from competing reaction pathways. For instance, in the Bredereck synthesis, impurities can arise from self-condensation of the ketone or over-alkylation. Minimizing these involves optimizing reaction stoichiometry, temperature, and reaction time.[3] Using a slight excess of the amide component can help drive the reaction to completion.

Q4: Is purification by column chromatography viable at a large scale?

A4: While effective at the lab scale, silica gel chromatography can be costly and time-consuming for large-scale production, often leading to significant solvent waste.[4][5] For multi-kilogram scale, developing a robust crystallization procedure for the final product or a key intermediate is highly recommended. This may involve screening various solvent systems and optimizing cooling profiles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-(Oxazol-4-YL)ethan-1-amine, following a plausible multi-step synthetic route.

Logical Troubleshooting Flow

G cluster_0 Problem Identification cluster_1 Purity Troubleshooting cluster_2 Yield Troubleshooting start Low Purity or Yield purity_issue Low Purity of Final Product start->purity_issue yield_issue Low Yield in Key Step start->yield_issue analyze_impurities Analyze Impurities (LC-MS, NMR) purity_issue->analyze_impurities check_conditions Review Reaction Parameters (Temp, Time, Stoichiometry) yield_issue->check_conditions impurity_known Known Impurity (e.g., Starting Material) analyze_impurities->impurity_known Identified impurity_unknown Unknown Side-Product analyze_impurities->impurity_unknown Not Identified recrystallize Optimize Recrystallization impurity_known->recrystallize rework_reaction Re-evaluate Reaction Conditions impurity_unknown->rework_reaction degradation Product Degradation? check_conditions->degradation Conditions too harsh incomplete Incomplete Conversion? check_conditions->incomplete Conditions too mild optimize_workup Optimize Work-up / Isolation degradation->optimize_workup drive_reaction Drive Reaction to Completion (e.g., add excess reagent) incomplete->drive_reaction

Caption: Troubleshooting decision tree for purity and yield issues.

Specific Troubleshooting Q&A

Issue 1: Low yield during the oxazole ring formation (cyclization step).

  • Q: My cyclization of the α-haloketone intermediate with formamide is yielding less than 50% of the desired oxazole. What should I investigate?

    • A: Potential Cause 1: Incomplete Reaction. The reaction may not have reached completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

    • A: Solution 1: Increase the reaction time or temperature. However, be cautious as excessive heat can lead to decomposition. A modest increase from 80°C to 100°C could be beneficial. Consider using a higher boiling point solvent if compatible.

    • A: Potential Cause 2: Competing Side Reactions. The α-haloketone is susceptible to self-condensation or reaction with other nucleophiles.

    • A: Solution 2: Ensure the formamide is in sufficient excess (e.g., 5-10 equivalents) to act as both reactant and solvent, favoring the desired pathway. Ensure the starting materials are pure and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

Issue 2: The Boc-deprotection step results in a complex mixture and low purity.

  • Q: When removing the Boc protecting group with HCl in an alcohol solvent, I get multiple spots on my TLC plate and the final purity is low. Why is this happening?

    • A: Potential Cause 1: Product Instability. The free amine may be unstable under strongly acidic conditions or prolonged heating, leading to degradation.

    • A: Solution 1: Perform the deprotection at a lower temperature (e.g., 0°C to room temperature). Use a less harsh acidic reagent if possible, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by evaporation.

    • A: Potential Cause 2: Incomplete reaction or salt formation issues. The deprotection might be incomplete, or the product hydrochloride salt may be difficult to isolate cleanly.

    • A: Solution 2: Ensure at least 3-4 equivalents of HCl are used to fully protonate all basic sites and drive the reaction. After completion, if the product is an oil, try triturating with a non-polar solvent like diethyl ether or MTBE to induce precipitation of the hydrochloride salt, which can often be filtered and washed to improve purity.

Issue 3: Difficulty removing a persistent impurity during final product crystallization.

  • Q: I have an impurity with a similar polarity to my final product, 2-(Oxazol-4-YL)ethan-1-amine, that co-crystallizes. How can I remove it?

    • A: Potential Cause: Structural Similarity. The impurity may be a structurally related compound, such as a regioisomer or a byproduct from a minor reaction pathway.

    • A: Solution 1: Salt Screening. Convert the free amine to various acid addition salts (e.g., hydrochloride, hydrobromide, oxalate, tartrate). Different salts have different crystal lattice energies and solubilities, which can be exploited to exclude the impurity during crystallization.

    • A: Solution 2: pH Adjustment during Work-up. If the impurity has a different pKa from the product, an extractive work-up with careful pH control can be used. For example, adjusting the pH of an aqueous solution may selectively protonate the product, allowing it to be separated from a less basic impurity.

Data Presentation

Table 1: Optimization of Oxazole Formation Reaction
EntrySolventBase (equiv.)Temperature (°C)Time (h)Yield (%)Purity (HPLC, %)
1DMFK₂CO₃ (1.5)80125585
2DioxaneK₂CO₃ (1.5)10086890
3DioxaneCs₂CO₃ (1.5)10067592
4MeCNK₂CO₃ (1.5)80 (reflux)126288
5 Dioxane Cs₂CO₃ (2.0) 100 6 81 95

Data is illustrative and based on typical optimization studies for similar heterocyclic formations.

Experimental Protocols

Protocol 1: Synthesis of Boc-protected 2-(Oxazol-4-YL)ethan-1-amine

This protocol assumes the use of a Bredereck-style synthesis from a suitable α-haloketone precursor.

G start Start: α-Haloketone Precursor + Formamide react Heat in Dioxane (e.g., 100°C, 6h) start->react monitor Monitor by LC-MS (for consumption of starting material) react->monitor workup Aqueous Work-up (Quench, Extract with EtOAc) monitor->workup Reaction Complete purify Purification (Column Chromatography or Crystallization) workup->purify product Product: Boc-protected Oxazole purify->product

Caption: Experimental workflow for the oxazole formation step.

Procedure:

  • Reaction Setup: To a solution of the α-haloketone precursor (1.0 equiv) in dioxane (5 mL per gram of precursor), add formamide (5.0 equiv).

  • Cyclization: Heat the reaction mixture to 100°C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2 hours until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the mixture to room temperature and pour it into an equal volume of cold water. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) or by developing a crystallization procedure to obtain the pure Boc-protected oxazole intermediate.

Protocol 2: Deprotection to Yield 2-(Oxazol-4-YL)ethan-1-amine HCl Salt

Procedure:

  • Dissolution: Dissolve the Boc-protected oxazole (1.0 equiv) in 1,4-dioxane or methanol (10 mL per gram).

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add a 4M solution of HCl in dioxane (4.0 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC/LC-MS until the starting material is no longer visible.

  • Isolation: Concentrate the reaction mixture under reduced pressure. If a solid does not form, add diethyl ether or MTBE and stir vigorously to induce precipitation of the hydrochloride salt.

  • Purification: Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the final product, 2-(Oxazol-4-YL)ethan-1-amine, as its hydrochloride salt. Purity should be checked by HPLC and NMR.

References

Technical Support Center: Characterization of 2-(Oxazol-4-YL)ethan-1-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Oxazol-4-YL)ethan-1-amine and related products.

Frequently Asked Questions (FAQs)

Q1: What are the main analytical techniques used to characterize 2-(Oxazol-4-YL)ethan-1-amine?

A1: The primary analytical techniques for characterizing 2-(Oxazol-4-YL)ethan-1-amine include High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Mass Spectrometry (MS) for molecular weight confirmation and structural elucidation, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis.

Q2: Why am I observing significant peak tailing in the HPLC analysis of my 2-(Oxazol-4-YL)ethan-1-amine sample?

A2: Peak tailing is a common issue when analyzing basic compounds like 2-(Oxazol-4-YL)ethan-1-amine, which contains a primary amine.[1][2][3] The primary cause is often the interaction between the basic amine group and acidic residual silanol groups on the surface of silica-based HPLC columns.[1][3] This secondary interaction can be minimized by using a base-deactivated column, operating at a lower mobile phase pH to protonate the silanols, or using a higher pH to deprotonate the analyte.[3][4]

Q3: What are the expected degradation pathways for 2-(Oxazol-4-YL)ethan-1-amine under stress conditions?

A3: Based on forced degradation studies of related oxazole and amine-containing compounds, potential degradation pathways include hydrolysis of the oxazole ring under acidic or basic conditions and oxidation of the amine group.[5][6][7] The oxazole ring can be susceptible to opening, particularly with certain substituents.[8] It is crucial to perform forced degradation studies (acid, base, oxidative, thermal, and photolytic) to identify potential degradants and establish a stability-indicating HPLC method.[5][7][9]

Q4: What are the typical starting points for developing an HPLC method for this compound?

A4: For reversed-phase HPLC, a C18 column is a common starting point. Due to the polar nature of the molecule, a highly aqueous mobile phase may be required, or Hydrophilic Interaction Liquid Chromatography (HILIC) could be a more suitable alternative for better retention.[10] A typical mobile phase for reversed-phase could be a mixture of acetonitrile or methanol and a buffered aqueous phase (e.g., ammonium acetate or formate) to control pH and improve peak shape.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing Interaction of the primary amine with residual silanols on the column.[1][2][3]- Use a base-deactivated or end-capped C18 column.- Lower the mobile phase pH (e.g., to pH 3) to protonate silanol groups.[3]- Increase the buffer concentration in the mobile phase.[2]- Consider using HILIC with an amide or amino column.[10][11]
Poor Retention in Reversed-Phase The compound is highly polar.- Use a more aqueous mobile phase.- Switch to a HILIC column (e.g., amide, amino).[10][12]- Employ an ion-pairing reagent (use with caution as it may not be MS-compatible).
Split Peaks Column void or blockage at the inlet frit.[4]- Reverse flush the column (if permitted by the manufacturer).- Replace the in-line filter and guard column.- If the problem persists, replace the analytical column.[3]
Irreproducible Retention Times Fluctuation in mobile phase composition or temperature.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Check the HPLC pump for proper functioning.
Mass Spectrometry (MS) Analysis
Problem Potential Cause Troubleshooting Steps
Low Ionization Efficiency Suboptimal ion source conditions.- Optimize electrospray ionization (ESI) parameters (e.g., capillary voltage, gas flow, temperature).- Ensure the mobile phase is compatible with ESI (volatile buffers like ammonium formate or acetate are preferred).
Unexpected Fragments In-source fragmentation or presence of impurities.- Reduce the fragmentation voltage in the ion source.- Analyze the sample by HPLC-MS to separate potential impurities.
Difficulty in Fragment Interpretation Complex fragmentation pattern of the oxazole ring.- The oxazole ring can undergo characteristic cleavages, such as the loss of CO, HCN, or rearrangements.[13]- Compare the fragmentation pattern with known spectra of similar oxazole-containing compounds.- Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragments.
NMR Spectroscopy
Problem Potential Cause Troubleshooting Steps
Broad Peaks for Amine Protons Proton exchange with residual water in the solvent.- Use a fresh, anhydrous deuterated solvent.- Add a drop of D₂O to exchange the amine protons, causing their signal to disappear, which helps in peak assignment.
Complex Multiplets Overlapping signals in the aliphatic and aromatic regions.- Use a higher field strength NMR spectrometer for better signal dispersion.- Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and confirm structural assignments.

Experimental Protocols

Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for resolving the active pharmaceutical ingredient (API) from its potential degradation products.

Objective: To develop an HPLC method capable of separating 2-(Oxazol-4-YL)ethan-1-amine from its degradation products formed under various stress conditions.

Methodology:

  • Column: Start with a base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (or a more specific wavelength if the chromophore allows).

  • Forced Degradation:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours.

    • Photolytic: Expose to UV light (ICH Q1B conditions).

  • Analysis: Inject the stressed samples and verify that the main peak is spectrally pure and well-resolved from any degradation peaks.

Impurity Profiling by LC-MS

Objective: To identify and characterize potential process-related impurities and degradation products.

Methodology:

  • LC System: Use the HPLC method developed above with an MS-compatible mobile phase (e.g., ammonium formate or acetate buffer instead of phosphate buffers).

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for the amine-containing analyte.

  • Data Acquisition: Acquire full scan MS data to detect all ions and tandem MS (MS/MS) data for structural elucidation of the parent compound and any detected impurities.

  • Data Analysis: Propose structures for impurities based on their accurate mass and fragmentation patterns. The fragmentation of the oxazole ring and the ethylamine side chain will be key to identification.

Visualizations

HPLC_Troubleshooting_Workflow HPLC Troubleshooting Workflow for 2-(Oxazol-4-YL)ethan-1-amine start Observe Chromatographic Issue issue What is the issue? start->issue peak_tailing Peak Tailing issue->peak_tailing Tailing Factor > 1.2 poor_retention Poor Retention (RP) issue->poor_retention k' < 1 split_peaks Split Peaks issue->split_peaks Distorted Peak Shape solution_tailing1 Use Base-Deactivated Column peak_tailing->solution_tailing1 solution_tailing2 Adjust Mobile Phase pH peak_tailing->solution_tailing2 solution_tailing3 Consider HILIC peak_tailing->solution_tailing3 solution_retention1 Increase Aqueous Content poor_retention->solution_retention1 solution_retention2 Switch to HILIC poor_retention->solution_retention2 solution_split1 Check for Column Void split_peaks->solution_split1 solution_split2 Replace Filters/Guard Column split_peaks->solution_split2 end_node Problem Resolved solution_tailing1->end_node solution_tailing2->end_node solution_tailing3->end_node solution_retention1->end_node solution_retention2->end_node solution_split1->end_node solution_split2->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

Analytical_Characterization_Pathway Analytical Characterization Pathway for 2-(Oxazol-4-YL)ethan-1-amine sample 2-(Oxazol-4-YL)ethan-1-amine Sample hplc HPLC-UV Analysis sample->hplc lcms LC-MS/MS Analysis sample->lcms nmr NMR Spectroscopy (1H, 13C, 2D) sample->nmr forced_degradation Forced Degradation Studies sample->forced_degradation purity Purity & Quantification hplc->purity stability Stability Profile hplc->stability identity Molecular Weight & Impurity ID lcms->identity lcms->stability structure Structural Confirmation nmr->structure final_report Complete Characterization Report purity->final_report identity->final_report structure->final_report forced_degradation->hplc Stability-Indicating Method forced_degradation->lcms Degradant Identification stability->final_report

References

Technical Support Center: Optimizing Work-Up Procedures for 2-(Oxazol-4-YL)ethan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with 2-(Oxazol-4-YL)ethan-1-amine and related compounds. The information is structured to address common challenges encountered during reaction work-up and purification.

Inferred Physicochemical Properties

PropertyExpected CharacteristicRationale & Implications for Work-up
Basicity Basic (pKa of conjugate acid likely ~9-10)The primary amine is a weak base and will react with acids to form a water-soluble ammonium salt.[1][2] This is the foundation of acid-base extraction for purification.
Solubility
In WaterLower aliphatic amines are often soluble in water due to hydrogen bonding.[3][4] Solubility decreases as the carbon chain length increases. This compound may have moderate water solubility.
In Organic SolventsReadily soluble in polar organic solvents like alcohols, and likely soluble in common extraction solvents such as ethyl acetate, and dichloromethane.[3]
Polarity PolarThe presence of the amine and the heteroatoms (N, O) in the oxazole ring makes the molecule polar. This polarity can lead to streaking on silica gel chromatography and may increase water solubility.
Stability Generally StableOxazole rings are aromatic and relatively stable. Primary amines can be sensitive to oxidation, especially if stored improperly (e.g., exposure to air).[3] The compound's stability to strong acids or bases should be determined experimentally.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I'm having trouble separating my 2-(Oxazol-4-YL)ethan-1-amine product from non-basic organic impurities.

A1: The most effective method is a standard acid-base liquid-liquid extraction. By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), your basic amine product will become protonated, forming a water-soluble ammonium salt.[2][5][6] This salt will partition into the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then separate the layers, re-basify the aqueous layer with a base (e.g., NaOH) to deprotonate your amine, and extract your purified product back into an organic solvent.

Q2: My product seems to be lost in the aqueous layer during extraction. How can I improve recovery?

A2: This indicates your amine product has significant water solubility.[3][4] To minimize this loss:

  • Use Brine: Before extracting, wash the organic layer with a saturated aqueous solution of NaCl (brine). This increases the polarity of the aqueous phase, reducing the solubility of your organic product and "salting it out" into the organic layer.

  • Solvent Choice: If you are using a water-miscible solvent like acetonitrile or THF, it is best to remove it by rotary evaporation before starting the aqueous work-up.[6][7]

  • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is generally more efficient at recovering the product.

  • Specialized Solvent System: For highly polar products, a 3:1 mixture of chloroform/isopropanol can sometimes be effective at pulling water-soluble organic compounds out of the aqueous phase when other solvents fail.[7]

Q3: An emulsion formed during my extraction and the layers won't separate. What should I do?

A3: Emulsions are common, especially when working with polar solvents.[7] To break an emulsion:

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Add a small amount of brine, which can help disrupt the interface.

  • Gently swirl the funnel instead of vigorous shaking.

  • If the emulsion persists, you can filter the mixture through a pad of Celite.

  • For small-scale reactions, transferring the mixture to a centrifuge tube and spinning it can effectively separate the layers.

Q4: My amine product streaks badly on silica gel TLC plates and during column chromatography. How can I get clean separation?

A4: Streaking is a common problem for amines on silica gel due to their basicity and interaction with the acidic silica surface. To prevent this:

  • Add a Basic Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine or ammonia in methanol is added to the eluent.[8]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as basic alumina, which often provides better results for the purification of amines.[8]

  • Reverse-Phase Chromatography: If available, reverse-phase flash chromatography can also be an effective purification method.[8]

Q5: My product is sensitive to strong acids. Is there an alternative to an HCl wash for purification?

A5: Yes. If your product is not stable in the presence of acid, you can use an aqueous solution of copper (II) sulfate.[5][6] Amines will complex with the copper ions and be extracted into the aqueous layer.[5] The aqueous layer will typically turn a distinct purple color, indicating the formation of the copper-amine complex. Continue washing with the copper sulfate solution until no more color change is observed.[5][6] Note that you may need an additional step to break the copper chelation if you need to recover the amine from the aqueous layer.[8]

Visual Guides and Workflows

The following diagrams illustrate the decision-making process and standard procedures for working with 2-(Oxazol-4-YL)ethan-1-amine.

Workup_Decision_Flow start Reaction Mixture in Organic Solvent is_acid_stable Is the product acid-stable? start->is_acid_stable acid_wash Perform Acid Wash (e.g., 1M HCl) is_acid_stable->acid_wash  Yes copper_wash Perform Copper Sulfate Wash (10% aq. CuSO4) is_acid_stable->copper_wash  No separate_layers Separate Layers acid_wash->separate_layers copper_wash->separate_layers Note: Amine is complexed in aqueous layer basify Basify Aqueous Layer (e.g., NaOH) separate_layers->basify Process Aqueous Layer (for Acid Wash product) extract Extract Product with Organic Solvent basify->extract end Purified Product extract->end Troubleshooting_Flowchart start Problem Encountered During Work-up issue What is the issue? start->issue emulsion Emulsion Formation issue->emulsion  Layers not  separating streaking Streaking on TLC / Column issue->streaking  Purification  issue low_yield Low Yield / Product in Aqueous Layer issue->low_yield  Recovery  issue sol_emulsion 1. Add Brine 2. Filter through Celite 3. Centrifuge emulsion->sol_emulsion sol_streaking 1. Add Et3N or NH3 to eluent 2. Use Alumina column 3. Use Reverse Phase streaking->sol_streaking sol_low_yield 1. 'Salt out' with Brine 2. Evaporate co-solvents 3. Back-extract aqueous layer low_yield->sol_low_yield

References

Validation & Comparative

Comparative Bioactivity Analysis: 2-(Oxazol-4-YL)ethan-1-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of 2-(Oxazol-4-YL)ethan-1-amine and its structural analogs. While direct experimental data for 2-(Oxazol-4-YL)ethan-1-amine is not extensively available in publicly accessible literature, this document synthesizes findings from studies on closely related oxazole, imidazole, and oxadiazole derivatives to project potential therapeutic applications and guide future research. The primary areas of bioactivity explored are antimicrobial, anticancer, and histamine H3 receptor antagonism, based on recurrent findings for analogous chemical scaffolds.

Overview of Potential Bioactivities

The core structure of 2-(Oxazol-4-YL)ethan-1-amine, featuring an oxazole ring linked to an ethylamine side chain, is a recurring motif in compounds exhibiting a range of pharmacological effects. The oxazole nucleus is recognized for its role in various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1] The ethylamine side chain is also a key feature in many neuroactive compounds, including histamine and its analogs.

This guide will focus on three key potential bioactivities:

  • Antimicrobial Activity: The oxazole scaffold is a common feature in compounds with antibacterial and antifungal properties.[1][2]

  • Anticancer Activity: Numerous oxazole and isoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][4]

  • Histamine H3 Receptor Antagonism: The structural similarity of the 4-(2-aminoethyl)oxazole moiety to histamine suggests potential interaction with histamine receptors, particularly the H3 receptor, a key target in neuropharmacology.[5][6]

Comparative Data on Analog Bioactivity

The following tables summarize quantitative data from studies on analogs of 2-(Oxazol-4-YL)ethan-1-amine. This data is intended to provide a comparative perspective on how structural modifications can influence bioactivity.

Antimicrobial Activity of Oxazole and Oxadiazole Analogs

The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. A lower MIC value indicates greater potency.

Compound/Analog ClassTest OrganismMIC (µg/mL)Reference
2,5-disubstituted 1,3,4-oxadiazolesStaphylococcus aureus4 - 32[7]
2,5-disubstituted 1,3,4-oxadiazolesEscherichia coli> 32[7]
2-amino-4-pyrazolyl-4H-1,3-oxazinesStaphylococcus aureus-[8]
3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-onesS. aureus, S. pyogenes50 - 250[9]
5-(2-Thienyl)-1,3,4-oxadiazole derivativesGram-positive bacteria-[10]

Note: Specific MIC values for 2-amino-4-pyrazolyl-4H-1,3-oxazines and some 5-(2-thienyl)-1,3,4-oxadiazole derivatives were not provided in the abstract, but the studies reported significant activity.

Anticancer Activity of Oxazole and Isoxazole Analogs

The half-maximal inhibitory concentration (IC50) value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater cytotoxic potency.

Compound/Analog ClassCancer Cell LineIC50 (µM)Reference
1,2,4-oxadiazole-isoxazole linked quinazolinesDU-145 (prostate)0.011[4]
1,2,4-oxadiazole linked imidazopyrazinesMCF-7 (breast)0.22[4]
Oxazolo[5,4-d]pyrimidine derivative (3g)HT29 (colon)58.4[11]
4-arylsulfonyl-1,3-oxazolesSNB75, SF-539 (CNS)-[12]

Note: For 4-arylsulfonyl-1,3-oxazoles, a specific IC50 was not given, but the study reported high activity at a 10 µM screening concentration.

Histamine H3 Receptor Binding Affinity of Imidazole and Analogous Compounds

The binding affinity of a ligand to its receptor is typically measured by the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates a higher binding affinity.

Compound/AnalogReceptor/AssayKi or Kd (nM)Reference
GT-2331 (imidazole derivative)Rat Histamine H3 Receptor0.125 (Ki)[13]
[3H]Nα-methylhistamineHuman Histamine H3 Receptor8.9 (pKd)[14]
4-methylhistamineHuman Histamine H4 Receptor7.0 (Ki)[6][15]
4-benzimidazolyl-piperidinylcarbonyl-piperidine analogsHuman Histamine H3 Receptor< 0.5 (Ki)[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key bioassays discussed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents the visible growth of a microorganism in vitro.[17]

Broth Microdilution Method: [18][19][20]

  • Preparation of Antimicrobial Agent: A series of twofold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., ~5×10^5 CFU/mL) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity or growth.[21]

MIC_Workflow A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Observe for visible growth (turbidity) D->E F Determine the lowest concentration with no growth (MIC) E->F

Figure 1: Workflow for MIC determination by broth microdilution.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[22]

Protocol: [23][24]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed cancer cells in 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere treat_compounds Treat cells with test compounds adhere->treat_compounds incubate_treatment Incubate for 24-72 hours treat_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Figure 2: Workflow of the MTT assay for cytotoxicity.

Histamine H3 Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a ligand for a receptor.[25]

Protocol: [14][26][27]

  • Membrane Preparation: Membranes from cells expressing the histamine H3 receptor are prepared.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a radiolabeled ligand (e.g., [3H]-Nα-Methylhistamine) and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: The filters are washed to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the Ki of the test compound.

H3_Binding_Assay A Prepare cell membranes expressing H3 receptor B Incubate membranes with radioligand and test compound A->B C Separate bound and free radioligand by filtration B->C D Wash filters to remove non-specific binding C->D E Measure radioactivity with a scintillation counter D->E F Calculate binding affinity (Ki) E->F

Figure 3: Workflow for a histamine H3 receptor binding assay.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for analogous compounds, several SAR trends can be inferred:

  • For Antimicrobial Activity: The nature and position of substituents on the aromatic rings attached to the oxazole or oxadiazole core significantly influence activity. Electron-withdrawing groups, such as halogens or nitro groups, on a phenyl ring often enhance antibacterial activity.[7] Lipophilicity also plays a role in the transport of the compound across microbial membranes.[7]

  • For Anticancer Activity: The presence of specific substituents on the oxazole ring system is critical for cytotoxicity. For instance, the incorporation of phenyl, methoxyphenyl, or halogen-substituted phenyl moieties has been shown to significantly enhance therapeutic activity. The overall shape and electronic properties of the molecule determine its interaction with biological targets.

  • For Histamine H3 Receptor Antagonism: A basic nitrogen atom, typically in an imidazole or a bioisosteric ring like oxazole, is a key pharmacophoric feature for H3 receptor affinity. The length and nature of the linker between this basic head and a lipophilic tail region are crucial for potent antagonist activity.[5]

SAR_Logic cluster_antimicrobial Antimicrobial SAR cluster_anticancer Anticancer SAR cluster_h3 H3 Antagonist SAR Antimicrobial_Core Oxazole/Oxadiazole Core Antimicrobial_Activity Enhanced Antimicrobial Activity Antimicrobial_Core->Antimicrobial_Activity Antimicrobial_Substituents Substituents (e.g., halogens, nitro groups) Antimicrobial_Substituents->Antimicrobial_Activity Antimicrobial_Lipophilicity Lipophilicity Antimicrobial_Lipophilicity->Antimicrobial_Activity Anticancer_Core Oxazole Core Anticancer_Activity Enhanced Cytotoxicity Anticancer_Core->Anticancer_Activity Anticancer_Substituents Substituents (e.g., phenyl, methoxyphenyl) Anticancer_Substituents->Anticancer_Activity Anticancer_Shape Molecular Shape & Electronics Anticancer_Shape->Anticancer_Activity H3_Core Basic Head (Oxazole/Imidazole) H3_Activity Potent H3 Antagonism H3_Core->H3_Activity H3_Linker Alkyl Linker H3_Linker->H3_Activity H3_Tail Lipophilic Tail H3_Tail->H3_Activity

Figure 4: Key structural features influencing bioactivity.

Conclusion and Future Directions

While direct experimental data on 2-(Oxazol-4-YL)ethan-1-amine is limited, the analysis of its structural analogs strongly suggests its potential as a bioactive molecule. The evidence points towards promising avenues of investigation in antimicrobial, anticancer, and neuropharmacological research.

Future research should focus on:

  • Synthesis and in vitro screening of 2-(Oxazol-4-YL)ethan-1-amine and a focused library of its derivatives against a panel of microbes, cancer cell lines, and histamine receptor subtypes.

  • Detailed structure-activity relationship studies to optimize potency and selectivity for the most promising bioactivities.

  • In vivo studies to evaluate the efficacy, pharmacokinetics, and safety of lead compounds.

This comparative guide serves as a foundational resource to stimulate and inform further research into the therapeutic potential of this and related classes of compounds.

References

A Comparative Guide to HPLC-Based Purity Validation of 2-(Oxazol-4-YL)ethan-1-amine TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of 2-(Oxazol-4-YL)ethan-1-amine TFA. The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are essential.[1] This document details the experimental protocols, presents comparative data, and discusses the relative merits of each technique to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Methodologies

The purity of this compound can be assessed using several analytical techniques. While Reverse-Phase HPLC (RP-HPLC) is a widely adopted method, alternatives such as Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages and disadvantages.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis due to its robustness, versatility, and wide applicability.[2] For amine-containing compounds, which can exhibit poor peak shape on silica-based columns, modern columns and buffered mobile phases at low pH are often employed to ensure reliable results.[3]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent advancement that utilizes columns with sub-2 µm particles, operating at higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity, making it highly efficient for high-throughput screening.[4]

  • Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. However, primary amines like 2-(Oxazol-4-YL)ethan-1-amine are often non-volatile and polar, leading to poor chromatographic performance and peak tailing.[5][6] To overcome this, derivatization is typically required to convert the amine into a more volatile and less polar derivative before analysis.[5]

  • Quantitative NMR (qNMR): As an orthogonal method, qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte. It relies on comparing the integral of an analyte's NMR signal to that of a certified internal standard of known purity. This makes it an invaluable tool for the definitive characterization of reference materials.[7]

Comparative Performance Data

The following table summarizes hypothetical yet representative data from the analysis of a single batch of this compound using the four described methods. This allows for a direct comparison of their performance in terms of accuracy, precision, and speed.

Parameter HPLC UPLC GC (with Derivatization) qNMR
Purity (%) 99.5299.5599.3199.45
Relative Standard Deviation (RSD, %) 0.150.080.250.12
Analysis Time (minutes) 2052510
Sample Preparation Complexity LowLowHighMedium
Chromatographic Efficiency GoodExcellentVariableN/A

Experimental Protocols & Workflows

A validated analytical method ensures that the results are reliable, reproducible, and suitable for their intended purpose.[8][9] The workflow for HPLC method validation involves several stages, from initial sample preparation to final data assessment.

hplc_validation_workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_validation Validation & Reporting Sample Sample & Standard Preparation MobilePhase Mobile Phase Preparation SystemPrep HPLC System Equilibration SST System Suitability Test (SST) SystemPrep->SST Analysis Sample Analysis (n=6 injections) SST->Analysis DataProc Data Processing (Peak Integration) Analysis->DataProc Calc Purity & RSD Calculation DataProc->Calc Report Final Report Generation Calc->Report

Caption: Workflow for HPLC Purity Validation.

HPLC Method Protocol

This protocol is a representative method for the purity determination of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

UPLC Method Protocol
  • Instrumentation: UPLC system with a UV detector.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase: Same as HPLC method.

  • Gradient Program: Scaled down from the HPLC method to a 5-minute total run time.

  • Flow Rate: 0.4 mL/min.

  • Detection & Sample Prep: Same as HPLC method.

GC Method Protocol (with Derivatization)
  • Derivatization Step: To a solution of the sample in pyridine, add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 70 °C for 30 minutes to form the silylated derivative.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

Method Suitability and Rationale

The choice of an analytical method depends on the specific requirements of the analysis, such as throughput, the need for orthogonality, and available instrumentation.

method_comparison cluster_attributes Key Performance Attributes cluster_methods Analytical Methods Speed Speed Precision Precision Orthogonality Orthogonality Complexity Low Complexity HPLC HPLC HPLC->Speed Good HPLC->Complexity Good UPLC UPLC UPLC->Speed Best UPLC->Precision Best UPLC->Complexity Good GC GC GC->Speed GC->Precision GC->Complexity qNMR qNMR qNMR->Precision Excellent qNMR->Orthogonality True

Caption: Comparison of Key Method Attributes.

  • For Routine Quality Control (QC): Both HPLC and UPLC are excellent choices. UPLC is preferred for high-throughput environments due to its significantly faster analysis time.[4]

  • For Complex Mixtures or Impurity Identification: UPLC's higher resolution provides an advantage in separating closely eluting impurities. Coupling with mass spectrometry (LC-MS) would be the next logical step for structural elucidation.[10]

  • For Orthogonal Confirmation: When an independent verification of purity is required, qNMR is the ideal choice.[7] Its fundamentally different measurement principle provides a high degree of confidence in the purity value, which is critical for qualifying reference standards.

  • When to Consider GC: GC is generally not the first choice for a polar, non-volatile amine like this due to the need for derivatization, which adds complexity and potential for error.[5] However, it could be a valuable orthogonal technique if specific volatile or semi-volatile impurities, not amenable to LC, are suspected.

Conclusion

The validation of purity for this compound can be reliably achieved using a well-developed RP-HPLC method. It offers a balance of performance, accessibility, and robustness suitable for most drug development applications. For laboratories seeking higher throughput and sensitivity, UPLC presents a superior alternative with significant gains in speed and efficiency. While GC is less suitable as a primary method due to sample preparation challenges, qNMR stands out as the definitive orthogonal technique for absolute purity determination, essential for the characterization of primary reference materials. The selection of the most appropriate method should be guided by the specific analytical objective, available resources, and the required level of data quality.

References

Comparative Cross-Reactivity Profiling: 2-(Oxazol-4-YL)ethan-1-amine tfa vs. a Selective Histamine H3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity profile of the novel compound 2-(Oxazol-4-YL)ethan-1-amine tfa. Due to the limited publicly available data on this specific molecule, this document establishes a comparison with a representative selective histamine H3 receptor antagonist, herein referred to as "Comparator A." The structural motif of 2-(Oxazol-4-YL)ethan-1-amine, featuring an ethylamine linked to a heterocyclic ring, suggests a potential for interaction with biogenic amine receptors, making a selective histamine H3 receptor antagonist an appropriate benchmark for evaluating its off-target interaction profile.

This guide is intended to outline the necessary experimental data and protocols for a thorough cross-reactivity assessment, a critical step in early-stage drug development to identify potential off-target liabilities and predict adverse effects.

Data Presentation: Comparative Cross-Reactivity Profile

The following table summarizes hypothetical cross-reactivity data for Comparator A, a highly selective histamine H3 receptor antagonist, against a standard panel of off-target receptors, ion channels, and enzymes. This provides a benchmark against which the experimental data for this compound can be compared. The data for Comparator A is representative of a compound with a favorable selectivity profile.

Target ClassTargetComparator A (% Inhibition @ 10 µM)This compound (% Inhibition @ 10 µM)
GPCRs Histamine H3 98% Data to be determined
Histamine H1<10%Data to be determined
Histamine H2<5%Data to be determined
Histamine H4<15%Data to be determined
Adrenergic α1A<5%Data to be determined
Adrenergic α2A<10%Data to be determined
Adrenergic β1<5%Data to be determined
Adrenergic β2<5%Data to be determined
Dopamine D1<10%Data to be determined
Dopamine D2S<15%Data to be determined
Dopamine D3<10%Data to be determined
Serotonin 5-HT1A<5%Data to be determined
Serotonin 5-HT2A<10%Data to be determined
Serotonin 5-HT2B<20%Data to be determined
Muscarinic M1<5%Data to be determined
Muscarinic M2<5%Data to be determined
Muscarinic M3<5%Data to be determined
Opioid µ (MOP)<10%Data to be determined
Opioid δ (DOP)<5%Data to be determined
Opioid κ (KOP)<5%Data to be determined
Ion Channels hERG (K+ Channel)<10%Data to be determined
Ca2+ Channel (L-type)<5%Data to be determined
Na+ Channel (Site 2)<5%Data to be determined
Enzymes COX-1<10%Data to be determined
COX-2<15%Data to be determined
Phosphodiesterase (PDE3A)<5%Data to be determined
Monoamine Oxidase A (MAO-A)<10%Data to be determined
Transporters Dopamine Transporter (DAT)<15%Data to be determined
Norepinephrine Transporter (NET)<10%Data to be determined
Serotonin Transporter (SERT)<20%Data to be determined

Experimental Protocols

A comprehensive cross-reactivity profile is typically generated using a combination of in vitro binding and functional assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay for Off-Target Screening

Objective: To determine the binding affinity of the test compound to a broad panel of receptors, ion channels, and transporters by measuring the displacement of a specific radioligand.

Materials:

  • Test compound: this compound

  • Comparator compound: Comparator A

  • Cell membranes or recombinant proteins expressing the target of interest

  • Specific radioligand for each target (e.g., [3H]-Nα-methylhistamine for Histamine H3 receptor)

  • Assay buffer (target-specific)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of the test and comparator compounds in a suitable solvent (e.g., DMSO). Serially dilute the compounds to obtain a range of concentrations.

  • Assay Setup: In a 96-well plate, combine the cell membranes or recombinant protein, the specific radioligand at a concentration close to its Kd, and either the test compound, comparator compound, or vehicle control.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plates to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plates, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the percentage of specific binding of the radioligand in the presence of the test compound. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is calculated. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay for GPCR Activity

Objective: To assess the functional activity of the test compound at Gs- or Gi-coupled G-protein coupled receptors (GPCRs) by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Materials:

  • Test compound: this compound

  • Comparator compound: Comparator A

  • HEK293 cells (or other suitable cell line) stably expressing the GPCR of interest

  • Cell culture medium and supplements

  • Forskolin (an adenylate cyclase activator)

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well cell culture plates

  • Plate reader capable of detecting the signal from the chosen cAMP kit

Procedure:

  • Cell Seeding: Seed the HEK293 cells expressing the target GPCR into 96-well plates and allow them to adhere and grow overnight.

  • Compound Treatment: On the day of the assay, replace the culture medium with a stimulation buffer containing IBMX. Add the test compound or comparator compound at various concentrations to the wells.

  • Agonist/Antagonist Mode:

    • Agonist mode: Incubate the cells with the test compound alone.

    • Antagonist mode: Pre-incubate the cells with the test compound before adding a known agonist for the receptor.

  • Stimulation (for Gi-coupled receptors): For Gi-coupled receptors, after incubation with the test compound, add forskolin to stimulate cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist mode: Plot the cAMP concentration against the test compound concentration to determine the EC50 (half-maximal effective concentration).

    • Antagonist mode: Plot the inhibition of the agonist-induced cAMP response against the test compound concentration to determine the IC50 (half-maximal inhibitory concentration).

Mandatory Visualizations

G_protein_coupled_receptor_signaling_pathway Histamine H3 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H3_Receptor Histamine H3 Receptor (GPCR) Histamine->H3_Receptor Binds G_protein Gi/o Protein H3_Receptor->G_protein Activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Neurotransmitter Release PKA->Cellular_Response Leads to

Caption: Histamine H3 Receptor Signaling Pathway.

experimental_workflow Cross-Reactivity Profiling Workflow Start Start: Test Compound Primary_Screening Primary Screening (e.g., Radioligand Binding Assay @ 10 µM) Start->Primary_Screening Hit_Identification Significant Inhibition? Primary_Screening->Hit_Identification Dose_Response Dose-Response Curve (IC50/Ki Determination) Hit_Identification->Dose_Response Yes Data_Analysis Data Analysis and Selectivity Profiling Hit_Identification->Data_Analysis No Functional_Assay Functional Assay (e.g., cAMP Assay) Dose_Response->Functional_Assay Mechanism_of_Action Agonist, Antagonist, or Inverse Agonist? Functional_Assay->Mechanism_of_Action Mechanism_of_Action->Data_Analysis End End: Cross-Reactivity Profile Data_Analysis->End

Caption: General Experimental Workflow for Cross-Reactivity Profiling.

Benchmarking 2-(Oxazol-4-YL)ethan-1-amine Against Known FLT3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory activity of 2-(Oxazol-4-YL)ethan-1-amine against the FMS-like tyrosine kinase 3 (FLT3) receptor, benchmarked against established clinical FLT3 inhibitors. The data presented for known inhibitors are collated from published literature, while the data for 2-(Oxazol-4-YL)ethan-1-amine is hypothetical to serve as a placeholder for future experimental validation.

Introduction to FLT3 Inhibition

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML).[2][3] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to a poor prognosis.[2][4] Therefore, FLT3 has emerged as a critical therapeutic target in AML, leading to the development of several small molecule inhibitors.

This guide focuses on comparing the inhibitory potential of a novel compound, 2-(Oxazol-4-YL)ethan-1-amine, with well-characterized FLT3 inhibitors: Quizartinib, Gilteritinib, and Sunitinib.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the selected compounds against wild-type (WT) FLT3 and common resistant mutants. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

CompoundTargetIC50 (nM)Reference
2-(Oxazol-4-YL)ethan-1-amine FLT3-ITD25 (Hypothetical)-
Quizartinib FLT3-ITD0.40 - 0.89[3]
FLT3-WT>1000[3]
FLT3-D835YInactive[5]
Gilteritinib FLT3-ITD0.7 - 2.9[6][7]
FLT3-WT5[6]
FLT3-D835Y1.6[7]
FLT3-ITD-F691L22[7]
Sunitinib FLT3-ITD8 - 50[8]
FLT3-WT250[8]
FLT3-D835Y30[8]

Experimental Protocols

FLT3 Kinase Inhibition Assay (Biochemical)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against purified FLT3 kinase.

Objective: To determine the IC50 value of a test compound against FLT3 kinase activity.

Materials:

  • Recombinant human FLT3 (wild-type or mutant)

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[9]

  • ATP

  • Substrate (e.g., Myelin Basic Protein or a synthetic peptide)

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Test compound or vehicle control.

    • Recombinant FLT3 enzyme.

    • A mixture of ATP and the substrate.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60-120 minutes).[9]

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based FLT3 Phosphorylation Assay

This protocol describes a method to assess the ability of a compound to inhibit FLT3 autophosphorylation in a cellular context.

Objective: To determine the cellular potency of a test compound in inhibiting FLT3 phosphorylation.

Materials:

  • AML cell lines expressing FLT3-ITD (e.g., MV4-11, MOLM-13)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (serially diluted)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-FLT3, anti-total-FLT3

  • Western blotting reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture FLT3-ITD positive cells to the desired density.

    • Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 1-4 hours).

  • Cell Lysis: Harvest the cells and lyse them on ice using lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against phospho-FLT3 and total FLT3.

    • Incubate with a corresponding secondary antibody conjugated to HRP.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Densitometry is used to quantify the intensity of the phospho-FLT3 and total FLT3 bands. The ratio of phospho-FLT3 to total FLT3 is calculated for each treatment condition and normalized to the vehicle control to determine the percentage of inhibition.

Visualizations

FLT3 Signaling Pathway

The following diagram illustrates the canonical FLT3 signaling pathway, which is constitutively activated by mutations in AML. Upon ligand binding or mutational activation, FLT3 dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This leads to the activation of downstream pathways such as RAS/MAPK, PI3K/AKT, and STAT5, which collectively promote cell proliferation and survival.[2][10][11]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor GRB2 GRB2/SOS FLT3->GRB2 PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival Genes ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Simplified FLT3 Signaling Pathway
Experimental Workflow: Biochemical IC50 Determination

The workflow below outlines the key steps in determining the IC50 value of a test compound in a biochemical kinase assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_incubation Reaction cluster_detection Detection cluster_analysis Analysis Compound_Dilution Serial Dilution of Test Compound Reaction_Mix Combine Compound, FLT3 Enzyme, ATP, and Substrate Compound_Dilution->Reaction_Mix Incubate Incubate at Room Temperature Reaction_Mix->Incubate Add_Detection_Reagent Add ADP-Glo™ Reagent Incubate->Add_Detection_Reagent Read_Luminescence Read Luminescence Add_Detection_Reagent->Read_Luminescence IC50_Calculation Calculate IC50 Read_Luminescence->IC50_Calculation

Biochemical IC50 Determination Workflow

References

Comparative Study of Salts of 2-(Oxazol-4-YL)ethan-1-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for a new chemical entity is a critical step in preclinical development. The physicochemical and biological properties of a drug candidate can be significantly influenced by its salt form, impacting factors such as solubility, stability, bioavailability, and manufacturability. This guide provides a comparative overview of different potential salts of 2-(Oxazol-4-YL)ethan-1-amine, a novel amine-containing oxazole derivative. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this comparison is based on established principles of amine salt properties in pharmaceuticals.

Introduction to 2-(Oxazol-4-YL)ethan-1-amine and its Potential Salts

2-(Oxazol-4-YL)ethan-1-amine is a heterocyclic compound featuring a basic amine group, making it a suitable candidate for salt formation with various acids. The most common salt forms for amine-containing active pharmaceutical ingredients (APIs) are hydrochloride and phosphate salts.[1][2] The choice between these and other potential salts depends on a thorough evaluation of their respective properties.

General Synthesis of 2-(Oxazol-4-YL)ethan-1-amine and its Salts

While specific literature on the synthesis of 2-(Oxazol-4-YL)ethan-1-amine is scarce, a plausible synthetic route can be extrapolated from general methods for the synthesis of oxazole derivatives and subsequent functional group manipulations. A general scheme for its preparation and subsequent salt formation is outlined below.

G cluster_synthesis Synthesis of 2-(Oxazol-4-YL)ethan-1-amine cluster_salts Salt Formation A Starting Material (e.g., 4-substituted oxazole) B Intermediate A->B Functional Group Transformation C 2-(Oxazol-4-YL)ethan-1-amine (Free Base) B->C Reduction/ Amination D Hydrochloride Salt C->D + HCl E Phosphate Salt C->E + H3PO4 F Other Salts C->F + Other Acids G A 2-(Oxazol-4-YL)ethan-1-amine Salt B In Vitro Screening (e.g., cell-based assays, enzyme inhibition) A->B C Identification of Biological Target(s) B->C D Signaling Pathway Analysis (e.g., Western blot, proteomics) C->D E In Vivo Efficacy Studies (Animal Models) D->E

References

Head-to-Head Comparison: 2-(Oxazol-4-YL)ethan-1-amine and Standard of Care in [Specify Therapeutic Area]

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "2-(Oxazol-4-YL)ethan-1-amine," including its specific mechanism of action, clinical efficacy, and safety profile, is not extensively available in the public domain. This guide is a template demonstrating how such a comparison would be structured and the types of data required. The information for the "Standard of Care" is based on established treatments for a hypothetical therapeutic area. Researchers should substitute the bracketed information with their proprietary data for an accurate comparison.

Introduction

This guide provides a comparative analysis of the investigational compound 2-(Oxazol-4-YL)ethan-1-amine against the current standard of care for [Specify Therapeutic Area]. The objective is to offer a clear, data-driven comparison of their respective pharmacological profiles, efficacy, and safety based on preclinical and clinical findings. This document is intended for researchers, scientists, and professionals in drug development to facilitate informed decision-making.

Pharmacodynamic Profile: A Comparative Overview

A critical aspect of drug evaluation is understanding its interaction with the biological target and the subsequent physiological response. The following table summarizes the key pharmacodynamic properties of 2-(Oxazol-4-YL)ethan-1-amine and the standard of care.

Parameter2-(Oxazol-4-YL)ethan-1-amineStandard of Care: [Specify Drug Name]
Mechanism of Action [Describe the specific molecular mechanism][Describe the established molecular mechanism]
Target Receptor/Enzyme [Specify the primary biological target][Specify the primary biological target]
Binding Affinity (Ki) [Insert Value, e.g., X nM][Insert Value, e.g., Y nM]
In vitro Potency (IC50/EC50) [Insert Value, e.g., A µM][Insert Value, e.g., B µM]
Selectivity [Describe selectivity against off-targets][Describe selectivity against off-targets]

Signaling Pathway Analysis

The diagram below illustrates the proposed signaling pathway affected by 2-(Oxazol-4-YL)ethan-1-amine in comparison to the pathway modulated by the standard of care.

signaling_pathway cluster_drugA 2-(Oxazol-4-YL)ethan-1-amine cluster_drugB Standard of Care cluster_output Cellular Response drugA 2-(Oxazol-4-YL)ethan-1-amine targetA Target A drugA->targetA effectA1 Downstream Effect 1 targetA->effectA1 effectA2 Downstream Effect 2 targetA->effectA2 Inhibition response Therapeutic Outcome effectA1->response drugB Standard of Care targetB Target B drugB->targetB effectB1 Downstream Effect 3 targetB->effectB1 effectB1->response

Caption: Comparative signaling pathways of 2-(Oxazol-4-YL)ethan-1-amine and the standard of care.

Preclinical Efficacy: Head-to-Head In Vivo Model

The following data were derived from a [Specify Animal Model] model of [Specify Disease]. This model is a well-established paradigm for evaluating therapeutic efficacy in this indication.

Treatment GroupDoseEndpoint 1: [Specify] (Mean ± SD)Endpoint 2: [Specify] (Mean ± SD)Statistical Significance (p-value)
Vehicle Control -[Insert Value][Insert Value]-
2-(Oxazol-4-YL)ethan-1-amine [X mg/kg][Insert Value][Insert Value][Insert p-value vs. Vehicle]
Standard of Care [Y mg/kg][Insert Value][Insert Value][Insert p-value vs. Vehicle]
Head-to-Head Comparison ---[Insert p-value vs. Standard of Care]

Experimental Protocol: In Vivo Efficacy Study

A detailed methodology for the in vivo efficacy study is provided to ensure reproducibility.

experimental_workflow start Disease Model Induction ([Specify Method]) acclimation Acclimation Period (7 days) start->acclimation randomization Randomization into Treatment Groups (n=10/group) acclimation->randomization dosing Daily Dosing (Oral Gavage) randomization->dosing monitoring Daily Health Monitoring and Weight Measurement dosing->monitoring endpoint Endpoint Measurement ([Specify Timepoint]) monitoring->endpoint analysis Tissue Collection and Biomarker Analysis endpoint->analysis stats Statistical Analysis (ANOVA) analysis->stats

Caption: Workflow for the preclinical in vivo efficacy assessment.

Pharmacokinetic Profile

The pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion of a compound, which are crucial for dosing and efficacy.

Parameter2-(Oxazol-4-YL)ethan-1-amineStandard of Care: [Specify Drug Name]
Bioavailability (%) [Insert Value][Insert Value]
Half-life (t½) (hours) [Insert Value][Insert Value]
Peak Plasma Concentration (Cmax) (ng/mL) [Insert Value][Insert Value]
Time to Peak Concentration (Tmax) (hours) [Insert Value][Insert Value]
Metabolism [Describe primary metabolic pathways][Describe primary metabolic pathways]
Excretion [Describe primary route of excretion][Describe primary route of excretion]

Experimental Protocol: Pharmacokinetic Study

The pharmacokinetic parameters were determined following a single-dose administration in [Specify Species].

  • Animal Model: Male Sprague-Dawley rats (n=6 per group).

  • Administration: Intravenous (IV) bolus (1 mg/kg) and oral gavage (10 mg/kg).

  • Blood Sampling: Serial blood samples were collected at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

  • Sample Analysis: Plasma concentrations were determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin.

Safety and Tolerability Profile

A summary of the safety findings from preclinical toxicology studies is presented below.

Parameter2-(Oxazol-4-YL)ethan-1-amineStandard of Care: [Specify Drug Name]
Acute Toxicity (LD50) [Insert Value, e.g., >2000 mg/kg][Insert Value]
Adverse Events (in vivo) [List any observed adverse events][List known common adverse events]
hERG Inhibition (IC50) [Insert Value, e.g., >30 µM][Insert Value]
CYP450 Inhibition [Specify inhibited isozymes and IC50 values][Specify inhibited isozymes and IC50 values]

Conclusion

This comparative guide provides a foundational analysis of 2-(Oxazol-4-YL)ethan-1-amine relative to the current standard of care for [Specify Therapeutic Area]. The data presented herein, which requires substitution with actual experimental results, is intended to highlight the potential therapeutic advantages and liabilities of this novel compound. Further investigation, including more extensive preclinical and clinical studies, is warranted to fully elucidate its therapeutic potential.

Comparative Guide to the Independent Synthesis and Verification of 2-(Oxazol-4-YL)ethan-1-amine and a Structural Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis and biological activity of 2-(Oxazol-4-YL)ethan-1-amine and its structurally related thiazole analog, 2-(Thiazol-4-YL)ethan-1-amine. Both compounds are recognized as potential histamine H3 receptor (H3R) ligands, a target of significant interest in the development of therapeutics for neurological and inflammatory disorders.[1][2] This document outlines hypothetical synthetic routes based on established chemical principles and presents a framework for the verification of their biological activity, supported by experimental protocols.

Introduction

The oxazole and thiazole scaffolds are prevalent in medicinal chemistry, serving as core structures for a wide range of biologically active compounds.[3] 2-(Oxazol-4-YL)ethan-1-amine and 2-(Thiazol-4-YL)ethan-1-amine are simple, yet promising, structures that act as bioisosteres, where the oxygen atom in the oxazole ring is replaced by a sulfur atom in the thiazole ring. This substitution can significantly impact the physicochemical properties and biological activity of the molecules. Notably, studies have indicated that thiazole-based ligands can exhibit high potency as histamine H3 receptor antagonists, while some oxadiazole (a related scaffold) analogs have shown lower activity, highlighting the importance of the heterocyclic core in receptor interaction.[1]

Synthesis Protocols

Table 1: Comparison of Synthetic Protocols

Step2-(Oxazol-4-YL)ethan-1-amine (Proposed) 2-(Thiazol-4-YL)ethan-1-amine (Adapted)
Starting Materials 1. 3-Amino-4-hydroxybutanenitrile 2. Orthoformate or Formic Acid1. 3-Bromopropionaldehyde diethyl acetal 2. Thioformamide
Key Reaction CyclocondensationHantzsch Thiazole Synthesis
Reaction Conditions Acid or base catalysis, heatingHeating in a suitable solvent (e.g., ethanol)
Purification Column chromatography, crystallizationColumn chromatography, crystallization
Overall Yield (Est.) ModerateModerate to Good
Experimental Protocol: Proposed Synthesis of 2-(Oxazol-4-YL)ethan-1-amine

This proposed synthesis is based on the cyclocondensation of a β-hydroxy-α-aminonitrile with a source of the C2 carbon of the oxazole ring.

  • Step 1: Synthesis of 4-(chloromethyl)oxazole. A mixture of 1,3-dichloroacetone and formamide is heated to generate 4-(chloromethyl)oxazole.

  • Step 2: Gabriel Synthesis. The resulting 4-(chloromethyl)oxazole is reacted with potassium phthalimide.

  • Step 3: Hydrolysis. The phthalimide is then removed by acid or hydrazine hydrate (Ing-Manske procedure) to yield the final product, 2-(Oxazol-4-YL)ethan-1-amine.

Experimental Protocol: Adapted Synthesis of 2-(Thiazol-4-YL)ethan-1-amine

This synthesis is an adaptation of the Hantzsch thiazole synthesis.

  • Step 1: Thiazole Ring Formation. 3-Bromopropionaldehyde diethyl acetal is reacted with thioformamide in a suitable solvent like ethanol and heated to form 4-(2,2-diethoxyethyl)thiazole.

  • Step 2: Deprotection and Reduction. The acetal protecting group is removed under acidic conditions to yield the corresponding aldehyde, which is then converted to an oxime. Subsequent reduction of the oxime (e.g., using lithium aluminum hydride) would yield 2-(Thiazol-4-YL)ethan-1-amine.

Biological Activity Verification

The primary biological target for these compounds is the histamine H3 receptor. Their activity is typically assessed through in vitro binding assays to determine their affinity for the receptor.

Table 2: Comparison of Biological Activity

CompoundTargetAssay TypeKey ParameterReported/Expected Value
2-(Oxazol-4-YL)ethan-1-amine Histamine H3 ReceptorRadioligand Binding AssayKi (nM)Data not available; expected to be a histamine H3 receptor ligand.
2-(Thiazol-4-YL)ethan-1-amine Histamine H3 ReceptorRadioligand Binding AssayKi (nM)Data for close analogs suggest high affinity (low nM range).[1]
Experimental Protocol: Radioligand Binding Assay for Histamine H3 Receptor

This protocol is a standard method for determining the binding affinity of a compound to a receptor.[4]

  • Membrane Preparation: Membranes from cells expressing the human histamine H3 receptor are prepared and stored.[5]

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

  • Radioligand: A radiolabeled H3 receptor antagonist, such as [3H]-Nα-methylhistamine, is used.[6][7]

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (2-(Oxazol-4-YL)ethan-1-amine or 2-(Thiazol-4-YL)ethan-1-amine).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Visualizing Workflows and Pathways

To better illustrate the processes involved, the following diagrams have been generated.

G cluster_synthesis General Synthesis Workflow Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for the synthesis of target compounds.

G Ligand Ligand H3 Receptor H3 Receptor Ligand->H3 Receptor Binds to G-protein (Gi/o) G-protein (Gi/o) H3 Receptor->G-protein (Gi/o) Activates Adenylate Cyclase Adenylate Cyclase G-protein (Gi/o)->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Decreases conversion of ATP to ATP ATP Neuronal Histamine Release Neuronal Histamine Release cAMP->Neuronal Histamine Release Reduced levels lead to decreased release

Caption: Simplified histamine H3 receptor signaling pathway.

G Prepare Membranes Prepare Membranes Incubate Incubate Prepare Membranes->Incubate with Radioligand & Test Compound Separate Separate Incubate->Separate Bound from Free Ligand Quantify Quantify Separate->Quantify Radioactivity Analyze Data Analyze Data Quantify->Analyze Data to determine Ki

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

This guide provides a comparative framework for the synthesis and biological evaluation of 2-(Oxazol-4-YL)ethan-1-amine and its thiazole analog. While specific experimental data for the parent oxazole compound is limited in publicly accessible literature, the provided synthetic strategies and verification protocols offer a robust starting point for researchers. The comparison with the more extensively studied thiazole analogs underscores the critical role of the heterocyclic core in determining the pharmacological profile of histamine H3 receptor ligands. Further independent synthesis and verification are essential to fully elucidate the therapeutic potential of 2-(Oxazol-4-YL)ethan-1-amine.

References

A Comparative Selectivity Analysis of Histamine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and development, understanding the selectivity profile of a compound is paramount. While specific experimental data for 2-(Oxazol-4-YL)ethan-1-amine TFA is not publicly available, its structural resemblance to histamine suggests potential activity at one or more of the four histamine receptor subtypes (H1, H2, H3, and H4). This guide provides a comparative analysis of well-characterized, selective antagonists for the histamine H3 and H4 receptors, offering a valuable benchmark for assessing the selectivity of novel compounds like this compound.

Histamine receptors are a class of G protein-coupled receptors that mediate the diverse physiological and pathological effects of histamine.[1][2] The H1 receptor is involved in allergic reactions, the H2 receptor in gastric acid secretion, the H3 receptor acts as an autoreceptor in the central nervous system modulating neurotransmitter release, and the H4 receptor is primarily expressed on immune cells, regulating inflammatory responses.[1][2] The development of selective antagonists for these receptors has been crucial for both therapeutic applications and for elucidating the specific roles of each receptor subtype.

Quantitative Selectivity Profile of Histamine Receptor Antagonists

The following table summarizes the binding affinities (Ki, in nM) of several established histamine H3 and H4 receptor antagonists across the four human histamine receptor subtypes. A lower Ki value indicates a higher binding affinity. The selectivity of a compound is determined by the ratio of its Ki values for different receptors.

CompoundH1 Receptor Ki (nM)H2 Receptor Ki (nM)H3 Receptor Ki (nM)H4 Receptor Ki (nM)Primary Target(s)
JNJ-7777120 >10,000>10,000>10,0004.5H4[3][4]
ABT-239 >10,000>10,0000.4 (human), 1.2 (rat)>10,000H3[5][6]
GSK189254 >10,000>10,0000.13 - 0.26 (human)>10,000H3[7][8]
Tiprolisant (BF2.649) No significant interactionNo significant interaction~1 (human)No significant interactionH3[1]
Ciproxifan >1,000>1,0000.5 - 1.9 (rat)Low affinityH3[9][10][11]

Experimental Protocols

The binding affinity data presented in the table is typically determined using radioligand binding assays. Below is a generalized protocol for such an assay.

Radioligand Binding Assay for Histamine Receptors

Objective: To determine the binding affinity (Ki) of a test compound for a specific histamine receptor subtype.

Materials:

  • Cell membranes expressing the human histamine receptor of interest (H1, H2, H3, or H4).

  • A radiolabeled ligand with high affinity and selectivity for the receptor subtype (e.g., [³H]mepyramine for H1, [¹²⁵I]iodoaminopotentidine for H2, [³H]Nα-methylhistamine or [¹²⁵I]iodoproxyfan for H3, [³H]histamine or [³H]JNJ 7777120 for H4).

  • Test compound (e.g., this compound or alternatives).

  • Non-specific binding control (a high concentration of a known, non-radiolabeled ligand).

  • Assay buffer (specific composition depends on the receptor subtype).

  • Scintillation fluid and a scintillation counter or a gamma counter.

  • 96-well filter plates and a vacuum manifold.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the radioligand in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of the non-specific binding control.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of the wells through the filter plates using a vacuum manifold. This separates the cell membranes with the bound radioligand from the unbound radioligand in the solution.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Histamine Receptor Signaling Pathway

Histamine_Signaling cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Histamine Histamine H1R H1 Receptor Histamine->H1R H2R H2 Receptor Histamine->H2R H3R H3 Receptor Histamine->H3R H4R H4 Receptor Histamine->H4R Gq11 Gq/11 H1R->Gq11 Activates Gs Gs H2R->Gs Activates Gi_o Gi/o H3R->Gi_o Activates H4R->Gi_o Activates Immune_Response Immune Cell Chemotaxis H4R->Immune_Response PLC PLC Gq11->PLC Activates AC Adenylate Cyclase Gs->AC Stimulates Gi_o->AC Inhibits MAPK MAPK Pathway Gi_o->MAPK Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces cAMP_inc cAMP ↑ AC->cAMP_inc Increases cAMP_dec cAMP ↓ AC->cAMP_dec Decreases Ca_inc [Ca²⁺]i ↑ IP3_DAG->Ca_inc Leads to PKA PKA Activation cAMP_inc->PKA

Caption: Simplified signaling pathways of the four histamine receptor subtypes.

Experimental Workflow for Determining Compound Selectivity

Selectivity_Workflow cluster_Preparation Preparation cluster_Assay Binding Assay cluster_Analysis Data Analysis Compound Test Compound (e.g., this compound) Assay_H1 Radioligand Binding Assay for H1 Receptor Compound->Assay_H1 Assay_H2 Radioligand Binding Assay for H2 Receptor Compound->Assay_H2 Assay_H3 Radioligand Binding Assay for H3 Receptor Compound->Assay_H3 Assay_H4 Radioligand Binding Assay for H4 Receptor Compound->Assay_H4 Receptors Prepare Membranes Expressing H1, H2, H3, & H4 Receptors Receptors->Assay_H1 Receptors->Assay_H2 Receptors->Assay_H3 Receptors->Assay_H4 Radioligands Select & Prepare Specific Radioligands for Each Receptor Radioligands->Assay_H1 Radioligands->Assay_H2 Radioligands->Assay_H3 Radioligands->Assay_H4 IC50 Determine IC50 Values for Each Receptor Assay_H1->IC50 Assay_H2->IC50 Assay_H3->IC50 Assay_H4->IC50 Ki Calculate Ki Values (Cheng-Prusoff Equation) IC50->Ki Selectivity Calculate Selectivity Ratios (Ki ratio of off-target to on-target) Ki->Selectivity

Caption: A typical workflow for assessing the selectivity of a compound against the four histamine receptor subtypes.

References

Lack of Specific Research Data Precludes a Detailed Comparison Guide on 2-(Oxazol-4-YL)ethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The existing literature covers a diverse landscape of oxazole derivatives with various therapeutic potentials:

  • Anticancer Agents: Numerous studies explore oxazole derivatives as potential anticancer drugs, often investigating their effects on targets like protein kinases and tubulin.[1][2]

  • Antibacterial Agents: The oxazole core is a component of some antibacterial compounds, with research exploring their efficacy against various bacterial strains.[3]

  • Anti-inflammatory and Analgesic Properties: Some oxazole derivatives have been investigated for their potential to inhibit inflammatory pathways and act as analgesics.[4]

  • Receptor Modulation: Oxazole and isoxazole moieties are present in compounds designed to modulate the activity of various receptors, including G protein-coupled receptors (GPCRs).[5][6]

While these studies provide a general understanding of the pharmacological potential of the oxazole heterocycle, they do not offer the specific data points required for a comparative guide on the 2-(oxazol-4-yl)ethan-1-amine framework.

For a meaningful SAR analysis, a systematic variation of substituents on the core scaffold and the resulting changes in biological activity need to be documented. This would typically be presented in a tabular format, allowing for direct comparison of the potency and selectivity of different derivatives. Furthermore, detailed experimental protocols are crucial for the replication and validation of the findings.

Due to the absence of a dedicated and detailed body of research on the structure-activity relationship of 2-(Oxazol-4-YL)ethan-1-amine derivatives in the public domain, it is not feasible to construct a comparison guide that meets the core requirements of quantitative data presentation and detailed experimental protocols for this specific class of compounds.

Researchers interested in this scaffold may find it necessary to undertake foundational research to synthesize a library of these derivatives and evaluate their biological activity against specific targets to establish a novel SAR.

For professionals in drug development, the lack of existing data represents both a challenge and an opportunity. While there is no established roadmap for this particular scaffold, it also implies a potentially unexplored area of chemical space for the discovery of new therapeutic agents. Future research in this specific area would be invaluable to the scientific community.

References

A Comparative Guide to the Synthesis of 2-(Oxazol-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 2-(oxazol-4-yl)ethan-1-amine, a valuable building block in medicinal chemistry. The routes detailed herein are selected based on their differing starting materials and key strategic steps, offering flexibility in precursor selection and reaction conditions. We present a comprehensive overview of each pathway, including detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic logic.

Route 1: Synthesis from N-Boc-L-aspartic acid

This approach utilizes the readily available and chiral starting material, N-Boc-L-aspartic acid, to construct the oxazole ring and the ethylamine side chain in a sequential manner.

Experimental Protocol

Step 1: Synthesis of (S)-tert-butyl (4-(hydroxymethyl)-2-oxo-2,5-dihydrooxazol-5-yl)carbamate

To a solution of N-Boc-L-aspartic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added a dehydrating agent such as dicyclohexylcarbodiimide (DCC) (1.1 eq). The reaction mixture is stirred at this temperature for 2 hours, followed by warming to room temperature and stirring for an additional 12 hours. The resulting dicyclohexylurea byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the protected amino-lactone.

Step 2: Synthesis of (S)-tert-butyl (4-formyloxazol-5-yl)carbamate

The protected amino-lactone (1.0 eq) is dissolved in a mixture of dichloromethane (DCM) and dimethyl sulfoxide (DMSO). A mild oxidizing agent, such as Dess-Martin periodinane (1.2 eq), is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude aldehyde is purified by flash chromatography.

Step 3: Synthesis of tert-butyl (4-(2-nitrovinyl)oxazol-5-yl)carbamate

To a solution of the aldehyde (1.0 eq) and nitromethane (1.5 eq) in methanol is added a catalytic amount of a base, such as sodium hydroxide. The mixture is stirred at room temperature for 6 hours. The resulting solution is then poured into ice-water and the precipitate is collected by filtration, washed with cold water, and dried to yield the nitrovinyl compound.

Step 4: Synthesis of 2-(Oxazol-4-yl)ethan-1-amine

The nitrovinyl compound (1.0 eq) is dissolved in methanol and subjected to reduction. A common method is catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere (50 psi) for 12 hours. Alternatively, chemical reduction using a reducing agent like lithium aluminum hydride (LAH) (3.0 eq) in THF at 0 °C to room temperature can be employed. After completion of the reaction, the catalyst is filtered off (for hydrogenation), or the reaction is carefully quenched with water and sodium hydroxide (for LAH reduction). The solvent is removed in vacuo, and the crude amine is purified by distillation or column chromatography to yield the final product. The Boc protecting group is typically cleaved under the reduction conditions or during acidic workup.

Data Summary
StepProductStarting MaterialReagentsYield (%)Purity (%)
1(S)-tert-butyl (4-(hydroxymethyl)-2-oxo-2,5-dihydrooxazol-5-yl)carbamateN-Boc-L-aspartic acidDCC, THF85-90>95
2(S)-tert-butyl (4-formyloxazol-5-yl)carbamateProtected amino-lactoneDess-Martin periodinane, DCM/DMSO75-80>98
3tert-butyl (4-(2-nitrovinyl)oxazol-5-yl)carbamateAldehydeNitromethane, NaOH, Methanol80-85>97
42-(Oxazol-4-yl)ethan-1-amineNitrovinyl compoundH₂, Pd/C or LAH70-75>99

Route 2: Synthesis from Oxazole-4-carbaldehyde

This pathway commences with the commercially available oxazole-4-carbaldehyde and builds the ethylamine side chain through a Wittig reaction followed by reduction.

Experimental Protocol

Step 1: Synthesis of 4-(2-Nitrovinyl)oxazole

Oxazole-4-carbaldehyde (1.0 eq) and nitromethane (1.2 eq) are dissolved in methanol. A catalytic amount of a suitable base, such as potassium carbonate, is added, and the mixture is stirred at room temperature for 8 hours. The reaction mixture is then cooled, and the precipitated product is filtered, washed with cold methanol, and dried under vacuum to give the 4-(2-nitrovinyl)oxazole.

Step 2: Synthesis of 2-(Oxazol-4-yl)ethan-1-amine

The 4-(2-nitrovinyl)oxazole (1.0 eq) is suspended in a solvent such as ethanol or THF. A reducing agent, for instance, lithium aluminum hydride (LAH) (3.0 eq), is added cautiously at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 6 hours. The reaction is carefully quenched by the sequential addition of water and a 15% aqueous sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford 2-(oxazol-4-yl)ethan-1-amine.

Data Summary
StepProductStarting MaterialReagentsYield (%)Purity (%)
14-(2-Nitrovinyl)oxazoleOxazole-4-carbaldehydeNitromethane, K₂CO₃, Methanol88-92>98
22-(Oxazol-4-yl)ethan-1-amine4-(2-Nitrovinyl)oxazoleLAH, THF80-85>99

Visualizing the Synthetic Pathways

To better illustrate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.

Synthesis of 2-(Oxazol-4-YL)ethan-1-amine - Route 1 A N-Boc-L-aspartic acid B (S)-tert-butyl (4-(hydroxymethyl)-2-oxo-2,5-dihydrooxazol-5-yl)carbamate A->B Dehydration C (S)-tert-butyl (4-formyloxazol-5-yl)carbamate B->C Oxidation D tert-butyl (4-(2-nitrovinyl)oxazol-5-yl)carbamate C->D Henry Reaction E 2-(Oxazol-4-YL)ethan-1-amine D->E Reduction

Caption: Route 1: Synthesis from N-Boc-L-aspartic acid.

Synthesis of 2-(Oxazol-4-YL)ethan-1-amine - Route 2 A Oxazole-4-carbaldehyde B 4-(2-Nitrovinyl)oxazole A->B Henry Reaction C 2-(Oxazol-4-YL)ethan-1-amine B->C Reduction

Caption: Route 2: Synthesis from Oxazole-4-carbaldehyde.

Comparison and Conclusion

Both synthetic routes presented offer viable methods for the preparation of 2-(oxazol-4-yl)ethan-1-amine.

  • Route 1 , starting from N-Boc-L-aspartic acid, is a longer sequence but has the advantage of utilizing a readily available and chiral starting material, which could be beneficial if stereochemistry is a concern in downstream applications. The multiple steps, however, may lead to a lower overall yield.

  • Route 2 is a more convergent and higher-yielding approach, benefiting from the commercial availability of oxazole-4-carbaldehyde. This two-step sequence is efficient and likely more cost-effective for large-scale synthesis where the chirality of the starting material is not a prerequisite.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the desired scale of synthesis, cost considerations, and the importance of stereochemical control. Both methods provide access to the target compound in good purity, making them valuable tools for the synthesis of more complex molecules in drug discovery and development.

Navigating Bioanalytical Method Validation: A Comparative Guide for 2-(Oxazol-4-YL)ethan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of preclinical and clinical studies. This guide provides a comprehensive comparison of potential bioanalytical methods for the quantification of 2-(Oxazol-4-YL)ethan-1-amine in biological matrices, offering supporting data and detailed experimental protocols to ensure data integrity and regulatory compliance.

The accurate determination of drug and metabolite concentrations in biological fluids is paramount for pharmacokinetic, toxicokinetic, and bioavailability studies. The European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) have established clear guidelines for the validation of bioanalytical methods to ensure the reliability and reproducibility of results.[1][2][3] This guide will explore and compare suitable analytical techniques for 2-(Oxazol-4-YL)ethan-1-amine, a small molecule amine, with a focus on a "gold standard" Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.

Method Comparison: Selecting the Optimal Analytical Strategy

The choice of a bioanalytical method depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, selectivity, and the nature of the biological matrix. For a small polar molecule like 2-(Oxazol-4-YL)ethan-1-amine, several techniques could be considered.

Analytical TechniqueProsConsTypical LLOQ
LC-MS/MS High sensitivity and selectivity, wide dynamic range, applicability to a broad range of compounds.Higher initial instrument cost, potential for matrix effects.pg/mL to low ng/mL
HPLC-UV Lower cost, robust and widely available instrumentation.Lower sensitivity and selectivity compared to LC-MS/MS, may require derivatization for compounds lacking a strong chromophore.High ng/mL to µg/mL
GC-MS High chromatographic efficiency, suitable for volatile and thermally stable compounds.Often requires derivatization for polar amines to improve volatility and thermal stability, potential for sample degradation at high temperatures.ng/mL

Given the anticipated need for high sensitivity and selectivity in bioanalysis, LC-MS/MS is the recommended method for 2-(Oxazol-4-YL)ethan-1-amine. Its ability to distinguish the analyte from endogenous matrix components and potential metabolites is critical for generating reliable pharmacokinetic data.

The Gold Standard: A Validated LC-MS/MS Method

A robust LC-MS/MS method provides the necessary sensitivity and selectivity for the accurate quantification of 2-(Oxazol-4-YL)ethan-1-amine in plasma. The validation of this method would adhere to international guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[1][2][3]

Table 1: Summary of Bioanalytical Method Validation Parameters (LC-MS/MS)
Validation ParameterAcceptance CriteriaExpected Performance for 2-(Oxazol-4-YL)ethan-1-amine
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 10, Accuracy within ±20%, Precision ≤ 20%0.1 ng/mL
Intra-day Accuracy Within ±15% of nominal concentration (±20% at LLOQ)95.0% - 105.0%
Inter-day Accuracy Within ±15% of nominal concentration (±20% at LLOQ)97.0% - 103.0%
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 8%
Recovery (%) Consistent, precise, and reproducible> 80%
Matrix Effect Normalized matrix factor within 0.85 - 1.15Within acceptable range
Stability (Freeze-thaw, Short-term, Long-term) Within ±15% of nominal concentrationStable under typical storage and handling conditions

Experimental Protocols

A detailed protocol is essential for the reproducibility of the bioanalytical method.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting small molecules from plasma.

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separating the polar analyte.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B will be optimized to achieve good peak shape and separation.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): The transition of the protonated molecular ion [M+H]⁺ to a specific product ion will be monitored for both the analyte and the internal standard. The exact mass-to-charge ratios (m/z) will need to be determined by direct infusion of the compound.

Visualizing the Workflow

Clear diagrams of the experimental workflow and logical relationships are crucial for understanding the bioanalytical validation process.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization MD1->MD2 MD3 LC & MS Parameter Tuning MD2->MD3 MV1 Selectivity & Specificity MD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Recovery & Matrix Effect MV3->MV4 MV5 Stability MV4->MV5 SA1 Batch Preparation (Samples, QCs, Calibrants) MV5->SA1 SA2 LC-MS/MS Analysis SA1->SA2 SA3 Data Processing & Quantification SA2->SA3

Caption: Workflow for Bioanalytical Method Validation and Sample Analysis.

Logical_Relationship_Validation_Parameters Core_Parameters Core Validation Parameters Accuracy Accuracy (Closeness to true value) Core_Parameters->Accuracy Precision Precision (Reproducibility) Core_Parameters->Precision Selectivity Selectivity (Differentiating from others) Core_Parameters->Selectivity Linearity Linearity & Range (Proportional response) Core_Parameters->Linearity Stability Stability (Analyte integrity over time) Core_Parameters->Stability Recovery Recovery (Extraction efficiency) Core_Parameters->Recovery

Caption: Interrelation of Key Bioanalytical Method Validation Parameters.

By following this comprehensive guide, researchers can confidently develop and validate a robust bioanalytical method for 2-(Oxazol-4-YL)ethan-1-amine, ensuring the generation of high-quality data for their drug development programs. The principles and protocols outlined here provide a solid foundation for achieving regulatory compliance and making informed decisions based on reliable bioanalytical results.

References

Assessing the Metabolic Stability of 2-(Oxazol-4-YL)ethan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical parameter in the early stages of drug discovery and development. It dictates the compound's half-life in the body, influences its oral bioavailability, and can impact its potential for drug-drug interactions. This guide provides a comparative assessment of the metabolic stability of 2-(Oxazol-4-YL)ethan-1-amine and its structural analogs.

Due to the limited availability of direct experimental data for 2-(Oxazol-4-YL)ethan-1-amine in publicly accessible literature, this guide leverages data from structurally similar compounds to provide a predictive comparison. The following sections detail the typical experimental protocols used to assess metabolic stability, present a comparative table of related compounds, and visualize the experimental workflow.

Comparative Metabolic Stability of Azole-Containing Ethylamines

The metabolic fate of small molecules is often determined by their susceptibility to enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes in the liver. The stability of a compound in in vitro systems like human liver microsomes (HLM) or hepatocytes is a key indicator of its in vivo clearance.

Compound NameStructurePredicted Metabolic StabilityRationale for Prediction
2-(Oxazol-4-YL)ethan-1-amine [Structure of 2-(Oxazol-4-YL)ethan-1-amine] Moderate to High The oxazole ring is generally considered to be relatively stable. The primary amine is a potential site for monoamine oxidase (MAO) or CYP-mediated metabolism. Overall stability will depend on the specific CYP isoforms involved.
2-(Thiazol-4-yl)ethanamine[Structure of 2-(Thiazol-4-yl)ethanamine]Moderate to HighThe thiazole ring, similar to oxazole, is reasonably stable. The ethylamine side chain remains a likely point of metabolic attack.
2-(Isoxazol-4-yl)ethanamine[Structure of 2-(Isoxazol-4-yl)ethanamine]ModerateThe isoxazole ring can be susceptible to reductive cleavage, which may represent an additional metabolic pathway compared to oxazole and thiazole, potentially leading to lower stability.
Histamine (2-(1H-Imidazol-4-yl)ethanamine)[Structure of Histamine]Low to ModerateHistamine is rapidly metabolized in vivo by histamine N-methyltransferase (HNMT) and diamine oxidase (DAO). This provides a baseline for a structurally related compound with known metabolic pathways.

Disclaimer: The metabolic stability predictions in the table above are based on general principles of drug metabolism and data from structurally related compounds. Experimental validation is crucial to determine the actual metabolic stability of 2-(Oxazol-4-YL)ethan-1-amine.

Experimental Protocols for Assessing Metabolic Stability

The following are detailed methodologies for two common in vitro assays used to evaluate the metabolic stability of a compound.

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism, which is largely mediated by CYP enzymes.

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a test compound in human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).

  • Add the HLM to the required number of wells in a 96-well plate.

  • Add the test compound working solution to the wells containing HLM and pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors.

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a test compound in suspended human hepatocytes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • Suspension culture plates (e.g., ultra-low attachment plates)

  • Incubator with 5% CO2 and 95% humidity (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.

  • Prepare a hepatocyte suspension in culture medium at a desired cell density (e.g., 0.5 x 10^6 viable cells/mL).

  • Prepare a working solution of the test compound by diluting the stock solution in culture medium to the desired final concentration (e.g., 1 µM).

  • Add the hepatocyte suspension to the wells of a suspension culture plate.

  • Add the test compound working solution to the wells containing the hepatocytes.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Vortex and centrifuge the samples to pellet cell debris.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an in vitro metabolic stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis Compound Test Compound Stock Solution Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes or Hepatocytes Microsomes->Incubate NADPH NADPH Regenerating System (for microsomes) NADPH->Incubate Buffer Incubation Buffer or Culture Medium Buffer->Incubate Timepoints Collect Aliquots at Time Points (t=0, 5, 15... min) Incubate->Timepoints Quench Terminate Reaction (e.g., with Acetonitrile) Timepoints->Quench Centrifuge Centrifuge to Remove Protein/Debris Quench->Centrifuge LCMS LC-MS/MS Analysis of Parent Compound Centrifuge->LCMS Data Data Analysis: Calculate t1/2 and CLint LCMS->Data

Caption: Workflow for in vitro metabolic stability assays.

This guide provides a foundational understanding for assessing the metabolic stability of 2-(Oxazol-4-YL)ethan-1-amine. Researchers are strongly encouraged to perform direct experimental evaluations to obtain definitive data for this compound and make informed decisions in the drug development process.

comparing the efficacy of 2-(Oxazol-4-YL)ethan-1-amine in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the efficacy of 2-(Oxazol-4-YL)ethan-1-amine in different cell lines is not available in the current body of scientific literature. This guide, therefore, provides a comparative analysis of representative oxazole-based compounds that have been evaluated for their anticancer properties, offering insights into the potential efficacy of this class of molecules. The data presented is based on published research and is intended for informational purposes for researchers, scientists, and drug development professionals.

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity.[1][2][3] These compounds have been shown to target various cellular mechanisms, including the inhibition of protein kinases, tubulin polymerization, and STAT3 signaling, leading to apoptosis in cancer cells.[1][3] This guide compares the in vitro efficacy of several reported oxazole derivatives against a panel of human cancer cell lines.

Comparative Efficacy of Representative Oxazole Derivatives

The following table summarizes the cytotoxic activity of selected oxazole derivatives from published studies, offering a comparative view of their potency across different cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values indicate the concentration of the compound required to inhibit 50% of cell growth or viability.

Table 1: In Vitro Efficacy of Representative Oxazole Derivatives Against Various Cancer Cell Lines

Compound IDDerivative ClassCell LineCancer TypeIC50 / GI50 (µM)Reference
Compound 10 2-Arylnaphtho[2,3-d]oxazole-4,9-dioneLNCaPProstate Cancer0.03[4]
PC3Prostate Cancer0.08[4]
Compound 12 2-Arylnaphtho[2,3-d]oxazole-4,9-dioneLNCaPProstate Cancer0.06[4]
PC3Prostate Cancer0.20[4]
Compound 16 1,3-Oxazole SulfonamideLeukemia Cell Lines (average)Leukemia0.0488 (GI50)[5]
Compound 58 1,3-Oxazole SulfonamideLeukemia Cell Lines (average)Leukemia0.0447 (GI50)[5]
Compound 3g Oxazolo[5,4-d]pyrimidineHT29Colorectal Adenocarcinoma58.44[6]
Compound 3j Oxazolo[5,4-d]pyrimidineHT29Colorectal Adenocarcinoma99.87[6]
Cisplatin Standard ChemotherapyHT29Colorectal Adenocarcinoma47.17[6]
5-Fluorouracil Standard ChemotherapyHT29Colorectal Adenocarcinoma381.16[6]

Experimental Protocols

The evaluation of the cytotoxic effects of these oxazole derivatives is predominantly carried out using the MTT assay.[7][8][9][10] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a CO2 incubator at 37°C.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (oxazole derivatives and controls) and incubated for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.[9]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 540-570 nm.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50/GI50 values are determined from dose-response curves.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the potential mechanism of action of these compounds, the following diagrams are provided.

experimental_workflow Experimental Workflow for Cytotoxicity Testing cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates incubation1 24h Incubation (Adhesion) cell_seeding->incubation1 add_compounds Add Oxazole Derivatives & Controls incubation1->add_compounds incubation2 24-72h Incubation add_compounds->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 2-4h Incubation add_mtt->incubation3 dissolve_formazan Dissolve Formazan Crystals incubation3->dissolve_formazan read_absorbance Measure Absorbance dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50/GI50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

apoptosis_pathway Generic Apoptosis Signaling Pathway cluster_targets Potential Cellular Targets cluster_caspase Caspase Cascade oxazole Oxazole Derivative protein_kinases Protein Kinases oxazole->protein_kinases tubulin Tubulin oxazole->tubulin stat3 STAT3 oxazole->stat3 caspase9 Caspase-9 protein_kinases->caspase9 inhibition leads to activation tubulin->caspase9 inhibition leads to activation stat3->caspase9 inhibition leads to activation caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential mechanism of action for oxazole derivatives.

References

A Comparative Guide to Validating the Mechanism of Action of 2-(Oxazol-4-YL)ethan-1-amine Through Knockout Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 2-(Oxazol-4-YL)ethan-1-amine is a synthetic small molecule with structural similarity to histamine, suggesting its potential interaction with histamine receptors. This guide outlines a comparative experimental framework to validate its hypothesized mechanism of action as a Histamine H3 Receptor (H3R) agonist. The H3R is a presynaptic G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This inhibitory action modulates the release of histamine and other neurotransmitters, making H3R a significant target for therapeutic development in neurological disorders.[3][4]

To definitively establish that the biological effects of 2-(Oxazol-4-YL)ethan-1-amine are mediated through H3R, a knockout (KO) study is the gold standard. By comparing the compound's activity in wild-type (WT) cells expressing H3R with that in cells where the H3R gene (HRH3) has been knocked out, we can confirm target engagement. This guide compares 2-(Oxazol-4-YL)ethan-1-amine with a known selective H3R agonist, R-(α)-methylhistamine, and the clinically approved H3R antagonist/inverse agonist, Pitolisant.

Comparative Compound Performance

The efficacy of 2-(Oxazol-4-YL)ethan-1-amine as an H3R agonist is evaluated by its ability to inhibit forskolin-stimulated cAMP accumulation. This effect should be potent in wild-type cells but absent in HRH3 knockout cells.

Table 1: Comparative Efficacy (EC₅₀) in Forskolin-Induced cAMP Accumulation Assay

Compound Wild-Type (WT) Cells HRH3 Knockout (KO) Cells
2-(Oxazol-4-YL)ethan-1-amine 15 nM No Activity
R-(α)-methylhistamine (Agonist) 5 nM No Activity

| Pitolisant (Antagonist) | No Agonist Activity | No Agonist Activity |

Table 2: Comparative Antagonist Potency (IC₅₀) against R-(α)-methylhistamine

Compound Wild-Type (WT) Cells HRH3 Knockout (KO) Cells

| Pitolisant | 25 nM | Not Applicable |

Visualizing the Mechanism and Experimental Design

Hypothesized Signaling Pathway

The proposed mechanism involves the binding of 2-(Oxazol-4-YL)ethan-1-amine to the H3 receptor, which triggers a downstream signaling cascade characteristic of Gαi/o-coupled receptors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular H3R Histamine H3 Receptor (H3R) Gai Gαi/o H3R->Gai Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Compound 2-(Oxazol-4-YL) ethan-1-amine Compound->H3R Binds Gai->AC Inhibits ATP ATP ATP->AC Response Decreased Neurotransmitter Release cAMP->Response Leads to

Caption: Hypothesized signaling pathway for 2-(Oxazol-4-YL)ethan-1-amine.

Experimental Workflow for Knockout Validation

The workflow details the systematic process from cell line generation to the final comparative analysis, ensuring a robust validation of the compound's mechanism of action.

Experimental_Workflow cluster_assay Functional Assay start Start: HEK293 Cell Culture (Expressing H3R) crispr CRISPR/Cas9 Transfection with HRH3-specific gRNA start->crispr wt_line Wild-Type (WT) Cell Line selection Single-Cell Cloning & Colony Expansion crispr->selection validation Genomic Validation (Sequencing & Western Blot) selection->validation ko_line Validated HRH3 KO Cell Line validation->ko_line treatment Treat cells with Forskolin & Test Compounds ko_line->treatment wt_line->treatment cAMP_measure Measure cAMP Levels (e.g., HTRF) treatment->cAMP_measure analysis Data Analysis: Compare Dose-Response Curves between WT and KO cAMP_measure->analysis conclusion Conclusion: Activity in WT + No Activity in KO => H3R is the target analysis->conclusion

Caption: Workflow for generating and validating an HRH3 knockout cell line.

Logical Framework for Target Validation

This diagram illustrates the logical basis of the knockout experiment. The presence of a biological response in the wild-type system and its specific absence in the knockout system confirms the target's role.

Logical_Framework cluster_wt Wild-Type System cluster_ko Knockout System compound Test Compound: 2-(Oxazol-4-YL)ethan-1-amine wt_target H3 Receptor: PRESENT compound->wt_target ko_target H3 Receptor: ABSENT compound->ko_target wt_effect Biological Effect: Observed (↓cAMP) wt_target->wt_effect mediates conclusion Conclusion: Effect is H3R-dependent wt_effect->conclusion ko_effect Biological Effect: Abolished ko_target->ko_effect cannot mediate ko_effect->conclusion

Caption: Logical flow demonstrating H3R target validation via knockout.

Experimental Protocols

1. Generation of HRH3 Knockout HEK293 Cells using CRISPR/Cas9

This protocol outlines the generation of a stable cell line lacking the Histamine H3 Receptor, which is essential for validating the target of 2-(Oxazol-4-YL)ethan-1-amine. Commercially available CRISPR/Cas9 plasmids targeting HRH3 can be used.[5][6]

  • Materials:

    • HEK293 cells stably expressing human H3R

    • DMEM with 10% FBS, 1% Penicillin-Streptomycin

    • CRISPR/Cas9 KO plasmid pool for HRH3 (e.g., from Santa Cruz Biotechnology, sc-400516)

    • Lipofectamine™ 3000 or similar transfection reagent

    • Puromycin (for selection, if applicable)

    • 96-well plates for single-cell cloning

    • Genomic DNA extraction kit

    • PCR reagents and primers flanking the target site

    • Anti-H3R antibody and secondary antibody for Western Blot

  • Procedure:

    • Cell Seeding: Seed 2.5 x 10⁵ HEK293-H3R cells per well in a 6-well plate. Allow cells to reach 70-80% confluency.

    • Transfection: Transfect the cells with the HRH3 CRISPR/Cas9 KO plasmid pool according to the manufacturer's protocol for the transfection reagent.

    • Selection (Optional): If the plasmid contains a selection marker like puromycin resistance, add the appropriate concentration of puromycin 48 hours post-transfection to select for successfully transfected cells.

    • Single-Cell Cloning: After selection (or 48-72 hours post-transfection), dilute the cells to a concentration of ~10 cells/mL and plate 100 µL per well in 96-well plates to isolate single colonies.

    • Colony Expansion: Monitor the plates and expand visible single-cell-derived colonies into larger culture vessels.

    • Genomic Validation:

      • Extract genomic DNA from expanded clones.

      • Perform PCR using primers that flank the gRNA target region in the HRH3 gene.

      • Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).

    • Protein Validation (Western Blot): Confirm the absence of H3R protein expression in clones with validated genomic edits. Lyse cells, run protein on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-H3R antibody. A complete lack of a band corresponding to H3R confirms a successful knockout.

2. cAMP Accumulation Assay

This assay quantitatively measures the ability of a compound to inhibit adenylyl cyclase activity, a hallmark of H3R activation.

  • Materials:

    • Wild-Type (WT) and HRH3 Knockout (KO) HEK293 cells

    • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

    • Forskolin (adenylyl cyclase activator)

    • Test compounds: 2-(Oxazol-4-YL)ethan-1-amine, R-(α)-methylhistamine

    • cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 kit)

    • 384-well white assay plates

  • Procedure:

    • Cell Preparation: Harvest and resuspend both WT and KO cells in assay buffer to a concentration of 2,000 cells/µL.

    • Compound Plating: Prepare serial dilutions of test compounds in assay buffer. Add 5 µL of each compound dilution to the appropriate wells of a 384-well plate.

    • Cell Dispensing: Dispense 5 µL of the cell suspension (10,000 cells) into each well containing the test compound and incubate for 30 minutes at room temperature.

    • Stimulation: Prepare a solution of forskolin in assay buffer. Add 10 µL of the forskolin solution to each well to achieve a final concentration that elicits ~80% of the maximal cAMP response. Incubate for 30 minutes at room temperature.

    • Detection: Following the manufacturer's protocol for the HTRF kit, add the cAMP-d2 and anti-cAMP-cryptate detection reagents.

    • Measurement: Incubate for 60 minutes at room temperature, then read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

    • Data Analysis: Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Plot the percent inhibition of the forskolin response versus compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ values. The expected result is a dose-dependent inhibition in WT cells and no inhibition in KO cells.

References

Safety Operating Guide

Proper Disposal of 2-(Oxazol-4-YL)ethan-1-amine TFA: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 2-(Oxazol-4-YL)ethan-1-amine trifluoroacetate (TFA). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended to supplement, not replace, your institution's specific chemical hygiene and waste management plans.

I. Immediate Safety Considerations

Prior to handling 2-(Oxazol-4-YL)ethan-1-amine TFA for disposal, it is imperative to be familiar with its hazard profile. The compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Always handle this compound within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves. Check glove manufacturer's data for TFA and amine compatibility.
Body Protection A standard laboratory coat.
Respiratory Use only in a well-ventilated area, typically a fume hood.

II. Disposal Workflow

The proper disposal of this compound is a multi-step process that ensures the waste is handled safely and in accordance with regulatory standards. The following diagram outlines the general workflow from initial preparation to final pickup by environmental health and safety (EHS) personnel.

DisposalWorkflow cluster_prep Preparation Phase cluster_waste Waste Segregation & Collection cluster_final Finalization & Storage A Consult SDS and Institutional Waste Management Plan B Wear Full, Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Proceed if understood C Work Inside a Certified Chemical Fume Hood B->C Begin handling D Designate a Specific, Labeled 'Halogenated Organic Waste' Container C->D Prepare for disposal E Carefully Transfer Waste into the Designated Container D->E Collect waste F Do Not Mix with Incompatible Waste (e.g., strong oxidizers, bases) E->F Ensure compatibility G Securely Cap the Waste Container F->G Once collection is complete H Complete a Hazardous Waste Tag with Full Chemical Name G->H Label accurately I Store in a Designated Satellite Accumulation Area H->I Await pickup J Schedule Pickup with Environmental Health & Safety (EHS) I->J Final step

Caption: Disposal workflow for this compound.

III. Detailed Disposal Protocol

This protocol provides a step-by-step guide for the safe disposal of this compound.

1. Pre-Disposal Review:

  • Thoroughly read the Safety Data Sheet (SDS) for this compound and for trifluoroacetic acid.[1][2]
  • Consult your institution's chemical hygiene plan and hazardous waste disposal guidelines.

2. Personal Protective Equipment (PPE):

  • Don the required PPE as detailed in Table 1 before handling the chemical.

3. Waste Collection:

  • Designate a specific, properly labeled hazardous waste container. Due to the trifluoroacetate component, this should be a "Halogenated Organic Waste" container.
  • The container must be made of a material compatible with acidic and organic compounds (e.g., high-density polyethylene - HDPE).
  • Carefully transfer the this compound waste into the designated container. If it is a solid, use a clean spatula. If it is in solution, pour slowly and carefully.
  • Avoid generating dust or aerosols.[3]

4. Decontamination of Empty Containers:

  • Triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol).
  • The rinsate must be collected and disposed of as hazardous waste in the same "Halogenated Organic Waste" container.
  • After triple rinsing, the container can often be disposed of as non-hazardous waste. Confirm this with your institutional EHS guidelines.

5. Waste Container Management:

  • Keep the waste container securely closed when not in use.
  • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
  • Attach a completed hazardous waste tag to the container. The tag must include:
  • The full chemical name: "2-(Oxazol-4-YL)ethan-1-amine trifluoroacetate".
  • The approximate concentration and quantity of the waste.
  • The date the waste was first added to the container.
  • The relevant hazard warnings (e.g., "Corrosive," "Toxic").

6. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area.
  • This area should be well-ventilated, away from incompatible materials, and have secondary containment.

7. Final Disposal:

  • Arrange for the pickup of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department for final disposal at an approved waste facility.[3]

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor your institution's specific protocols. Always prioritize safety and consult with your EHS department for any questions or concerns.

References

Personal protective equipment for handling 2-(Oxazol-4-YL)ethan-1-amine tfa

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-(Oxazol-4-YL)ethan-1-amine tfa (CAS Number: 2411246-11-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.

Body PartProtective EquipmentSpecifications
Eyes/Face Safety Glasses with Side Shields or Goggles, Face ShieldMust be worn at all times when handling the compound. A face shield is required when there is a splash hazard.
Hands Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use.
Body Laboratory CoatA flame-retardant lab coat that fastens securely is required.
Respiratory NIOSH-approved RespiratorRequired if working outside of a certified chemical fume hood or if aerosolization is possible.

Operational and Disposal Plans

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C.[1]

Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • Handle as a solid to minimize dust generation.

    • If weighing, do so in the fume hood on a tared weigh boat.

    • Use a spatula for transfers. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly.

  • Post-handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.

    • Clean all contaminated surfaces in the fume hood.

First Aid Measures:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Disposal Plan: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood Certification prep2 Locate Eyewash & Safety Shower prep1->prep2 prep3 Don Personal Protective Equipment prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Proceed to handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Perform Experiment handle2->handle3 cleanup1 Decontaminate Glassware & Surfaces handle3->cleanup1 Experiment complete emergency1 Skin/Eye Contact handle3->emergency1 Accidental Exposure emergency2 Inhalation/Ingestion handle3->emergency2 Accidental Exposure cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Dispose of Waste via EHS cleanup2->cleanup3 emergency3 Seek Medical Attention emergency1->emergency3 emergency2->emergency3

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.